Hydroxycarbonyl
Descripción
Propiedades
Fórmula molecular |
CHO2 |
|---|---|
Peso molecular |
45.017 g/mol |
InChI |
InChI=1S/CHO2/c2-1-3/h(H,2,3) |
Clave InChI |
ORTFAQDWJHRMNX-UHFFFAOYSA-N |
SMILES |
[C](=O)O |
SMILES canónico |
[C](=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Hydroxycarbonyl Functional Group: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the core properties, reactivity, and biological significance of the carboxyl group, tailored for researchers, scientists, and professionals in drug development.
The hydroxycarbonyl functional group, formally known as the carboxyl group (-COOH), is a cornerstone of organic chemistry and plays a pivotal role in the realms of biochemistry and pharmaceutical sciences.[1][2] Its unique structural and electronic properties confer a wide range of chemical reactivity and biological functions, making it a frequent and often critical component in the pharmacophores of numerous therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the this compound functional group, with a focus on the data, experimental methodologies, and biological pathway interactions most relevant to drug discovery and development.
Core Structural and Physical Properties
The carboxyl group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom.[4][5][6] This arrangement gives rise to a planar geometry around the carboxyl carbon, with bond angles of approximately 120°.[7][8]
Polarity, Solubility, and Boiling Points
The presence of both a strongly polarized carbonyl group and a hydroxyl group makes the carboxylic acid moiety a highly polar functional group.[9] Carboxylic acids are capable of acting as both hydrogen bond donors (from the -OH group) and acceptors (at both the carbonyl and hydroxyl oxygens), leading to strong intermolecular hydrogen bonding.[1][10] In nonpolar media, they often exist as cyclic dimers, which significantly increases their boiling points compared to alcohols of similar molecular weight.[7][11][12]
The ability to form hydrogen bonds with water molecules renders smaller carboxylic acids (one to four carbons) completely miscible with water.[10][13] However, as the length of the hydrophobic alkyl chain increases, water solubility decreases.[10][11] Despite this, even long-chain carboxylic acids can be solubilized in aqueous solutions through the formation of water-soluble salts upon reaction with strong bases like sodium hydroxide.[1]
Table 1: Physical Properties of Selected Carboxylic Acids
| IUPAC Name | Common Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 g) | pKa |
| Methanoic acid | Formic acid | HCOOH | 46.03 | 8.4 | 101 | Miscible | 3.75 |
| Ethanoic acid | Acetic acid | CH₃COOH | 60.05 | 16.6 | 118 | Miscible | 4.76 |
| Propanoic acid | Propionic acid | CH₃CH₂COOH | 74.08 | -20.8 | 141 | Miscible | 4.87 |
| Butanoic acid | Butyric acid | CH₃(CH₂)₂COOH | 88.11 | -5.5 | 164 | Miscible | 4.82 |
| Pentanoic acid | Valeric acid | CH₃(CH₂)₃COOH | 102.13 | -34.5 | 186 | 4.97 | 4.84 |
| Hexanoic acid | Caproic acid | CH₃(CH₂)₄COOH | 116.16 | -4.0 | 205 | 1.0 | 4.85 |
| Benzoic acid | Benzoic acid | C₆H₅COOH | 122.12 | 122.4 | 249 | 0.34 | 4.20 |
Data compiled from multiple sources.[14]
Acidity and Resonance Stabilization
The most defining chemical characteristic of the this compound group is its acidity.[12] Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton (H⁺).[1] They are significantly more acidic than alcohols, with pKa values for most aliphatic and aromatic carboxylic acids falling in the range of 4 to 5.[11][15][16]
This enhanced acidity is attributed to the resonance stabilization of the resulting carboxylate anion (RCOO⁻).[11][12] Upon deprotonation, the negative charge is delocalized over the two electronegative oxygen atoms, which increases the stability of the conjugate base.[1][7] X-ray crystallographic studies confirm this, showing that the two carbon-oxygen bonds in a carboxylate salt are of equal length, intermediate between a typical C=O double bond and a C-O single bond.[7][17][18]
The acidity of a carboxylic acid is also influenced by the inductive effects of substituents on the molecule. Electron-withdrawing groups near the carboxyl group increase acidity by further stabilizing the carboxylate anion.[11][14] Conversely, electron-donating groups decrease acidity.[19]
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the identification and characterization of molecules containing a this compound group.
Infrared (IR) Spectroscopy
IR spectroscopy is a straightforward method for identifying carboxylic acids.[20] Key characteristic absorptions include:
-
A very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding in the dimeric form.[20][21][22] This broad absorption often overlaps with the sharper C-H stretching peaks.[21]
-
A strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is usually centered around 1710 cm⁻¹.[22][23]
-
A C-O stretching band in the region of 1210-1320 cm⁻¹.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region.[20][21] The chemical shift can be dependent on concentration and the solvent used due to variations in hydrogen bonding.[23]
-
¹³C NMR: The carboxyl carbon atom gives a characteristic signal in the range of 165-185 ppm.[20][23] This signal is often weaker than other carbon signals in the molecule.[20]
Table 2: Spectroscopic Data for the this compound Group
| Spectroscopic Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |
| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ | Very broad due to hydrogen bonding.[21][22] |
| C=O stretch | 1710-1760 cm⁻¹ | Strong absorption. Position depends on dimerization and conjugation.[22][23] | |
| C-O stretch | 1210-1320 cm⁻¹ | ||
| ¹H NMR Spectroscopy | -COOH proton | 10-12 ppm | Broad singlet, highly deshielded.[20][21] |
| ¹³C NMR Spectroscopy | -COOH carbon | 165-185 ppm | Often a weak signal.[20][23] |
Chemical Reactivity and Key Reactions in Drug Synthesis
The reactivity of the this compound group is diverse, with reactions occurring at the acidic proton, the carbonyl carbon, and the hydroxyl group.[24] This versatility makes it a valuable functional group in the synthesis of pharmaceuticals.[][26]
Acid-Base Reactions
As acids, carboxylic acids readily react with bases to form carboxylate salts.[14][19] This reaction is fundamental to improving the aqueous solubility of drug candidates, which can be crucial for formulation and bioavailability.[27]
Nucleophilic Acyl Substitution
A major class of reactions for carboxylic acids involves nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. These reactions are central to the synthesis of carboxylic acid derivatives such as esters, amides, and acid chlorides.[6]
The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (commonly concentrated sulfuric acid) to form an ester is known as Fischer esterification.[6][28] This is a reversible equilibrium-controlled process.[28][29]
Caption: General scheme of the Fischer esterification reaction.
Amides are often synthesized by reacting a carboxylic acid with an amine. This reaction typically requires a coupling agent or conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, to proceed efficiently. Amide bonds form the backbone of peptides and proteins and are present in many drug molecules.[3]
Reduction
The carboxyl group can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄).[]
The Role of the this compound Group in Drug Design and Development
The carboxylic acid functional group is a key player in drug design due to its ability to engage in strong electrostatic interactions and hydrogen bonds, which are often critical for drug-target binding.[2][3] It is present in a vast number of marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[2][27]
However, the presence of a carboxyl group can also present challenges, such as metabolic instability, toxicity, and limited passive diffusion across biological membranes.[2] To overcome these liabilities while retaining the desired binding interactions, medicinal chemists often employ bioisosteric replacements for the carboxylic acid group.[2]
Involvement in Biological Signaling Pathways
Carboxylic acids are not only building blocks of larger biomolecules but also act as signaling molecules themselves.
Hydroxy-Carboxylic Acid (HCA) Receptors
A family of G protein-coupled receptors (GPCRs), known as hydroxy-carboxylic acid (HCA) receptors, are activated by endogenous carboxylic acids. For example, HCAR2 is activated by niacin (nicotinic acid) and β-hydroxybutyrate.[30] Activation of these receptors can modulate various physiological processes, including lipolysis and inflammatory responses, making them attractive targets for therapeutic intervention.[30]
Caption: Simplified HCAR2 signaling pathway upon ligand binding.
Carboxylic Acids in Cancer Metabolism
Cancer cells exhibit altered metabolism, often characterized by enhanced production and utilization of carboxylic acids like lactate.[31] These metabolic shifts can lead to acidification of the tumor microenvironment, which in turn promotes immune evasion, proliferation, and drug resistance.[31] Targeting the metabolic pathways involving carboxylic acids is an emerging strategy in cancer therapy.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for research and development. Below are representative methodologies for key reactions involving the this compound group.
Fischer Esterification of Lauric Acid to Ethyl Laurate
This protocol details a typical Fischer esterification procedure.
Materials:
-
Lauric acid (dodecanoic acid)
-
Absolute ethanol
-
Acetyl chloride (to generate HCl catalyst in situ)
-
5-mL conical vial with a reflux condenser
-
Heating mantle
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 5-mL conical vial, add 70 mg of lauric acid and 1.0 mL of absolute ethanol.[32]
-
In a fume hood, carefully add 30 µL of acetyl chloride to the vial, cap it, and reassemble the reflux apparatus.[32]
-
Heat the reaction mixture to a gentle reflux for 1 hour.[32]
-
After cooling, concentrate the reaction mixture by heating to a volume of approximately 0.3 mL.[32]
-
Perform a liquid-liquid extraction using dichloromethane and water.
-
Wash the combined organic layers with aqueous sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester product.
-
The product can be further purified by column chromatography.
Caption: General experimental workflow for Fischer esterification.
Reduction of a Carboxylic Acid to a Primary Alcohol
Warning: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Ice bath
-
Aqueous acid (e.g., dilute H₂SO₄) for workup
Procedure:
-
In a dry, nitrogen-flushed three-necked flask, prepare a suspension of LiAlH₄ in anhydrous ether.
-
Cool the suspension in an ice bath.
-
Dissolve the carboxylic acid in anhydrous ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gently heat under reflux until the reaction is complete (monitored by TLC).
-
Cool the flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then aqueous acid.
-
Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts.
-
Wash the combined organic layers, dry over an anhydrous salt, and evaporate the solvent to yield the primary alcohol.
Conclusion
The this compound functional group is a versatile and indispensable component in the toolkit of medicinal chemists and drug development professionals. Its well-defined physical and chemical properties, coupled with its ability to participate in crucial biological interactions, ensure its continued prominence in the design of future therapeutics. A thorough understanding of its characteristics, reactivity, and role in biological pathways is essential for the successful discovery and development of new medicines.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 6. Carboxylic Acid and Its Derivatives- Properties and Chemical Reactions [allen.in]
- 7. 20.2 Structure and Properties of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 11.2 Occurrence and Properties of Carboxylic Acids and Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 13. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 14. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 15. chem.indiana.edu [chem.indiana.edu]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. studymind.co.uk [studymind.co.uk]
- 20. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. application.wiley-vch.de [application.wiley-vch.de]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. odp.library.tamu.edu [odp.library.tamu.edu]
- 30. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 31. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. cerritos.edu [cerritos.edu]
The Pivotal Role of the Hydroxycarbonyl Group in Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals
The hydroxycarbonyl functional group, characterized by the presence of a hydroxyl group bonded to a carbonyl-containing molecule, is a cornerstone of organic chemistry. Its unique structural arrangement gives rise to a rich and diverse reactivity profile, making it a critical moiety in a vast array of synthetic transformations and a common motif in biologically active molecules. This in-depth technical guide provides a comprehensive overview of the this compound group, detailing its synthesis, reactivity, and significance in biological pathways and drug design, tailored for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties
The defining feature of a this compound compound is the relative position of the hydroxyl (-OH) and carbonyl (C=O) groups. The most common classifications are α-hydroxycarbonyls and β-hydroxycarbonyls.
-
α-Hydroxycarbonyls: The hydroxyl group is on the carbon atom adjacent to the carbonyl group. This arrangement is found in molecules such as α-hydroxy acids, α-hydroxy ketones (acyloins), and α-hydroxy aldehydes.
-
β-Hydroxycarbonyls: The hydroxyl group is on the carbon atom two positions away from the carbonyl group. These are the characteristic products of aldol reactions.[]
The proximity of the electron-withdrawing carbonyl group and the electron-donating hydroxyl group significantly influences the molecule's physicochemical properties.
Acidity: The α-protons of aldehydes and ketones are weakly acidic due to the resonance stabilization of the resulting enolate anion.[2][3] The presence of a hydroxyl group can further influence this acidity. The pKa values for the α-protons of common carbonyl compounds are summarized in Table 1. α-Hydroxy acids are notably more acidic than their non-hydroxylated counterparts due to the inductive effect of the α-hydroxyl group and potential intramolecular hydrogen bonding in the conjugate base.[4]
Intramolecular Hydrogen Bonding: In many this compound compounds, particularly β-hydroxy ketones and α-hydroxy acids, intramolecular hydrogen bonding can occur between the hydroxyl proton and the carbonyl oxygen, forming a stable six-membered ring.[5] This interaction can influence the molecule's conformation, reactivity, and spectroscopic properties.[6][7]
Table 1: Approximate pKa Values of α-Protons in Carbonyl Compounds
| Compound Type | pKa Range | Reference(s) |
| Aldehyde | 16-18 | [2] |
| Ketone | 19-21 | [2][8] |
| Ester | 23-25 | [2] |
| 1,3-Diketone | ~9 | [9] |
Table 2: pKa Values of Selected α-Hydroxy Acids
| Alpha-Hydroxy Acid | Molecular Formula | pKa | Reference(s) |
| Glycolic Acid | C₂H₄O₃ | 3.83 | [4] |
| Lactic Acid | C₃H₆O₃ | 3.85 | [4] |
| Mandelic Acid | C₈H₈O₃ | 3.36 | [4] |
| Citric Acid | C₆H₈O₇ | 3.13 (pKa1) | [4] |
| Malic Acid | C₄H₆O₅ | 3.40 (pKa1) | [4] |
| Tartaric Acid | C₄H₆O₆ | 3.22 (pKa1) | [4] |
Synthesis of this compound Compounds
The synthesis of this compound compounds is a fundamental aspect of organic synthesis, with the aldol reaction being the most prominent method for creating β-hydroxycarbonyls.
Aldol Reaction
The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a new carbon-carbon bond and a β-hydroxycarbonyl moiety.[] The reaction can be catalyzed by either acid or base. The stereoselective synthesis of β-hydroxycarbonyls is of paramount importance, and various methods have been developed to control the relative and absolute stereochemistry of the products.[10]
Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for enantioselective aldol reactions.[11][12][13][14] These reactions often proceed with high yields and excellent enantioselectivities. A comparison of different catalysts for the enantioselective aldol reaction is presented in Table 3.
Table 3: Comparison of Catalysts in Enantioselective Aldol Reactions
| Catalyst/Methodology | Aldehyde | Ketone/Enolate | Solvent | Yield (%) | Stereoselectivity (ee/dr) | Reference(s) |
| L-Proline (20 mol%) | Isobutyraldehyde | Acetone | Acetone | 67 | 87% ee | [15] |
| Proline-derived C2-symmetric catalyst | p-Nitrobenzaldehyde | Cyclohexanone | - | 88 | 98% ee | [15] |
| (S)-Proline (20 mol%) | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 95 | 99% ee | [14] |
| NaOH | Benzaldehyde | Acetone | Ethanol/Water | ~90 | Not Reported | [16] |
| Lithium Diisopropylamide (LDA) | Benzaldehyde | Ethyl t-butyl ketone | THF | 93 | 68% ee | [16] |
Other Synthetic Methods
α-Hydroxy ketones can be synthesized through the asymmetric dihydroxylation of enol ethers.[17] Additionally, the oxidation of ketones and other carbonyl compounds can yield α-hydroxy ketones.
Reactivity of this compound Compounds
The dual functionality of this compound compounds makes them versatile intermediates in organic synthesis.
-
Dehydration: β-Hydroxycarbonyls can undergo dehydration to form α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates.[]
-
Oxidation: The hydroxyl group can be oxidized to a carbonyl group. For example, α-hydroxy ketones can be oxidized to α-diketones.
-
Keto-Enol Tautomerism: Like other carbonyl compounds, hydroxycarbonyls exhibit keto-enol tautomerism, where the keto form is in equilibrium with the enol form. This tautomerism is crucial for their reactivity, particularly in enolate formation.
Biological Significance: The Role in Glycolysis
The this compound motif is central to several metabolic pathways, most notably glycolysis. In the fourth step of glycolysis, the enzyme aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate (a β-hydroxy ketone) into two three-carbon molecules: glyceraldehyde-3-phosphate (an aldehyde) and dihydroxyacetone phosphate (a ketone). This retro-aldol reaction is a critical step in the breakdown of glucose for energy production.[18]
The this compound Group in Drug Design and Development
The this compound group is a prevalent structural feature in many pharmaceutical agents, where it can contribute to drug-target interactions, solubility, and metabolic stability.
Doxorubicin: An Anthracycline Antibiotic
Doxorubicin is a widely used anticancer drug that belongs to the anthracycline class.[][19] Its structure features a this compound moiety within its tetracyclic quinone framework. The mechanism of action of doxorubicin is multifactorial and includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[10][20][21] The this compound group is involved in hydrogen bonding interactions with DNA and topoisomerase II, contributing to the drug's cytotoxic effects.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways and are prominent targets for cancer therapy.[22][23] Many kinase inhibitors feature functional groups capable of forming hydrogen bonds with the kinase active site. The this compound group, or motifs that can mimic its hydrogen bonding capabilities, can play a role in the binding of inhibitors to the hinge region of kinases.
Experimental Protocols
Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde
This protocol describes a general procedure for the enantioselective synthesis of a β-hydroxy ketone using (S)-proline as an organocatalyst.[11]
Materials:
-
(S)-Proline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.025 mmol, 10 mol%) in dichloromethane (0.5 mL) at the desired temperature (e.g., 2 °C), add the aromatic aldehyde (0.25 mmol).
-
Add acetone (1.25 mmol) to the reaction mixture.
-
Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.
Oxidation of an α-Hydroxy Ketone: Benzoin to Benzil
This protocol outlines the oxidation of benzoin (an α-hydroxy ketone) to benzil (an α-diketone) using nitric acid.
Materials:
-
Benzoin
-
Concentrated nitric acid
-
Ethanol (95%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place benzoin (e.g., 10 g) and add concentrated nitric acid (e.g., 25 mL).
-
Heat the mixture on a boiling water bath for approximately 1 to 1.5 hours, or until the evolution of nitrogen oxides ceases.
-
Cool the reaction mixture and pour it into a beaker of cold water with vigorous stirring.
-
Collect the precipitated yellow solid (crude benzil) by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified benzil crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Determine the melting point of the purified product (literature m.p. of benzil is 95 °C) and calculate the percent yield.
Conclusion
The this compound group is a functional group of profound importance in organic chemistry. Its unique electronic and structural features govern a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules. Furthermore, its prevalence in natural products and pharmaceuticals underscores its significance in biological systems and drug design. A thorough understanding of the synthesis, reactivity, and biological roles of this compound compounds is therefore essential for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ketone - Wikipedia [en.wikipedia.org]
- 9. Chapter 18 notes [web.pdx.edu]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dot | Graphviz [graphviz.org]
- 19. Doxorubicin - Wikipedia [en.wikipedia.org]
- 20. ClinPGx [clinpgx.org]
- 21. mdpi.com [mdpi.com]
- 22. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolving Landscape of Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of novel carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of recent exploratory studies.
Carboxylic acid derivatives have long been a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Their inherent ability to participate in hydrogen bonding and other molecular interactions makes them a versatile scaffold for designing drugs with enhanced specificity and efficacy.[2] Recent years have witnessed a surge in exploratory studies focusing on novel derivatives, aiming to address unmet medical needs in areas such as oncology, infectious diseases, and cardiovascular disorders.[2] This guide synthesizes findings from recent literature, offering a technical overview of the synthesis, experimental evaluation, and structure-activity relationships of promising carboxylic acid derivatives.
I. Synthesis and Characterization of Novel Carboxylic Acid Derivatives
The synthesis of novel carboxylic acid derivatives often involves multi-step reactions, starting from commercially available precursors. A common strategy involves the activation of the carboxylic acid group to facilitate amide or ester bond formation.
General Synthetic Protocols:
A prevalent method for synthesizing amide derivatives involves the conversion of a carboxylic acid to its more reactive acid chloride, followed by reaction with a desired amine. For instance, in the synthesis of novel 4-methylthiazole-5-carboxylic acid derivatives, the initial carboxylic acid was treated with thionyl chloride (SOCl2) to yield the corresponding acid chloride. This intermediate was then reacted with various amines or alcohols in the presence of a base like triethylamine to produce a library of amide and ester derivatives.[3]
Another approach involves direct condensation of the carboxylic acid and amine using a coupling agent. For example, the synthesis of novel amide derivatives of nitroimidazole utilized phosphorous oxychloride (POCl3) as a condensing agent to facilitate the formation of the amide bond, bypassing the need to first create an acid chloride.[4]
Characterization: The structural confirmation of newly synthesized derivatives is crucial and typically involves a combination of spectroscopic techniques.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.[5][6] The carbonyl carbon of carboxylic acid derivatives typically resonates in the 160-180 ppm range in 13C NMR spectra.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[5] Mass spectra of carboxylic acid derivatives often show a characteristic base peak corresponding to the acylium ion.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and N-H stretches in amides.[4][6]
II. Biological Activity and Therapeutic Potential
Exploratory studies have revealed a broad spectrum of biological activities for novel carboxylic acid derivatives, highlighting their potential in various therapeutic areas.
A. Anticancer Activity
Several studies have focused on the development of carboxylic acid derivatives as potent anticancer agents.[3][6][8][9][10]
-
5-Oxopyrrolidine Derivatives: A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties were synthesized and evaluated for their in vitro anticancer activity.[6] Compounds 18-22 from this series demonstrated the most potent activity against the A549 lung cancer cell line.[6]
-
Coumarin-3-carboxylic Acid Derivatives: Novel coumarin-3-carboxylic acid derivatives have been investigated as potential lactate transport inhibitors for cancer therapy.[10] Compound 5o from this series showed significant cytotoxicity against HeLa and HCT116 cell lines, which have high expression of the monocarboxylate transporter 1 (MCT1).[10]
-
β-Carboline-3-carboxylic Acid Derivatives: Dimerization of β-carboline at the C3 position has been shown to enhance antitumor activity.[9] Several bivalent β-carboline derivatives exhibited stronger cytotoxicity than their monomeric counterparts against a panel of cancer cell lines, including A549 (lung), SGC-7901 (gastric), HeLa (cervical), SMMC-7721 (hepatocellular), and MCF-7 (breast).[9]
Table 1: In Vitro Anticancer Activity of Selected Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Cell Line | IC50 / EC50 (µM) | Reference |
| Coumarin-3-carboxylic acid | 5o | Hela | Data not specified as IC50, but showed significant cytotoxicity | [10] |
| Coumarin-3-carboxylic acid | 5o | HCT116 | Data not specified as IC50, but showed significant cytotoxicity | [10] |
| Thiazolidine-4-carboxylic acid | 4f | Influenza A Neuraminidase | 0.14 | [11] |
| Indole-2-carboxylic acid | 20a | HIV-1 Integrase | 0.13 | [12] |
B. Antimicrobial Activity
The search for new antimicrobial agents has led to the exploration of various carboxylic acid derivatives.
-
Coumarin-3-carboxylic Acid Derivatives: A series of coumarin-3-carboxylic acid derivatives containing a thioether quinoline moiety were synthesized and evaluated for their antibacterial activity.[5] Compound A9 demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Acidovorax citrulli (Aac), with EC50 values of 11.05 and 8.05 μg/mL, respectively.[5]
-
5-Oxopyrrolidine Derivatives: In addition to anticancer activity, compound 21 from the 5-oxopyrrolidine series, bearing a 5-nitrothiophene substituent, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6]
Table 2: In Vitro Antimicrobial Activity of Selected Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Pathogen | EC50 (µg/mL) | Reference |
| Coumarin-3-carboxylic acid | A9 | Xanthomonas oryzae pv. oryzae (Xoo) | 11.05 | [5] |
| Coumarin-3-carboxylic acid | A9 | Acidovorax citrulli (Aac) | 8.05 | [5] |
C. Antihypertensive and Antiviral Activity
Carboxylic acid derivatives have also shown promise as antihypertensive and antiviral agents.
-
Indole-3-carboxylic Acid Derivatives: Novel derivatives of indole-3-carboxylic acid have been identified as potent angiotensin II receptor 1 (AT1) antagonists.[13] Radioligand binding studies showed that these compounds have a high nanomolar affinity for the AT1 receptor, comparable to the known drug losartan.[13] In vivo studies in spontaneously hypertensive rats demonstrated that these compounds can lower blood pressure upon oral administration, with one compound showing a superior and longer-lasting effect than losartan.[13]
-
Thiazolidine-4-carboxylic Acid Derivatives: A series of these derivatives were synthesized and evaluated as inhibitors of influenza neuraminidase.[11] The most potent compound, 4f, exhibited an IC50 value of 0.14 μM, suggesting its potential as a lead for developing new anti-influenza drugs.[11]
-
Indole-2-carboxylic Acid Derivatives: These have been identified as novel HIV-1 integrase strand transfer inhibitors.[12] Further optimization led to a derivative (20a) with an IC50 value of 0.13 μM.[12]
III. Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the literature.
Synthesis of Coumarin-3-carboxylic Acid Intermediate 4
This protocol describes the synthesis of a key intermediate for coumarin-3-carboxylic acid derivatives.[5]
-
Reaction Setup: In a suitable reaction vessel, combine water (100 mL) and ethanol (50 mL) as the reaction solvent.
-
Catalyst Addition: Add 15 mol% of n-bromosuccinimide as the catalyst.
-
Reactant Addition: Add salicylaldehyde (50 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (55 mmol).
-
Reaction: Stir the mixture at room temperature for 10 hours.
-
Work-up: After the reaction is complete, add 50 mL of 20% ethanol and stir at 100 °C for 10 minutes to remove impurities and the catalyst.
-
Isolation: Cool the reaction mixture sufficiently and collect the pure intermediate 4 by suction filtration.
General Procedure for the Preparation of Hydrazones 12 and 13
This protocol outlines the synthesis of hydrazone derivatives from a hydrazide precursor.[6]
-
Reaction Mixture: In a round-bottom flask, mix hydrazide 4 (0.5 g, 1.8 mmol) with either acetone (for compound 12) or ethyl methyl ketone (for compound 13) (15 mL).
-
Reflux: Heat the mixture at reflux for 18 hours.
-
Cooling and Isolation: After cooling, the product crystallizes and is collected.
IV. Visualizing Experimental Workflows and Relationships
Understanding the logical flow of research from synthesis to biological evaluation is essential.
References
- 1. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]
- 2. Trends in Carboxylic Acid-Based Pharmaceutical Innovations [eureka.patsnap.com]
- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target | MDPI [mdpi.com]
- 10. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of carboxylic acids. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.
Physical Properties of Carboxylic Acids
The physical properties of carboxylic acids are largely dictated by their ability to form strong intermolecular hydrogen bonds. The carboxyl functional group, containing both a hydrogen-bond donor (-OH) and a hydrogen-bond acceptor (C=O), leads to the formation of stable dimers, significantly influencing their boiling points and solubility.
Boiling Points and Melting Points
Carboxylic acids exhibit notably higher boiling points than alcohols, aldehydes, and ketones of comparable molecular weight.[1][2][3][4] This is attributed to the formation of cyclic dimers through intermolecular hydrogen bonding, which effectively doubles the molecular size and increases the energy required for vaporization.[1][5]
The boiling points of straight-chain monocarboxylic acids show a consistent increase with the length of the carbon chain.[1][6] However, melting points do not follow as regular a pattern. Unbranched carboxylic acids with an even number of carbon atoms have higher melting points than their odd-numbered counterparts with one more or one fewer carbon atom, a phenomenon attributed to differences in crystalline packing.[1][5] The presence of a cis-double bond in the hydrocarbon chain, as seen in unsaturated fatty acids, significantly lowers the melting point.[5]
Table 1: Physical Properties of Selected Aliphatic Carboxylic Acids [2][3][4][6][7]
| IUPAC Name | Common Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100g at 20°C) | pKa |
| Methanoic acid | Formic acid | HCOOH | 46.03 | 8.4 | 100.8 | Miscible | 3.75 |
| Ethanoic acid | Acetic acid | CH₃COOH | 60.05 | 16.6 | 118.1 | Miscible | 4.76 |
| Propanoic acid | Propionic acid | CH₃CH₂COOH | 74.08 | -20.8 | 141 | Miscible | 4.87 |
| Butanoic acid | Butyric acid | CH₃(CH₂)₂COOH | 88.11 | -5.5 | 163.5 | Miscible | 4.82 |
| Pentanoic acid | Valeric acid | CH₃(CH₂)₃COOH | 102.13 | -34.5 | 186 | 4.97 | 4.84 |
| Hexanoic acid | Caproic acid | CH₃(CH₂)₄COOH | 116.16 | -3.4 | 205 | 1.0 | 4.88 |
| Heptanoic acid | Enanthic acid | CH₃(CH₂)₅COOH | 130.18 | -7.5 | 223 | 0.24 | 4.89 |
| Octanoic acid | Caprylic acid | CH₃(CH₂)₆COOH | 144.21 | 16.7 | 239.7 | 0.07 | 4.89 |
| Nonanoic acid | Pelargonic acid | CH₃(CH₂)₇COOH | 158.24 | 12.5 | 255 | 0.03 | 4.96 |
| Decanoic acid | Capric acid | CH₃(CH₂)₈COOH | 172.26 | 31.6 | 270 | 0.015 | 4.90 |
| Benzoic acid | - | C₆H₅COOH | 122.12 | 122.4 | 249 | 0.34 (at 25°C) | 4.20 |
| Salicylic acid | - | C₆H₄(OH)COOH | 138.12 | 159 | 211 | 0.22 (at 25°C) | 2.97 |
Solubility
The solubility of carboxylic acids is a function of the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon chain.
-
In Water: Lower molecular weight carboxylic acids (up to four carbon atoms) are miscible with water due to the formation of hydrogen bonds between the carboxyl group and water molecules.[2][3][4] As the length of the hydrocarbon chain increases, the nonpolar character of the molecule dominates, leading to a rapid decrease in water solubility.[2][3][4]
-
In Organic Solvents: Carboxylic acids are generally soluble in less polar organic solvents such as ethanol, ether, and benzene.[2][3][4]
Chemical Properties of Carboxylic Acids
The chemical reactivity of carboxylic acids is primarily centered around the carboxyl group, which can undergo a variety of transformations.
Acidity and pKa
Carboxylic acids are weak acids that can donate a proton to form a carboxylate anion. Their acidity is significantly higher than that of alcohols. This increased acidity is due to the resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized over two oxygen atoms.
The acidity of a carboxylic acid is influenced by the nature of the substituents on the molecule. Electron-withdrawing groups attached to the carbon chain increase the acidity by stabilizing the carboxylate anion through an inductive effect. Conversely, electron-donating groups decrease acidity.
Key Chemical Reactions
Carboxylic acids react with alcohols in the presence of an acid catalyst (commonly H₂SO₄) to form esters. This is a reversible equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed.[8][9][10]
Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12][13][14][15] The reaction with thionyl chloride is particularly useful as the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture.[11][12]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the stepwise addition of a standard solution of a strong base (e.g., NaOH) to a solution of the carboxylic acid and monitoring the pH change using a pH meter.[16][17][18][19]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.1 M NaOH and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a solution of the carboxylic acid of interest at a known concentration (e.g., 0.1 M).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.[16]
-
Pipette a known volume of the carboxylic acid solution into a beaker.
-
Immerse the pH electrode in the solution and record the initial pH.
-
Add the standardized NaOH solution in small, measured increments from a burette.
-
After each addition, stir the solution and record the pH. Continue the additions well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[20]
-
Determination of Solubility
The solubility of a carboxylic acid in a given solvent can be determined by preparing a saturated solution and quantifying the amount of dissolved solute.
Methodology (Gravimetric Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid carboxylic acid to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.
-
-
Calculation:
-
Calculate the solubility in terms of grams of solute per 100 g of solvent or other appropriate units.
-
Recrystallization of Benzoic Acid
Recrystallization is a common technique for purifying solid organic compounds.[21][22][23][24][25]
Methodology:
-
Dissolution:
-
Place the impure benzoic acid in an Erlenmeyer flask.
-
Add a minimum amount of hot water (the solvent) to just dissolve the solid. Keep the solution near its boiling point.[21]
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the benzoic acid decreases, and it crystallizes out.
-
Further cooling in an ice bath can maximize the yield of crystals.[21]
-
-
Isolation and Drying:
Synthesis of Aspirin (Acetylsalicylic Acid)
Aspirin is synthesized by the esterification of salicylic acid with acetic anhydride, using an acid catalyst such as sulfuric or phosphoric acid.[26][27][28][29][30]
Methodology:
-
Reaction Setup:
-
Heating:
-
Crystallization:
-
Cool the flask to room temperature and then add cold water to precipitate the aspirin and to hydrolyze any unreacted acetic anhydride.[26]
-
Further cooling in an ice bath will complete the crystallization.
-
-
Purification:
-
Characterization:
Visualizations of Pathways and Workflows
Chemical Reaction Mechanisms and Workflows
Caption: Workflow for Fischer Esterification.
References
- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cerritos.edu [cerritos.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Solved In a simple flow chart format, write the procedure / | Chegg.com [chegg.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. orgosolver.com [orgosolver.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.williams.edu [web.williams.edu]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. scribd.com [scribd.com]
- 23. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 24. scribd.com [scribd.com]
- 25. Benzoic Acid Recrystallization - 1105 Words | 123 Help Me [123helpme.com]
- 26. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Chemistry A level revision resource: Making aspirin in the lab - University of Birmingham [birmingham.ac.uk]
The Intricate Reactivity of β-Hydroxy Carbonyl Compounds: A Technical Guide for Researchers
An in-depth exploration of the synthesis, transformations, and characterization of β-hydroxy carbonyl compounds, pivotal intermediates in organic synthesis and drug development. This guide provides detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging the unique reactivity of these molecules.
β-Hydroxy carbonyl compounds, often referred to as aldols, represent a cornerstone of modern organic chemistry. Characterized by the presence of a hydroxyl group at the carbon atom beta to a carbonyl group, this structural motif is central to a vast array of synthetic transformations and is a recurring feature in numerous biologically active molecules. The ability to form new carbon-carbon bonds through their synthesis and the diverse functionalities accessible through their subsequent reactions make them invaluable building blocks for complex molecular architectures. This technical guide delves into the core principles governing the reactivity of β-hydroxy carbonyl compounds, offering a comprehensive resource for scientists and professionals in the field.
Synthesis of β-Hydroxy Carbonyl Compounds: The Aldol Addition
The most direct and widely utilized method for the synthesis of β-hydroxy carbonyl compounds is the aldol addition reaction. This reaction involves the nucleophilic addition of an enol or enolate of a carbonyl compound to the electrophilic carbonyl carbon of another. The reaction can be catalyzed by either acid or base, with the latter being more common for isolating the β-hydroxy carbonyl product.
Data Presentation: Yields of Aldol Addition Reactions
The efficiency of the aldol addition is highly dependent on the nature of the reactants and the reaction conditions. The following table summarizes representative yields for various aldol addition reactions.
| Nucleophile (Enolate Source) | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetone | Isobutyraldehyde | L-Proline (20 mol%) | Acetone/CHCl₃ | 30 | 85 | [1] |
| Acetone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp. | ~60 | [2] |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (1 mol%) | Water | Not Specified | 89 | [3] |
| Propanal | Isobutyraldehyde | L-Proline | DMF | 4 | 82 | [4] |
| Propionaldehyde | Benzaldehyde | L-Proline | DMF | 4 | 81 | [4] |
Experimental Protocol: Enantioselective Aldol Addition of Acetone to Isobutyraldehyde
This procedure outlines the L-proline-catalyzed enantioselective aldol addition of acetone to isobutyraldehyde to yield (S)-4-hydroxy-5-methyl-2-hexanone.[1]
Materials:
-
Isobutyraldehyde
-
Acetone
-
Chloroform (CHCl₃)
-
(S)-Proline
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pentane and Diethyl ether for chromatography
Procedure:
-
To a solution of isobutyraldehyde (1 mmol) in a solvent mixture of acetone (4 mL) and chloroform (1 mL), add (S)-proline (0.2 mmol).
-
Stir the reaction mixture at 30 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, perform a work-up by extracting the mixture with diethyl ether and washing with brine three times.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a pentane-diethyl ether solvent system to isolate the pure β-hydroxy ketone.
Signaling Pathway: Mechanism of the Aldol Addition
The aldol addition reaction proceeds through a series of well-defined steps, which can be visualized as a logical workflow.
Dehydration of β-Hydroxy Carbonyl Compounds
A hallmark of β-hydroxy carbonyl reactivity is their propensity to undergo dehydration to form α,β-unsaturated carbonyl compounds. This elimination reaction is readily achieved under both acidic and basic conditions, often with gentle heating, and is driven by the formation of a stable conjugated system.[5]
Data Presentation: Yields of Dehydration Reactions
| β-Hydroxy Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Hydroxy-4-methyl-2-pentanone | Iodine (catalytic), Heat (120-160 °C) | Mesityl oxide | 47 | [6] |
| 3-Hydroxy-2-methylpentanal | NaOH, Heat (distillation) | 2-Methyl-2-pentenal | Good | [7] |
| Aldol from Benzaldehyde and Acetone | NaOH, Ethanol/Water | Dibenzalacetone | 90-94 | [1] |
Experimental Protocols
This procedure details the acid-catalyzed dehydration of diacetone alcohol to mesityl oxide using a catalytic amount of iodine.[6]
Materials:
-
4-Hydroxy-4-methyl-2-pentanone (diacetone alcohol)
-
Iodine
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 60 mg (0.24 mmol) of iodine in 5.81 g (50.0 mmol) of 4-hydroxy-4-methyl-2-pentanone.
-
Set up a distillation apparatus and heat the solution initially to 120 °C in an oil bath.
-
Gradually increase the temperature to 150-160 °C as the reaction progresses and the product distills. Continue distillation for approximately 45 minutes, or until no more distillate is collected.
-
Transfer the distillate to a small separatory funnel. The product is the upper organic phase.
-
Separate the organic layer, dry it with a minimal amount of anhydrous sodium sulfate, and decant or filter the liquid into a clean distillation flask.
-
Perform a fractional distillation of the crude product at atmospheric pressure. Collect the fractions with a boiling point between 125-130 °C. The expected yield is approximately 47%.
This protocol describes the synthesis of dibenzalacetone, where the dehydration of the intermediate β-hydroxy ketone occurs in situ under the basic reaction conditions.[8]
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
Procedure:
-
Prepare the catalyst solution by dissolving 5 g of NaOH in a mixture of 25 mL of water and 25 mL of 95% ethanol in an Erlenmeyer flask, with swirling. Allow the solution to cool to near room temperature.
-
In a separate beaker, mix 2.9 g of acetone and 10.5 mL of benzaldehyde.
-
Add the acetone-benzaldehyde mixture to the NaOH solution.
-
Swirl the flask occasionally for 15 minutes. A yellow precipitate of dibenzalacetone will form.
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold ethanol to remove any unreacted starting materials and byproducts.
-
Allow the product to air dry. The expected yield is approximately 83%.[8]
Signaling Pathways: Dehydration Mechanisms
The dehydration of β-hydroxy carbonyls can proceed through distinct mechanisms depending on the catalytic conditions.
Acid-Catalyzed Dehydration (E1 Mechanism):
Base-Catalyzed Dehydration (E1cB Mechanism):
Retro-Aldol Reaction
The aldol addition is a reversible process. The reverse reaction, known as the retro-aldol reaction, involves the cleavage of the carbon-carbon bond between the α- and β-carbons of a β-hydroxy carbonyl compound to regenerate two carbonyl compounds. This reaction is typically favored at higher temperatures and can be catalyzed by acid or base.
Data Presentation: Quantitative Aspects of Retro-Aldol Reactions
Quantitative data for retro-aldol reactions often focuses on reaction rates and equilibrium positions rather than isolated yields, as the reaction is reversible.
| Substrate | Catalyst/Conditions | Products | Observations | Reference |
| Diacetone Alcohol | MgO catalyst, 299 K | Acetone | Higher activity than MgO from Mg(OH)₂ | [9] |
| Fructose-1,6-bisphosphate | Aldolase (enzyme) | Dihydroxyacetone phosphate & Glyceraldehyde-3-phosphate | Key step in glycolysis | [5][10] |
Experimental Protocol: Base-Catalyzed Retro-Aldol Reaction of Diacetone Alcohol
This procedure demonstrates the base-catalyzed decomposition of diacetone alcohol into acetone.
Materials:
-
Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone)
-
Magnesium oxide (MgO) catalyst
-
Fixed-bed microreactor
-
Nitrogen gas
Procedure:
-
The reaction is carried out in a fixed-bed microreactor at 1 atmosphere and 313 K.
-
The reactant, diacetone alcohol, is fed to the reactor by bubbling nitrogen gas (170 mL/min) through a saturator containing diacetone alcohol maintained at 303 K.
-
The catalytic activity is evaluated by monitoring the conversion of diacetone alcohol to acetone over time using gas chromatography.
Signaling Pathway: Retro-Aldol Mechanism
The retro-aldol reaction is the microscopic reverse of the aldol addition.
Oxidation and Reduction of β-Hydroxy Carbonyl Compounds
The bifunctional nature of β-hydroxy carbonyls allows for selective oxidation of the hydroxyl group to a carbonyl, forming a β-dicarbonyl compound, or reduction of the carbonyl group to a hydroxyl, yielding a 1,3-diol.
Oxidation to β-Dicarbonyl Compounds
The oxidation of the secondary alcohol in a β-hydroxy ketone to a ketone functionality results in the formation of a 1,3-dicarbonyl compound. Mild oxidizing agents are typically employed to avoid cleavage of the carbon-carbon bond.
The Dess-Martin periodinane (DMP) is a mild and selective reagent for the oxidation of primary and secondary alcohols.[7][11][12][13][14]
Materials:
-
β-Hydroxy carbonyl compound (substrate)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the β-hydroxy carbonyl substrate (1 equivalent) in dichloromethane (10 volumes).
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2 to 4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction can be worked up by quenching with a solution of sodium thiosulfate and sodium bicarbonate, followed by extraction with an organic solvent.
Reduction to 1,3-Diols
The reduction of the carbonyl group in a β-hydroxy carbonyl compound affords a 1,3-diol. The stereochemical outcome of this reduction can often be controlled to selectively produce either the syn or anti diastereomer.
| β-Hydroxy Ketone | Reducing Agent System | Diol Product | Diastereoselectivity (syn:anti) | Reference |
| General Acyclic | Et₂BOMe, NaBH₄ | syn-1,3-diol | High syn selectivity | [13] |
| 1-Aryl-3-hydroxy-1-butanones | NaBH₄, Albumin | anti-1,3-diol | High anti selectivity (up to 96% d.e.) | [2] |
This procedure outlines a general method for the diastereoselective reduction of a β-hydroxy ketone to the corresponding syn-1,3-diol.[13]
Materials:
-
β-Hydroxy ketone
-
Diethylmethoxyborane (Et₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the β-hydroxy ketone in a mixture of THF and methanol at -78 °C.
-
Add diethylmethoxyborane to the solution to form a boron chelate.
-
Add sodium borohydride to the reaction mixture and stir at -78 °C until the reaction is complete.
-
Work up the reaction by quenching with an appropriate aqueous solution and extracting the product.
Spectroscopic Characterization
The structural elucidation of β-hydroxy carbonyl compounds relies heavily on spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of a β-hydroxy carbonyl compound is characterized by the presence of both a hydroxyl (-OH) and a carbonyl (C=O) stretching absorption.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Free) | ~3600 | Sharp, Weak | Observed in dilute, non-polar solvents. |
| O-H Stretch (Intramolecular H-bonded) | 3500 - 3400 | Broad, Medium | Characteristic of the β-hydroxy carbonyl motif.[2] |
| O-H Stretch (Intermolecular H-bonded) | 3400 - 3200 | Broad, Strong | Concentration-dependent. |
| C=O Stretch (Saturated Ketone/Aldehyde) | 1720 - 1705 | Strong | Reference value.[2] |
| C=O Stretch (H-bonded β-Hydroxy Carbonyl) | 1700 - 1680 | Strong | Shift to lower frequency due to H-bonding.[2] |
| Aldehydic C-H Stretch | 2830 - 2695 | Medium | Often appears as two peaks.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the electronic environment of the nuclei.
¹H NMR Characteristic Chemical Shifts:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH | 1 - 5 | Broad Singlet | Chemical shift is variable and depends on concentration and solvent. |
| H-C(OH)- | 3.5 - 4.5 | Multiplet | The proton on the carbon bearing the hydroxyl group. |
| α-Hydrogens | 2.0 - 2.7 | Multiplet | Protons adjacent to the carbonyl group. |
| Aldehydic H | 9.5 - 10.0 | Singlet or Doublet | Present only in β-hydroxy aldehydes. |
¹³C NMR Characteristic Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (Ketone) | 205 - 220 | Carbonyl carbon.[15] |
| C=O (Aldehyde) | 190 - 200 | Carbonyl carbon.[15] |
| -C(OH)- | 60 - 75 | Carbinol carbon. |
| α-Carbon | 40 - 55 | Carbon adjacent to the carbonyl group. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldol Addition [organic-chemistry.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. faculty.concordia.ca [faculty.concordia.ca]
- 13. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 14. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
The Unseen Architects: A Technical Guide to the Core Roles of Carboxylic Acids in Biological Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxylic acids, a ubiquitous class of organic compounds characterized by the presence of a carboxyl (-COOH) functional group, are fundamental to the architecture and functioning of all known life.[1][2] Their versatile chemical properties, including their acidity and ability to form esters and amides, allow them to participate in a vast array of biological processes.[3][4] This technical guide provides an in-depth exploration of the core roles of carboxylic acids, focusing on their functions as essential building blocks of macromolecules, their central role in cellular metabolism and energy production, and their emerging significance as signaling molecules that regulate complex physiological pathways. This document delves into the intricate mechanisms of action, presents quantitative data for key carboxylic acids, details established experimental protocols for their study, and provides visual representations of critical signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Carboxylic Acids as Fundamental Building Blocks of Life
The structural diversity and chemical reactivity of carboxylic acids make them ideal building blocks for some of the most critical macromolecules in biology: proteins and lipids.
Amino Acids: The Foundation of Proteins
Amino acids are the monomeric units that polymerize to form proteins, the workhorses of the cell responsible for catalysis, signaling, and structural integrity.[1][5] Each amino acid possesses a characteristic structure with a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a hydrogen atom, a variable side chain (R group), and a defining carboxylic acid group (-COOH).[1] The presence of both the acidic carboxyl group and the basic amino group confers upon them their amphoteric nature, allowing them to act as buffers. The carboxyl group is pivotal in the formation of peptide bonds, the covalent linkage that connects amino acids in a protein chain.[1] This condensation reaction, occurring between the carboxyl group of one amino acid and the amino group of another, forms the backbone of all proteins.
Fatty Acids: The Core of Lipids and Cellular Membranes
Fatty acids are long-chain carboxylic acids that are the primary components of lipids, including triglycerides and phospholipids.[1] Triglycerides, composed of a glycerol molecule esterified with three fatty acids, serve as the primary long-term energy storage molecules in animals.[6] Phospholipids, which contain a diglyceride, a phosphate group, and a polar head group, are the fundamental components of all biological membranes.[2] The amphipathic nature of phospholipids, with their hydrophilic (carboxylate-containing) head and hydrophobic hydrocarbon tail, drives the self-assembly of the lipid bilayer, forming a selectively permeable barrier that defines the cell and its internal compartments.[2]
The Central Role of Carboxylic Acids in Metabolism
Carboxylic acids are at the heart of cellular metabolism, participating as key intermediates in the central pathways of energy production and biosynthesis.
The Tricarboxylic Acid (TCA) Cycle: The Hub of Cellular Respiration
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of aerobic metabolism.[7][8] The cycle involves a series of tricarboxylic and dicarboxylic acids and is responsible for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2) that fuel the electron transport chain.[8][9] Key carboxylic acid intermediates of the TCA cycle, such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate, not only participate in energy production but also serve as precursors for the biosynthesis of other vital molecules, including amino acids and heme.[9][10]
Caption: The Tricarboxylic Acid (TCA) Cycle.
Fatty Acid Metabolism: Synthesis and Degradation
The metabolism of fatty acids is a dynamic process involving both their synthesis (lipogenesis) and breakdown (β-oxidation) to meet the energetic demands of the cell.
-
Fatty Acid Synthesis: This anabolic pathway occurs in the cytosol and builds fatty acids from acetyl-CoA.[6][11][12] A key regulatory step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase.[6] The fatty acid chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.[11]
-
Fatty Acid β-Oxidation: This catabolic process takes place in the mitochondria and breaks down fatty acids into acetyl-CoA, which can then enter the TCA cycle.[11] Each round of β-oxidation shortens the fatty acid chain by two carbons and generates one molecule of acetyl-CoA, one FADH2, and one NADH.[11]
Ketone Bodies: An Alternative Fuel Source
During periods of fasting, prolonged exercise, or in pathological states like diabetes, the liver produces ketone bodies—acetoacetate, β-hydroxybutyrate (both carboxylic acids), and acetone—from the breakdown of fatty acids.[3] These water-soluble molecules are released into the bloodstream and can be used by extrahepatic tissues, such as the brain and heart, as an alternative fuel source when glucose is scarce.
Carboxylic Acids as Signaling Molecules
Beyond their structural and metabolic roles, a growing body of evidence highlights the critical function of carboxylic acids as signaling molecules that regulate a diverse range of physiological processes.
Bile Acids: Regulators of Metabolism and Digestion
Bile acids are steroid carboxylic acids synthesized from cholesterol in the liver.[13][14] They are well-known for their role in the digestion and absorption of dietary fats and fat-soluble vitamins.[13] However, in recent years, bile acids have been recognized as potent signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors (GPCRs), like TGR5.[6][14][15] Through these receptors, bile acids regulate their own synthesis and transport, as well as glucose homeostasis, lipid metabolism, and energy expenditure.[1][7][15] Dysregulation of bile acid signaling is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[12][16]
Caption: Bile Acid Signaling via FXR and TGR5.
Short-Chain Fatty Acids (SCFAs): Gut Microbiota-Host Crosstalk
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are produced by the fermentation of dietary fiber by the gut microbiota.[17][18] These carboxylic acids are a major energy source for colonocytes and have been shown to play a crucial role in maintaining gut health, modulating the immune system, and influencing host metabolism.[19][20] SCFAs exert their effects by acting as signaling molecules through GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), and by inhibiting histone deacetylases (HDACs).[4][18][21] Their diverse functions highlight the intricate metabolic crosstalk between the gut microbiota and the host.
Caption: Short-Chain Fatty Acid Signaling.
Prostaglandins and Leukotrienes: Mediators of Inflammation
Prostaglandins and leukotrienes are potent lipid signaling molecules derived from the fatty acid arachidonic acid.[16][22][23] These eicosanoids are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and blood clotting.[22][24] The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), the target of nonsteroidal anti-inflammatory drugs (NSAIDs). Prostaglandin E2 (PGE2), a prominent prostaglandin, exerts its diverse effects by binding to a family of four G protein-coupled receptors (EP1-4).[17][25]
Caption: Prostaglandin E2 (PGE2) Synthesis and Signaling.
Quantitative Data on Key Carboxylic Acids
The concentrations of carboxylic acids in biological fluids and tissues are tightly regulated and can serve as important biomarkers for health and disease.
| Carboxylic Acid | Biological Matrix | Typical Concentration Range | Method of Analysis |
| TCA Cycle Intermediates | |||
| Citrate | Human Plasma | 80 - 150 µM | LC-MS/MS |
| Succinate | Human Plasma | 10 - 40 µM | LC-MS/MS |
| Short-Chain Fatty Acids | |||
| Acetate | Human Feces | 30 - 60 mmol/kg | GC-MS |
| Propionate | Human Feces | 10 - 20 mmol/kg | GC-MS |
| Butyrate | Human Feces | 10 - 20 mmol/kg | GC-MS |
| Ketone Bodies | |||
| Acetoacetate | Human Blood | 50 - 200 µM | LC-MS/MS, GC-MS |
| β-Hydroxybutyrate | Human Blood | 50 - 200 µM | LC-MS/MS, GC-MS |
| Bile Acids | |||
| Total Bile Acids | Human Serum (fasting) | < 10 µM | LC-MS/MS |
Experimental Protocols for the Study of Carboxylic Acids
The accurate quantification and functional analysis of carboxylic acids are crucial for understanding their biological roles. Below are detailed methodologies for key experiments.
Quantification of Short-Chain Fatty Acids in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: GC-MS Workflow for SCFA Analysis.
Protocol:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen fecal sample.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Homogenize the sample in acidified water (e.g., 0.5 M HCl) to protonate the SCFAs.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Extraction:
-
Collect the supernatant.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Vortex and centrifuge to separate the phases.
-
-
Derivatization:
-
Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.
-
Derivatize the dried extract to increase volatility for GC analysis. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column for separation (e.g., DB-5ms).
-
Set the appropriate temperature program for the GC oven.
-
The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes
Protocol:
-
Hepatocyte Isolation:
-
Incubation with Radiolabeled Fatty Acid:
-
Stopping the Reaction and Separation of Products:
-
Stop the reaction by adding perchloric acid.[27]
-
Centrifuge the samples to pellet the protein.
-
The supernatant contains the acid-soluble metabolites (ASMs), which include the radiolabeled acetyl-CoA and other TCA cycle intermediates produced from β-oxidation.
-
-
Quantification:
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Normalize the results to the total protein content of the hepatocyte pellet.
-
Carboxylic Acids in Drug Development
The chemical properties of the carboxyl group make it a common feature in many pharmaceutical agents. Carboxylic acid-containing drugs span a wide range of therapeutic areas.
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): A large class of drugs, including aspirin, ibuprofen, and naproxen, contain a carboxylic acid moiety. They exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.
-
ACE Inhibitors: Drugs like captopril and enalapril, used to treat hypertension and heart failure, are dicarboxylic acid-containing compounds that inhibit the angiotensin-converting enzyme (ACE).
-
Statins: Some statins, such as atorvastatin and rosuvastatin, which are used to lower cholesterol, contain a carboxylic acid group that is crucial for their inhibitory activity on HMG-CoA reductase.
-
Bile Acid Sequestrants and Analogs: Cholestyramine and colesevelam are resins that bind bile acids in the intestine, preventing their reabsorption and leading to lower cholesterol levels. Obeticholic acid, a synthetic bile acid analog, is an FXR agonist approved for the treatment of primary biliary cholangitis.[14]
Conclusion
Carboxylic acids are indispensable to life, serving as the fundamental building blocks of proteins and lipids, occupying central roles in metabolic pathways, and acting as critical signaling molecules that orchestrate complex physiological responses. Their importance is further underscored by their prevalence in a wide array of therapeutic agents. A thorough understanding of the multifaceted roles of carboxylic acids in biological processes is paramount for advancing our knowledge in fundamental biology, disease pathogenesis, and for the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to unraveling the intricate world of these essential biomolecules.
References
- 1. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Short-Chain Fatty Acid Receptors and Cardiovascular Function | MDPI [mdpi.com]
- 5. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Bile acid metabolism and signaling, the microbiota, and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. pure.psu.edu [pure.psu.edu]
- 17. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbiota metabolite short chain fatty acids, GPCR, and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 21. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 27. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Nomenclature and Analysis of Complex Hydroxycarbonyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxycarbonyl compounds, molecules containing both a hydroxyl (-OH) and a carbonyl (C=O) group, are fundamental scaffolds in a vast array of biologically active molecules, including pharmaceuticals, natural products, and metabolic intermediates.[1][2] Their chemical behavior and biological function are dictated by the interplay between these two functional groups, making a precise understanding of their structure and nomenclature critical for research and development.[2] This guide provides an in-depth overview of the systematic IUPAC nomenclature for complex this compound compounds, details common experimental protocols for their structural elucidation, and illustrates their relevance in biological signaling pathways.
Section 1: IUPAC Nomenclature of this compound Compounds
Systematic nomenclature for polyfunctional compounds like hydroxycarbonyls follows a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure each structure has a unique and unambiguous name.[3][4] The process involves identifying the principal functional group, locating the parent chain, and systematically naming all substituents.[5][6][7]
Determining the Principal Functional Group
When a molecule contains multiple functional groups, one is designated as the "principal" group, which determines the suffix of the compound's name.[6][7] All other groups are treated as substituents and are indicated by prefixes.[6][8] The priority of common functional groups is a cornerstone of IUPAC nomenclature.[5][8][9] For this compound compounds, the carbonyl-containing group (e.g., carboxylic acid, ester, aldehyde, ketone) almost always takes priority over the hydroxyl group.[8][10][11]
Table 1: IUPAC Functional Group Priorities
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
|---|---|---|---|---|
| 1 | Carboxylic Acids | -COOH | -oic acid | carboxy |
| 2 | Esters | -COOR | -oate | alkoxycarbonyl |
| 3 | Acid Halides | -COX | -oyl halide | halocarbonyl |
| 4 | Amides | -CONH₂ | -amide | carbamoyl |
| 5 | Nitriles | -C≡N | -nitrile | cyano |
| 6 | Aldehydes | -CHO | -al | oxo- or formyl- |
| 7 | Ketones | >C=O | -one | oxo- |
| 8 | Alcohols | -OH | -ol | hydroxy |
| 9 | Amines | -NH₂ | -amine | amino |
| 10 | Alkenes/Alkynes | C=C / C≡C | -ene / -yne | - |
Source: Adapted from IUPAC priority rules.[6][8][11]
Naming Convention Steps
-
Identify the Principal Functional Group: Using the priority table, determine the highest-priority functional group. This group will provide the name's suffix. For a compound with a carboxylic acid and a hydroxyl group, the suffix will be "-oic acid".[7][8]
-
Find the Parent Chain: Identify the longest continuous carbon chain that contains the principal functional group.[4][5]
-
Number the Parent Chain: Begin numbering from the end that gives the principal functional group the lowest possible locant (number).[5][6][8]
-
Name Substituents: Identify all other functional groups and alkyl groups attached to the parent chain. Name them using their prefix form (e.g., -OH becomes "hydroxy").[12]
-
Assemble the Name: List the substituents alphabetically (ignoring prefixes like di-, tri-, etc.), preceded by their locants. Follow with the parent chain name and the suffix of the principal functional group.[5][13]
Example Application:
Consider the molecule HO-CH₂-CH₂-COOH.
-
Principal Group: Carboxylic acid (-COOH) is higher priority than alcohol (-OH). The suffix is -oic acid .[8]
-
Parent Chain: The longest chain containing the -COOH group has three carbons (a propane derivative).
-
Numbering: Numbering starts from the -COOH carbon as C1.
-
Substituents: A hydroxyl group (-OH) is on carbon 3. Its prefix is hydroxy .
Specification of Stereochemistry
For complex molecules, especially in drug development, specifying the three-dimensional arrangement of atoms is crucial. IUPAC nomenclature incorporates stereodescriptors like (R)/(S) for chiral centers and (E)/(Z) for double bonds.[14][15] These descriptors are determined by the Cahn-Ingold-Prelog (CIP) priority rules and are placed in parentheses at the beginning of the name.[15]
Example: (2R, 3S)-3-hydroxy-2-methylpentanoic acid.
The following diagram illustrates the logical workflow for naming a complex this compound compound.
Caption: A flowchart of the systematic IUPAC naming process.
Section 2: Experimental Protocols for Structural Elucidation
Determining the precise structure of a this compound compound is a prerequisite for its correct naming and understanding its function. This is typically achieved by combining several spectroscopic techniques.[16][17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the presence of key functional groups.[1][17] The defining feature of a this compound compound in an IR spectrum is the simultaneous presence of absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups.[1]
Methodology: A small sample of the compound (liquid or solid) is placed in the path of an infrared beam. The instrument records the frequencies at which the sample absorbs the radiation, which correspond to the vibrational frequencies of the chemical bonds. For liquids, a thin film between salt plates (NaCl or KBr) is used. For solids, the sample is often mixed with KBr powder and pressed into a pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation: The positions of the O-H and C=O stretching bands provide significant structural information, particularly regarding hydrogen bonding.[1]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Frequency Range (cm⁻¹) | Appearance | Notes |
|---|---|---|---|---|
| Hydroxyl (Alcohol) | O-H stretch (free) | 3650 - 3600 | Sharp, weak | Observed in dilute, non-polar solvents. |
| Hydroxyl (Alcohol) | O-H stretch (H-bonded) | 3500 - 3200 | Broad, strong | Intramolecular H-bonding (e.g., in β-hydroxy ketones) shifts the peak to ~3500-3400 cm⁻¹.[1] |
| Carbonyl (Ketone) | C=O stretch | 1725 - 1705 | Strong, sharp | Saturated aliphatic ketones. |
| Carbonyl (Aldehyde) | C=O stretch | 1740 - 1720 | Strong, sharp | Also shows characteristic C-H stretches ~2820 and ~2720 cm⁻¹. |
| Carbonyl (Carboxylic Acid) | C=O stretch | 1725 - 1700 | Strong, sharp | Often appears broader than ketone C=O. |
| Hydroxyl (Carboxylic Acid) | O-H stretch | 3300 - 2500 | Very broad, strong | Overlaps with C-H stretching region. |
Source: Data compiled from spectroscopic reference materials.[1][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[20][21] Both ¹H and ¹³C NMR are essential for unambiguous structure determination.[16]
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the resulting signals are recorded. The chemical shift, integration, and multiplicity (splitting pattern) of the signals provide information about the electronic environment, number, and neighboring protons, respectively.
Data Interpretation:
Table 3: Typical ¹H NMR Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Hydroxyl (-OH ) | 1 - 5 | Singlet (broad) | Chemical shift is variable and concentration-dependent. Signal disappears upon D₂O exchange.[1][22] |
| Aldehyde (-CH O) | 9 - 10 | Singlet or doublet | Highly deshielded proton. |
| Carboxylic Acid (-COOH ) | 10 - 13 | Singlet (very broad) | Highly deshielded and often very broad. |
| α-Proton (-CH -C=O) | 2.0 - 2.7 | Varies | Protons adjacent to a carbonyl group. |
| α-Proton (-CH -OH) | 3.3 - 4.0 | Varies | Protons adjacent to a hydroxyl group. |
Table 4: Typical ¹³C NMR Chemical Shifts
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (>C =O, Ketone/Aldehyde) | 190 - 220 |
| Carbonyl (-C OOH, Carboxylic Acid) | 170 - 185 |
| Carbinol (-C -OH) | 50 - 90 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound.[17] The fragmentation pattern can also offer valuable structural clues.[1][17]
Methodology: The sample is ionized, and the resulting charged particles are accelerated into a magnetic or electric field. The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing highly accurate mass measurements.
Data Interpretation:
-
Molecular Ion Peak (M⁺): Gives the molecular weight of the compound.[1]
-
Fragmentation: this compound compounds often undergo characteristic fragmentation, such as McLafferty rearrangement or cleavage alpha to the carbonyl or hydroxyl group.
Section 3: Relevance in Drug Development and Signaling Pathways
Many this compound compounds are central to pharmacology. Corticosteroids (e.g., cortisol) and prostaglandins (e.g., PGE₂) are prominent examples that act as crucial signaling molecules.[23][24][25] Understanding their structure is key to deciphering their mechanism of action in cellular signaling pathways.[26]
Case Study: Corticosteroid Signaling
Corticosteroids are steroid hormones that contain both hydroxyl and carbonyl functionalities. They are potent anti-inflammatory agents that regulate gene expression by binding to the glucocorticoid receptor (GR).[23][27]
Signaling Pathway Overview:
-
Cell Entry: Being lipophilic, corticosteroids passively diffuse across the cell membrane.[27]
-
Receptor Binding: In the cytoplasm, the corticosteroid binds to the glucocorticoid receptor (GR), which is part of a chaperone protein complex.[27][28]
-
Translocation: Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-steroid complex into the nucleus.[28]
-
Gene Regulation: In the nucleus, the GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[23] This can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes.[23][29]
The following diagram illustrates the genomic signaling pathway of corticosteroids.
Caption: Corticosteroid binds to GR, translocates to the nucleus, and regulates gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. cuyamaca.edu [cuyamaca.edu]
- 4. Organic Nomenclature [www2.chemistry.msu.edu]
- 5. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]
- 6. organicmystery.com [organicmystery.com]
- 7. Naming of Polyfunctional Compounds: IUPAC Rules & Examples [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. egpat.com [egpat.com]
- 10. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]
- 15. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 18. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. egyankosh.ac.in [egyankosh.ac.in]
- 22. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. researchgate.net [researchgate.net]
- 25. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lifechemicals.com [lifechemicals.com]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 28. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Core Concept: Dimerization via Dual Hydrogen Bonds
An In-Depth Technical Guide to Hydrogen Bonding in Carboxylic Acid Dimers
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crucial role hydrogen bonding plays in the formation and stability of carboxylic acid dimers. Carboxylic acid dimers serve as fundamental models for understanding self-assembly and molecular recognition, phenomena that are central to drug design and materials science. This document details the structural, energetic, and spectroscopic characteristics of these dimers, supported by quantitative data, experimental protocols, and logical diagrams.
Carboxylic acids exhibit a strong tendency to form cyclic dimers, particularly in the gas phase, in non-polar solvents, and in their crystalline state.[1][2] This association is driven by the formation of two highly stable hydrogen bonds between the carboxyl groups of two separate molecules. The hydrogen atom of the hydroxyl group (-OH) on one molecule acts as a hydrogen bond donor, interacting with the electronegative carbonyl oxygen (C=O) of the second molecule, and vice versa. This reciprocal arrangement results in a planar, eight-membered ring structure that is energetically favorable.[3]
The interplay of hydrogen bonding and, in aqueous solutions, hydrophobic interactions governs the thermodynamics of this dimerization.[4] Understanding these interactions is critical as they mimic more complex biological systems, such as protein-ligand and protein-protein binding.[4]
Figure 1: Structure of a cyclic carboxylic acid dimer.
Quantitative Data
The stability and structure of carboxylic acid dimers can be quantified through various physical parameters. The following tables summarize key geometric, thermodynamic, and spectroscopic data for representative carboxylic acids.
Geometric Parameters
Structural data, primarily from X-ray and neutron diffraction studies, provide precise measurements of the bond lengths and angles within the hydrogen-bonded ring. The O···O distance is a key indicator of hydrogen bond strength.
| Compound | O···O Distance (Å) | C=O Bond Length (Å) | C-O Bond Length (Å) | O-H···O Angle (°) | Data Source |
| Benzoic Acid | 2.633 | 1.263 | 1.275 | ~180 | X-ray Diffraction[5] |
| Acetic Acid | 2.68 | 1.24 | 1.29 | 144 | X-ray Diffraction[6] |
| 10,12-Pentacosadiynoic Acid | 2.658 | - | - | - | X-ray Diffraction[7] |
Note: In some crystal structures like benzoic acid, the C-O distances are nearly equal due to disorder and averaging between the two tautomeric forms within the dimer.[4][5]
Thermodynamic Data
The energy of dimerization reflects the stability of the hydrogen bonds. The enthalpy of dissociation for many simple carboxylic acid dimers is approximately 60 kJ/mol.[3]
| Dimer | ΔHD (kcal/mol) | ΔSD (cal/mol·K) | Dissociation Energy (kJ/mol) | Activation Energy (Dissociation, kJ/mol) | Data Source |
| Formic Acid | -0.58 | -3.04 | 59.5 | 33 | [3][4][8] |
| Acetic Acid | -0.02 | -0.24 | ~60 | 32 | [3][4] |
| Propionic Acid | 0.56 | 2.16 | ~60 | 32.5 | [3][4] |
ΔHD and ΔSD values are from computational studies in aqueous solution and reflect the interplay of hydrogen bonding and hydrophobic effects.[4] Dissociation and activation energies are from gas-phase experimental studies.[3]
Spectroscopic Signatures
Spectroscopic techniques provide distinct fingerprints for the formation of carboxylic acid dimers.
| Technique | Feature | Monomer Frequency (cm-1) | Dimer Frequency (cm-1) | 1H NMR (ppm) | 13C NMR (ppm) |
| Infrared (IR) | O-H Stretch | ~3500 (sharp) | 2500-3300 (very broad) | - | - |
| C=O Stretch | ~1760 | ~1710 | - | - | |
| NMR | O-H Proton | - | - | 10-12 (broad singlet) | - |
| Carboxyl Carbon | - | - | - | 160-185 |
Data compiled from multiple sources.[5][9][10]
Experimental Protocols
Characterization of carboxylic acid dimers relies on a combination of spectroscopic and diffraction techniques.
X-ray Crystallography
This is the definitive method for determining the solid-state structure of carboxylic acid dimers.
Objective: To determine the precise atomic coordinates, bond lengths, and bond angles of a carboxylic acid dimer in its crystalline form.
Methodology:
-
Crystal Growth: Obtain a single crystal of the carboxylic acid, typically larger than 0.1 mm in all dimensions. This is often achieved by slow evaporation from a suitable solvent (e.g., an alcohol-water mixture).[5]
-
Mounting: The crystal is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a unique diffraction pattern of reflections is produced. The angles and intensities of tens of thousands of these reflections are recorded.
-
Structure Solution: The collected data is processed to yield a 3D electron density map of the crystal. The positions of the atoms are determined from this map using computational methods like direct methods.
-
Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit with the experimental diffraction data, resulting in a final, high-resolution structure.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for observing the effects of hydrogen bonding on the vibrational modes of the carboxyl group.
Objective: To differentiate between monomeric and dimeric species and characterize the hydrogen bonds.
Methodology:
-
Sample Preparation:
-
To observe dimers: Prepare the sample as a pure liquid, a solid (e.g., as a KBr pellet), or as a concentrated solution (>0.1 M) in a non-polar, aprotic solvent like hexane or carbon tetrachloride (CCl₄).
-
To observe monomers: Prepare a very dilute solution in a non-polar solvent or use a hydrogen-bond accepting solvent (like diethyl ether) which competes for hydrogen bonding, breaking up the dimers.[5]
-
-
Data Acquisition: The sample is placed in the beam path of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Analysis: The resulting spectrum is analyzed for key features:
-
O-H Stretching Region: Look for a very broad, strong absorption band between 2500-3300 cm⁻¹ as evidence of the hydrogen-bonded dimer.[5][9] The disappearance of this band and the appearance of a sharper peak around 3500 cm⁻¹ indicates the presence of monomers.
-
C=O Stretching Region: Identify the carbonyl peak. A peak around 1710 cm⁻¹ is characteristic of the dimer, while a peak at a higher frequency (by ~25-50 cm⁻¹) is characteristic of the monomer.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the electronic environment of the nuclei, which is significantly altered by hydrogen bonding.
Objective: To identify the highly deshielded proton involved in the hydrogen bond.
Methodology:
-
Sample Preparation: Dissolve the carboxylic acid in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) in a standard NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Identify the carboxylic acid proton signal, which typically appears as a broad singlet in the far downfield region (10-12 ppm).[10] This significant deshielding is a hallmark of the hydrogen-bonded proton in the dimer.
-
-
Confirmation (Optional): Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The broad signal at 10-12 ppm will disappear due to rapid proton-deuterium exchange, confirming its identity as the acidic O-H proton.[10]
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. The carboxyl carbon will appear in the 160-185 ppm region.
Figure 2: Workflow for characterizing carboxylic acid dimers.
Factors Influencing Dimerization
The equilibrium between the monomeric and dimeric states is influenced by several factors, including the nature of the R-group and the solvent environment.
-
In the Gas Phase and Non-Polar Solvents: Dimerization is highly favorable. The stability of the dimer is largely independent of the alkyl chain length.[4]
-
In Aqueous Solution: The situation is more complex. While hydrogen bonding still drives dimerization, hydrophobic interactions between longer alkyl chains (R-groups) can further stabilize the dimer.[4] Concurrently, water molecules compete to form hydrogen bonds with the carboxylic acid, which can disrupt dimer formation.
-
In Polar, Hydrogen-Bonding Solvents (e.g., ethers, alcohols): The solvent molecules act as hydrogen bond acceptors and/or donors, effectively solvating the monomeric carboxylic acid and shifting the equilibrium away from the dimer.[5]
Figure 3: Factors influencing the dimerization equilibrium.
Conclusion
The formation of cyclic dimers through dual hydrogen bonds is a defining characteristic of carboxylic acids. This phenomenon is readily quantifiable through distinct spectroscopic signatures and precise structural parameters obtained from X-ray diffraction. The stability of these dimers is a result of strong enthalpic contributions from hydrogen bonding, which can be modulated by solvent interactions and hydrophobic effects. A thorough understanding of these principles is essential for professionals in drug development and materials science, where controlling intermolecular interactions is paramount for designing molecules with desired properties and functions.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. The crystal structure of benzoic acid: a redetermination with X-rays at room temperature [inis.iaea.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. scispace.com [scispace.com]
- 6. Double proton transfer in hydrated formic acid dimer: Interplay of spatial symmetry and solvent-generated force on reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Measuring acetic acid dimer modes by ultrafast time-domain Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Hydroxycarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of modern synthetic strategies for novel hydroxycarbonyl compounds, which are pivotal structural motifs in numerous biologically active molecules and pharmaceutical agents. The protocols detailed herein offer step-by-step methodologies for the synthesis of α- and β-hydroxycarbonyl compounds, with a focus on asymmetric approaches that yield chiral molecules with high enantiopurity.
Introduction
This compound compounds are a broad class of organic molecules characterized by the presence of both a hydroxyl (-OH) and a carbonyl (C=O) functional group. Their prevalence in natural products and their utility as versatile synthetic intermediates have made their synthesis a significant focus in organic chemistry and drug discovery. The spatial arrangement of the hydroxyl and carbonyl groups, particularly in chiral molecules, is often critical for their biological activity, driving the development of stereoselective synthetic methods.
Recent advancements in catalysis, including organocatalysis and biocatalysis, have enabled the efficient and highly selective synthesis of these valuable compounds. This document outlines key synthetic methodologies, provides detailed experimental protocols, and discusses the application of these compounds in modulating cellular signaling pathways, with a particular emphasis on their relevance to drug development.
Synthetic Methodologies: A Comparative Overview
Several powerful methods have emerged for the asymmetric synthesis of this compound compounds. The choice of method often depends on the desired stereochemistry, the substitution pattern of the target molecule, and the available starting materials. Below is a summary of key methodologies with their respective advantages and typical performance.
| Synthetic Method | Description | Typical Yields | Enantiomeric Excess (ee) | Key Advantages |
| Asymmetric Decarboxylative Chlorination-Hydroxylation | A two-step process involving the enantioselective decarboxylative chlorination of a β-keto acid followed by nucleophilic substitution with a hydroxide source.[1][2][3] | 80-95% | 90-99% | Access to chiral tertiary α-hydroxy ketones; mild reaction conditions; uses a safe and easy-to-handle oxidant.[1] |
| Enzymatic Synthesis using Carboligases (Lyases) | Biocatalytic carbon-carbon bond formation using thiamine diphosphate (ThDP)-dependent lyases, which catalyze the umpolung carboligation of aldehydes.[4][5] | 70-99% | >99% | High enantioselectivity; environmentally friendly (green chemistry); can be performed in aqueous media.[4][6] |
| Catalytic Oxidation of Silyl Enol Ethers | Enantioselective oxidation of silyl enol ethers using chiral catalysts, such as (salen)Mn(III) complexes, to produce α-hydroxy carbonyl compounds.[7][8][9][10] | 80-95% | up to 89% | Good yields and enantioselectivities; applicable to a range of substrates.[7] |
| Aldol Reaction | A classic carbon-carbon bond-forming reaction that unites an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound.[11] | 60-85% | up to 99% | A fundamental and widely used method; can be rendered highly stereoselective using chiral catalysts or auxiliaries.[11] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Tertiary α-Hydroxyketone via Decarboxylative Chlorination-Hydroxylation
This protocol describes the synthesis of an optically active tertiary α-hydroxyketone from a β-ketocarboxylic acid in a two-step sequence.
Step 1: Enantioselective Decarboxylative Chlorination [3]
-
To a stirred solution of a chiral primary amine catalyst (e.g., an axial chiral 1,1'-binaphthyl-based amine, 0.025 mmol) and N-chlorosuccinimide (NCS, 0.37 mmol) in toluene (1.2 mL), add the β-ketocarboxylic acid (0.25 mmol).
-
Stir the reaction mixture at 15 °C for 24 hours in the dark.
-
Upon completion, directly purify the reaction mixture by silica gel column chromatography (eluent: hexane/dichloromethane gradient) to yield the corresponding α-chloroketone.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Step 2: Nucleophilic Substitution with Hydroxide [1][2]
-
Dissolve the α-chloroketone (0.2 mmol) in acetonitrile (1.0 mL).
-
Add tetrabutylammonium hydroxide (TBAOH, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at ambient temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-hydroxyketone.
Protocol 2: Enzymatic Synthesis of an (R)-α-Hydroxyketone using Benzaldehyde Lyase
This protocol outlines the biocatalytic synthesis of an (R)-α-hydroxyketone from an aromatic aldehyde and acetaldehyde.
-
Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 8.0), benzaldehyde (50 mM), acetaldehyde (250 mM), MgSO₄ (2.5 mM), and ThDP (0.2 mM).
-
Add benzaldehyde lyase (BAL) from Pseudomonas fluorescens to the reaction mixture (final concentration, e.g., 1 mg/mL).
-
Incubate the reaction at 30 °C with gentle agitation for 24 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[12]
Protocol 3: Catalytic Asymmetric Oxidation of a Silyl Enol Ether
This protocol details the synthesis of an α-hydroxy ketone from a silyl enol ether using a chiral manganese-salen catalyst.[7]
-
To a solution of the silyl enol ether (1.0 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a chiral (salen)Mn(III) complex (e.g., (S,S)-3a, 0.05 mmol).
-
Add an oxidant, such as a commercial bleach solution (sodium hypochlorite, NaOCl), dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction for 1-24 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the α-hydroxy ketone.
-
Determine the enantiomeric excess using chiral HPLC.
Characterization of this compound Compounds
A comprehensive characterization of the synthesized this compound compounds is crucial to confirm their structure and purity. The following techniques are routinely employed:
-
Infrared (IR) Spectroscopy : To identify the presence of the hydroxyl (broad peak around 3400 cm⁻¹) and carbonyl (sharp peak around 1700 cm⁻¹) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Applications in Drug Development: Modulation of Signaling Pathways
This compound compounds, particularly those containing an α,β-unsaturated carbonyl moiety, are known to interact with biological systems through various mechanisms. One of the most significant is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13] Electrophilic compounds, including certain α,β-unsaturated hydroxycarbonyls, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[14] Consequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their expression.[15][16]
The activation of the Nrf2 pathway by novel this compound compounds represents a promising therapeutic strategy for diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory disorders.[13][17][18]
Caption: Modulation of the Keap1-Nrf2 pathway by an electrophilic this compound compound.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of a novel this compound compound is depicted below. This process involves the careful selection of a synthetic route, execution of the reaction, purification of the product, and thorough characterization to confirm its identity and purity.
Caption: General experimental workflow for synthesis and characterization.
Synthetic Workflow for Asymmetric Decarboxylative Chlorination-Hydroxylation
The following diagram illustrates the specific workflow for the two-step synthesis of a chiral tertiary α-hydroxyketone.
Caption: Workflow for Asymmetric Decarboxylative Chlorination-Hydroxylation.
References
- 1. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective decarboxylative chlorination of β-ketocarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Catalytic Oxidation of Silyl Enol Ethers to 1,2-Diketones Employing Nitroxyl Radicals [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cetjournal.it [cetjournal.it]
- 15. scienceopen.com [scienceopen.com]
- 16. mdpi.com [mdpi.com]
- 17. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Hydroxycarbonyl Compounds
Introduction
Hydroxycarbonyl compounds, molecules containing both a hydroxyl (-OH) and a carbonyl (C=O) group, are crucial intermediates in organic synthesis and are significant in biological and environmental systems. For instance, α-oxoaldehydes like glyoxal and methylglyoxal are implicated in diabetic complications and are formed during food processing.[1][2][3] Accurate and sensitive quantification of these compounds is essential for researchers, scientists, and drug development professionals to understand disease mechanisms, ensure food safety, and monitor environmental quality. This document provides detailed application notes and protocols for the primary analytical methods used for their determination.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound compounds, particularly in aqueous samples like biological fluids, beverages, and environmental waters.[4][5] Due to the often-low volatility and poor UV absorbance of native hydroxycarbonyls, a critical step in their analysis is chemical derivatization.[6] This process converts the target analyte into a new compound with properties suitable for separation and detection.[6]
The most common derivatization agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.[4][7] These derivatives are highly chromophoric, allowing for sensitive detection using a UV-Vis detector, typically at a wavelength of 360 nm.[4][7] The separation is commonly achieved on a reversed-phase C18 column.[4] This method is robust, reproducible, and forms the basis of standardized procedures like U.S. EPA Method 8315.[4][7]
Experimental Workflow: HPLC-UV Analysis with DNPH Derivatization
Caption: Workflow for this compound analysis via DNPH derivatization and HPLC-UV.
Protocol: Determination of Carbonyls by HPLC after DNPH Derivatization
This protocol is adapted from U.S. EPA Method 8315A and other established procedures.[4][7]
1. Reagent Preparation:
-
DNPH Derivatizing Reagent: Dissolve 428.7 mg of DNPH (containing ~30% water) in 100 mL of HPLC-grade acetonitrile.[4] Note: DNPH can be purified by recrystallization to reduce background carbonyl levels.[7]
-
Citrate Buffer (pH 3.0): Add 80 mL of 1 M citric acid to 20 mL of 1 M sodium citrate. Mix thoroughly and adjust pH if necessary.[4]
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
2. Sample Derivatization:
-
Measure a 100 mL aliquot of the aqueous sample into a 250 mL flask.
-
Add 4 mL of citrate buffer and adjust the sample pH to 3.0 ± 0.1 using 6 N HCl or 6 N NaOH.[4]
-
Add 10 mL of the DNPH derivatizing reagent.
-
Stopper the flask, mix well, and incubate in a water bath at 45°C for 15 minutes.[8]
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (e.g., 1 g) by passing 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the derivatized sample onto the cartridge at a flow rate of 10-15 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water to remove interferences.
-
Dry the cartridge by drawing air or nitrogen through it for 10 minutes.
-
Elute the DNPH derivatives by passing 5 mL of acetonitrile through the cartridge. Collect the eluate in a 5 mL volumetric flask and bring to volume with acetonitrile.
4. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase Gradient: A typical gradient might start at 60% Acetonitrile / 40% Water and increase to 100% Acetonitrile over 20 minutes.
-
Injection Volume: 10-20 µL.
5. Quantification:
-
Prepare a series of calibration standards by derivatizing known concentrations of target this compound compounds using the same procedure.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of analytes in the sample by comparing their peak areas to the calibration curve.
Quantitative Data for HPLC Methods
| Analyte | Method | Matrix | Linearity Range | LOD/LOQ | Recovery (%) | Citation |
| Glyoxal (GO) | HPLC-UV (DNPH) | Beverages | - | LOQ: 22.3-22.7 µg/L | 85.0 - 108.0 | [10] |
| Methylglyoxal (MGO) | HPLC-UV (DNPH) | Beverages | - | LOQ: 6.4-6.7 µg/L | 90.8 - 113.0 | [10] |
| Glyoxal (GO) | UHPLC-Fluorescence (DDP) | Human Serum | - | - | - | [11] |
| Methylglyoxal (MGO) | UHPLC-Fluorescence (DDP) | Human Serum | - | - | - | [11] |
| Houttuynine | LC-MS/MS (DNPH) | Rat Plasma | 2 - 2000 ng/mL | LLOQ: 2 ng/mL | >90 | [8] |
| Formaldehyde | HPLC-UV (DNPH) | Air | - | LOD: 0.12-0.38 mg/L | - | [12] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For hydroxycarbonyls, which often have low volatility due to hydrogen bonding, derivatization is essential to increase their volatility and thermal stability for GC analysis.[13]
A common approach involves a two-step derivatization. First, the carbonyl group is converted to an oxime using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[14][15] This reagent is particularly effective for aqueous samples.[15] Second, the hydroxyl group is silylated using an agent like N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) to replace the active hydrogen, which further reduces polarity and increases volatility.[13][14] The resulting derivatives are then analyzed by GC-MS, where the mass spectrometer provides definitive structural information and high sensitivity. This method is well-suited for complex matrices and for identifying unknown hydroxycarbonyls.
Experimental Workflow: GC-MS Analysis with Dual Derivatization
Caption: Workflow for this compound analysis using dual derivatization and GC-MS.
Protocol: GC-MS Analysis with PFBHA and MSTFA Derivatization
This protocol is a generalized procedure based on methods for multi-functional oxygenated compounds.[14]
1. Reagent Preparation:
-
PFBHA Solution: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in water or an appropriate buffer.
-
MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide, used as received.
-
Internal Standard (IS): A suitable internal standard, such as 5-bromo-2-chloroanisole, dissolved in an appropriate solvent.[2]
2. Sample Derivatization:
-
To a 1 mL aliquot of the sample (e.g., deproteinized plasma, urine), add the internal standard.
-
Oximation: Add the PFBHA solution. The reaction conditions (pH, temperature, time) should be optimized but often involve incubation at room temperature or slightly elevated temperatures (e.g., 50-60°C) for 30-60 minutes to convert carbonyls to PFBHA-oximes.
-
Extraction: Extract the PFBHA derivatives from the aqueous phase using a suitable organic solvent like hexane or ethyl acetate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Silylation: Reconstitute the dried residue in a small volume of solvent (e.g., 50 µL of pyridine or acetonitrile) and add MSTFA.
-
Incubate the mixture at a higher temperature (e.g., 60-80°C) for 30-60 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.
3. GC-MS Analysis:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or ToF).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps up to a final temperature of 250-300°C.[9]
-
MS Parameters:
4. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of derivatized standards or with mass spectral libraries.
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data for GC-MS Methods
| Analyte | Method | Matrix | LOD | Reproducibility (RSD) | Citation |
| Glyoxal (GO) | GC-MS (DLLME) | Urine | 0.12 ng/mL | < 6% | [2] |
| Methylglyoxal (MGO) | GC-MS (DLLME) | Urine | 0.06 ng/mL | < 6% | [2] |
| Various Carbonyls | SPME-GC-MS (PFBHA) | Wine | LOQs below perception thresholds | Good linearity | [9] |
| Biogenic Carbonyls | SBSE-GC-MS (PFBHA) | Rainwater | 10-30 ng/L | - | [15] |
| OVOCs | SPME-GC-MS (PFBHA/MSTFA) | Air | 0.08-0.15 ppbV | 2-4% | [14] |
Spectrophotometric Methods
Application Note
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of total or specific this compound compounds.[16] These methods rely on a chemical reaction between the analyte and a derivatizing agent to produce a colored product, which can be measured using a UV-Visible spectrophotometer.[17] The intensity of the color produced is directly proportional to the concentration of the analyte, following the Beer-Lambert law.[16]
For instance, hydroxylamine can be determined by its reaction with an excess of a colored oxidizing agent like bromine in the presence of an indicator dye (e.g., methyl red).[18] The hydroxylamine reduces the bromine, and the amount of unreacted bromine is determined by its ability to bleach the dye. The final absorbance is inversely proportional to the initial hydroxylamine concentration. While less specific than chromatographic methods, spectrophotometric assays are highly suitable for routine quality control and screening applications where high throughput is required.
Principle of Indirect Spectrophotometric Assay
Caption: Principle of an indirect spectrophotometric assay for hydroxycarbonyls.
Protocol: Spectrophotometric Determination of Hydroxylamine
This protocol is based on the method using bromine and methyl red.[18]
1. Reagent Preparation:
-
Hydroxylamine Standard Stock Solution: Prepare a stock solution of hydroxylamine hydrochloride in deionized water.
-
Bromine Water: Prepare a saturated solution of bromine in water. Dilute as needed to create a working solution.
-
Methyl Red Indicator Solution: Dissolve methyl red in ethanol or a mixture of ethanol and water.
-
Acid Solution: 2 M Hydrochloric acid.
2. Procedure:
-
Pipette varying aliquots of the hydroxylamine standard solution (e.g., 0-5 µg) into a series of 25 mL volumetric flasks.[18]
-
To each flask, add 5 mL of 2 M HCl.
-
Add a precise, known excess amount of the bromine working solution to each flask. Mix and allow the reaction to proceed for 5-10 minutes (for the oxidation of hydroxylamine).
-
Add 1 mL of the methyl red indicator solution. The unreacted bromine will bleach the dye.
-
Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.
-
Measure the absorbance of each solution at the λmax of methyl red (typically around 520 nm) against a reagent blank.[18]
3. Quantification:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the hydroxylamine standards. Note that in this indirect method, higher concentrations of hydroxylamine will result in less bleaching and thus higher absorbance.
-
Prepare the unknown sample in the same manner and measure its absorbance.
-
Determine the concentration of hydroxylamine in the sample from the calibration curve.
Quantitative Data for Spectrophotometric Methods
| Analyte/Method | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | RSD (%) | Citation |
| Hydroxylamine (Bromine/Methyl Red) | 0 - 5 µg / 25 mL | 9.8 × 10⁴ | 2.7% (at 3 µg) | [18] |
| Hydroxylamine (NEDA) | 0 - 7 µg | 6.7 × 10⁴ | 1.2% (at 4 µg) | [19] |
References
- 1. asianpubs.org [asianpubs.org]
- 2. Glyoxal and methylglyoxal as urinary markers of diabetes. Determination using a dispersive liquid-liquid microextraction procedure combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of methylglyoxal and glyoxal and control of peroxidase interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of glyoxal, methylglyoxal and diacetyl in beverages using vortex-assisted liquid–liquid microextraction coupled with HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of glyoxal and methylglyoxal in serum by UHPLC coupled with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. alliedacademies.org [alliedacademies.org]
- 18. scispace.com [scispace.com]
- 19. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Hydroxycarbonyl Compounds in Pharmacology: A Detailed Overview for Researchers
Introduction: Hydroxycarbonyl compounds, characterized by the presence of both a hydroxyl (-OH) and a carbonyl (C=O) group, are a pivotal class of molecules in pharmacology. Their unique structural features allow for a diverse range of interactions with biological targets, making them integral components in the design and development of numerous therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the pharmacological applications of these versatile compounds. We will explore the mechanisms of action, quantitative efficacy, and experimental evaluation of key this compound drugs, including hydroxyurea, ibuprofen, and valproic acid.
Hydroxyurea: A Ribonucleotide Reductase Inhibitor with Diverse Applications
Hydroxyurea is a simple yet potent this compound compound with significant applications in the treatment of myeloproliferative disorders, sickle cell disease, and certain cancers.[1][2][3] Its primary mechanism of action involves the inhibition of ribonucleotide reductase, a critical enzyme in the DNA synthesis pathway.[1][3]
Mechanism of Action and Signaling Pathway
Hydroxyurea's cytotoxic effects stem from its ability to quench the tyrosyl free radical at the active site of the M2 subunit of ribonucleotide reductase.[1] This inactivation of the enzyme leads to the depletion of deoxyribonucleotides, thereby inhibiting DNA synthesis and inducing cell cycle arrest in the S phase.[1]
In the context of sickle cell disease, hydroxyurea's therapeutic benefit is largely attributed to its ability to increase the production of fetal hemoglobin (HbF).[4] This effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the activation of p38 MAPK.[5][6] Hydroxyurea is metabolized to NO, which in turn activates soluble guanylyl cyclase (sGC) to produce cGMP.[4][5] Increased cGMP levels are believed to influence transcription factors that upregulate the expression of the γ-globin gene, a component of HbF.[5][6]
Quantitative Data: Inhibitory Activity of Hydroxyurea
The inhibitory potency of hydroxyurea against ribonucleotide reductase has been quantified in various studies.
| Compound | Target | IC50 Value | Reference |
| Hydroxyurea | Human Ribonucleotide Reductase | 64 µM | [7] |
Experimental Protocol: Ribonucleotide Reductase Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of ribonucleotide reductase and assess the inhibitory effect of compounds like hydroxyurea.
Materials:
-
Purified ribonucleotide reductase (R1 and R2 subunits)
-
CDP (substrate)
-
ATP (allosteric effector)
-
DTT (reducing agent)
-
NADPH
-
Thioredoxin
-
Thioredoxin reductase
-
Hydroxyurea (or other inhibitor)
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, DTT, NADPH, thioredoxin, and thioredoxin reductase at their final desired concentrations.
-
Inhibitor Addition: Add hydroxyurea at various concentrations to the respective tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the R1 subunit of ribonucleotide reductase to the mixture.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the R2 subunit and the substrate (CDP).
-
Time-course Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each hydroxyurea concentration and calculate the IC50 value.
Ibuprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Ibuprofen is a widely used NSAID that possesses analgesic, anti-inflammatory, and antipyretic properties. It is a propionic acid derivative containing a hydroxyl group in its carboxyl functional group.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[8][9][10] By blocking the active site of COX enzymes, ibuprofen prevents the synthesis of prostaglandins, thereby exerting its therapeutic effects.[8][9][10] The S-enantiomer of ibuprofen is the more pharmacologically active form.[10]
Quantitative Data: Inhibitory Activity and Metabolite Activity
Ibuprofen is metabolized in the liver to several hydroxylated and carboxylated metabolites, which have been shown to be pharmacologically inactive.[10]
| Compound | Target | IC50 Value | Reference |
| Ibuprofen | COX-1 | 13 µM | [11] |
| Ibuprofen | COX-2 | 370 µM | [11] |
| 1'-OH-Ibuprofen | COX-2 | > 300 µM | [12] |
| 2'-OH-Ibuprofen | COX-2 | > 300 µM | [12] |
| 3'-OH-Ibuprofen | COX-2 | > 300 µM | [12] |
| Carboxyibuprofen | COX-2 | > 300 µM | [12] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol describes a common in vivo method to assess the analgesic and anti-inflammatory activity of NSAIDs like ibuprofen.
Materials:
-
Male ICR mice (20-30 g)
-
Acetic acid solution (0.5% in distilled water)
-
Ibuprofen (or other test compound)
-
Vehicle (e.g., normal saline)
-
Observation chambers
Procedure:
-
Animal Grouping: Divide the mice into groups (n=5-10 per group): a vehicle control group and one or more drug-treated groups.
-
Drug Administration: Administer the test compound (e.g., ibuprofen at a specific dose) or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
Acclimatization: Allow for a set period (e.g., 30-60 minutes) for drug absorption.
-
Induction of Writhing: Inject 0.5% acetic acid solution intraperitoneally (IP) into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[13]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
References
- 1. mdpi.com [mdpi.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Hydroxyurea induces fetal hemoglobin by the nitric oxide-dependent activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for nitric oxide in hydroxyurea-mediated fetal hemoglobin induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Item - Comparison of the effects of the NSAIDs and their metabolites upon the initial activity of COX-2. - Public Library of Science - Figshare [plos.figshare.com]
- 13. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for the Synthesis of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common and reliable methods for the synthesis of carboxylic acids, a fundamental functional group in organic chemistry and essential building block in medicinal chemistry and drug development. The following sections detail the experimental procedures for the oxidation of primary alcohols, the hydrolysis of nitriles, and the carboxylation of Grignard reagents.
Oxidation of Primary Alcohols to Carboxylic Acids
The oxidation of primary alcohols is a direct and widely used method for preparing carboxylic acids. Various oxidizing agents can be employed, with common choices being chromium-based reagents (e.g., Jones reagent) and milder, more selective methods like those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst.
Protocol 1.1: Jones Oxidation of a Primary Alcohol
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent (chromic acid prepared in situ from chromium trioxide and sulfuric acid in acetone). This is a robust and often high-yielding method, suitable for many substrates.[1]
Materials:
-
Primary alcohol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of Jones Reagent: In a flask, carefully add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Cautiously dilute the mixture with distilled water to a final volume of 100 mL. Cool the solution in an ice bath.
-
Reaction Setup: Dissolve 10 mmol of the primary alcohol in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. The color of the reaction mixture will change from orange to green/blue.[2][3] Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding isopropanol until the orange color disappears completely. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 1.2: TEMPO-Catalyzed Oxidation of a Primary Alcohol
This method is a milder alternative to chromium-based oxidations and is compatible with a wider range of functional groups.[4] It involves a two-step, one-pot procedure using TEMPO and sodium hypochlorite (NaOCl), followed by sodium chlorite (NaClO₂).[4][5]
Materials:
-
Primary alcohol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Acetonitrile
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary alcohol (5 mmol) in a mixture of acetonitrile (25 mL) and a phosphate buffer (15 mL of 0.67 M NaH₂PO₄ solution).
-
First Oxidation Step: Add TEMPO (0.1 mmol, 2 mol%) and tert-butanol (5 mL) to the solution. Cool the mixture to 10-15 °C. Add sodium hypochlorite solution (6 mL of ~10-15% available chlorine) dropwise while maintaining the pH at ~6.7 by periodic addition of 1 M NaOH.
-
Second Oxidation Step: After the first step is complete (as indicated by TLC), add a solution of sodium chlorite (7.5 mmol) in water (10 mL) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture to 0 °C and slowly add a solution of sodium sulfite (1 g in 10 mL of water) to quench the excess oxidants. Acidify the mixture to pH 2-3 with 2 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the carboxylic acid.
Quantitative Data for Oxidation of Primary Alcohols
| Substrate (Primary Alcohol) | Method | Oxidizing Agent | Yield (%) | Reference |
| 1-Octanol | Jones Oxidation | CrO₃/H₂SO₄ | ~85-95 | General Literature |
| Benzyl alcohol | TEMPO/NaOCl/NaClO₂ | TEMPO, NaOCl, NaClO₂ | 92 | [4] |
| 3-Phenyl-1-propanol | TEMPO/NaOCl/NaClO₂ | TEMPO, NaOCl, NaClO₂ | 95 | [4] |
Reaction Pathway for Oxidation of a Primary Alcohol
Caption: Oxidation of a primary alcohol to a carboxylic acid proceeds via an aldehyde intermediate.
Hydrolysis of Nitriles
The hydrolysis of nitriles is a versatile method for preparing carboxylic acids, offering a way to add a carbon atom to a molecule (via nucleophilic substitution with a cyanide salt followed by hydrolysis). The reaction can be performed under acidic or basic conditions.[1][6]
Protocol 2.1: Acidic Hydrolysis of a Nitrile
This protocol uses a strong acid to catalyze the hydrolysis of a nitrile. The final product is the free carboxylic acid.[7][8]
Materials:
-
Nitrile (R-CN)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Distilled water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the nitrile (10 mmol) with a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).
-
Heating: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (if any) or by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid. The carboxylic acid will move to the aqueous basic layer as its carboxylate salt.
-
Isolation: Separate the aqueous layer and acidify it with concentrated HCl until the carboxylic acid precipitates. Collect the solid product by filtration or extract the aqueous solution with fresh diethyl ether if the acid is a liquid. Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2.2: Basic Hydrolysis of a Nitrile
This protocol uses a strong base for hydrolysis, initially forming a carboxylate salt, which is then protonated in a separate step to yield the carboxylic acid.[8][9]
Materials:
-
Nitrile (R-CN)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (10 mmol) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution (40 mL).
-
Heating: Heat the mixture under reflux for 4-8 hours. Ammonia gas may be evolved during the reaction.[8] Monitor the reaction by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. The carboxylic acid will precipitate if it is a solid.
-
Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If the product is a liquid, extract the acidified solution with diethyl ether (3 x 40 mL).
-
Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.
Quantitative Data for Nitrile Hydrolysis
| Substrate (Nitrile) | Method | Conditions | Yield (%) | Reference |
| Benzonitrile | Acidic Hydrolysis | H₂SO₄, H₂O, reflux | ~80-90 | General Literature |
| Phenylacetonitrile | Basic Hydrolysis | NaOH, EtOH/H₂O, reflux | ~75-85 | General Literature |
Reaction Pathway for Nitrile Hydrolysis
Caption: Hydrolysis of nitriles to carboxylic acids under acidic and basic conditions.
Carboxylation of Grignard Reagents
The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is an excellent method for the synthesis of carboxylic acids. This reaction forms a new carbon-carbon bond and extends the carbon chain by one carbon.[10][11][12]
Protocol 3.1: Synthesis of a Carboxylic Acid via a Grignard Reagent
This protocol outlines the formation of a Grignard reagent from an alkyl or aryl halide, followed by its reaction with solid carbon dioxide.[10]
Materials:
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Dry ice (solid CO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a dry atmosphere (e.g., nitrogen or argon, with drying tubes).
-
Formation of Grignard Reagent: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. In the dropping funnel, place a solution of the alkyl or aryl halide (1 equivalent) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a large excess of dry ice in a separate beaker and cover it with anhydrous diethyl ether. While stirring vigorously, slowly pour the prepared Grignard reagent solution onto the crushed dry ice.[10][13]
-
Work-up: Allow the excess dry ice to sublime. A solid magnesium carboxylate salt will remain. Slowly and cautiously add 10% aqueous HCl or H₂SO₄ with cooling until the solution is acidic and all solids have dissolved.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield the carboxylic acid. The product can be further purified by recrystallization or distillation.
Quantitative Data for Grignard Carboxylation
| Substrate (Halide) | Grignard Reagent | Product | Yield (%) | Reference |
| Bromobenzene | Phenylmagnesium bromide | Benzoic acid | ~80-90 | General Literature |
| 1-Bromobutane | Butylmagnesium bromide | Pentanoic acid | ~70-80 | General Literature |
General Experimental Workflow for Carboxylic Acid Synthesisdot
References
- 1. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- 11. transformationtutoring.com [transformationtutoring.com]
- 12. byjus.com [byjus.com]
- 13. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Catalytic Enantioselective Oxidation of Silyl Enol Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective α-hydroxylation of carbonyl compounds is a cornerstone transformation in modern organic synthesis, providing access to chiral α-hydroxy ketones and aldehydes that are pivotal building blocks for a vast array of pharmaceuticals and natural products. The use of silyl enol ethers as stable enolate surrogates has become a preferred strategy for these oxidations. This document provides detailed application notes and experimental protocols for several robust and widely employed catalytic systems for the enantioselective oxidation of silyl enol ethers. The methods covered include metal-catalyzed and organocatalytic approaches, offering a range of options to suit various substrates and desired stereochemical outcomes.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the enantioselective oxidation of a representative silyl enol ether, 1-phenyl-1-(trimethylsiloxy)ethene.
| Catalyst System | Oxidant | Typical Yield (%) | Typical ee (%) | Reference Catalyst/Ligand |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 85-95 | >95 | (DHQD)₂PHAL |
| Davis Oxaziridine | (+)-(Camphorylsulfonyl)oxaziridine | 80-90 | 90-98 | (+)-(Camphorylsulfonyl)oxaziridine |
| Jacobsen's Catalyst | NaOCl | 75-85 | 80-90 | (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride |
| Organocatalysis (Proline/Nitrosobenzene) | Nitrosobenzene | 70-85 | 90-99 | L-Proline |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation
This protocol utilizes the commercially available AD-mix-β for the dihydroxylation of a silyl enol ether to the corresponding α-siloxy ketone, which can be readily hydrolyzed to the α-hydroxy ketone.[1][2][3][4][5]
Materials:
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of silyl enol ether) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the silyl enol ether).
-
Add the silyl enol ether (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-siloxy ketone.
-
The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure α-siloxy ketone.
-
To obtain the α-hydroxy ketone, the α-siloxy ketone is dissolved in a mixture of THF and 1M HCl and stirred at room temperature for 1 hour. After neutralization and extraction, the α-hydroxy ketone can be isolated.
Davis Oxaziridine Oxidation
This protocol describes the asymmetric hydroxylation of a silyl enol ether using a chiral N-sulfonyloxaziridine, such as (+)-(camphorylsulfonyl)oxaziridine.[6][7][8]
Materials:
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
(+)-(Camphorylsulfonyl)oxaziridine
-
Anhydrous tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl enol ether (1 mmol) in anhydrous THF (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the potassium enolate.
-
In a separate flask, dissolve (+)-(camphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL).
-
Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure α-hydroxy ketone.
Jacobsen's Catalyst System
This protocol details the enantioselective oxidation of a silyl enol ether using Jacobsen's catalyst and sodium hypochlorite (bleach) as the terminal oxidant.[9]
Materials:
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (PPNO)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 11.3)
-
Commercial bleach (sodium hypochlorite, NaOCl, ~5-6%)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the silyl enol ether (1 mmol), Jacobsen's catalyst (0.05 mmol, 5 mol%), and 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%) in dichloromethane (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a buffered bleach solution by diluting commercial bleach with the pH 11.3 phosphate buffer to a final concentration of 0.55 M.
-
Add the buffered bleach solution (10 mL) to the reaction mixture at 0 °C with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, a mixture of α-siloxy and α-hydroxy ketone, is then subjected to acidic workup as described in the Sharpless protocol to ensure complete conversion to the α-hydroxy ketone.
-
Purify the final product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).
Organocatalytic α-Oxyamination
This protocol describes the direct enantioselective α-oxyamination of an aldehyde using L-proline as the catalyst and nitrosobenzene as the oxygen source.[10][11][12] While this protocol is for aldehydes, it illustrates the principle of enamine catalysis which can be extended to ketones and their silyl enol ether derivatives.
Materials:
-
Aldehyde (e.g., propanal)
-
L-Proline
-
Nitrosobenzene
-
Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1 mmol) in DMF (4 mL) at 0 °C, add L-proline (0.1 mmol, 10 mol%).
-
Add nitrosobenzene (1.2 mmol, 1.2 equivalents) to the mixture.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, the reaction mixture is cooled to 0 °C and methanol (5 mL) is added, followed by the portion-wise addition of sodium borohydride (2 mmol, 2 equivalents) to reduce the resulting α-aminooxy aldehyde to the corresponding alcohol for easier handling and purification.
-
Stir for 30 minutes at 0 °C, then quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure α-aminooxy alcohol. The N-O bond can be cleaved by catalytic hydrogenation to afford the 1,2-diol.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxylation of Grignard reagents is a robust and versatile method for the synthesis of carboxylic acids. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to carbon dioxide, followed by an acidic workup to yield the corresponding carboxylic acid. This method is highly valued in organic synthesis for its ability to form a new carbon-carbon bond and introduce a carboxylic acid functionality in a single transformation. These application notes provide detailed protocols, quantitative data, and troubleshooting guidance for researchers utilizing this important reaction.
Reaction Principle and Mechanism
The overall reaction proceeds in two main steps. First, the Grignard reagent, a strong nucleophile, attacks the electrophilic carbon atom of carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt.[1][2][3] In the second step, this intermediate salt is protonated during an aqueous acidic workup to liberate the final carboxylic acid.[1][2][3]
The reaction is highly exothermic and requires careful temperature control. It is also extremely sensitive to moisture and protic solvents, as the highly basic Grignard reagent will readily react with any available acidic protons, leading to the formation of the corresponding alkane or arene and a reduction in the yield of the desired carboxylic acid.[4] Therefore, all reagents and glassware must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
Applications in Research and Drug Development
The preparation of carboxylic acids via Grignard reagents is a cornerstone of organic synthesis with broad applications:
-
Lead Optimization: In drug discovery, the carboxylic acid moiety is a common pharmacophore. This method allows for the straightforward introduction of this group onto various molecular scaffolds, enabling the exploration of structure-activity relationships.
-
Synthesis of Complex Molecules: Carboxylic acids are versatile intermediates that can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols.
-
Isotopic Labeling: By using isotopically labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂), this reaction can be used to introduce a labeled carboxyl group, which is invaluable for metabolic studies and as analytical standards.
Data Presentation
Table 1: Yields of Carboxylic Acids from Organobromides via Mechanochemical Grignard Carboxylation
The following table summarizes the yields of various carboxylic acids prepared from their corresponding organobromides using a mechanochemical ball-milling approach with gaseous CO₂. This method offers the advantages of reduced solvent use and short reaction times.[2]
| Starting Material | Product | Yield (%) |
| 4-Methylphenyl bromide | 4-Methylbenzoic acid | 67 |
| 4-(Trifluoromethyl)phenyl bromide | 4-(Trifluoromethyl)benzoic acid | 71 |
| 4-Chlorophenyl bromide | 4-Chlorobenzoic acid | 49 |
| 4-Fluorophenyl bromide | 4-Fluorobenzoic acid | 51 |
| Perfluorophenyl bromide | Perfluorobenzoic acid | 51 |
| 4-tert-Butylphenyl bromide | 4-tert-Butylbenzoic acid | 42 |
| 4-(Methylthio)phenyl bromide | 4-(Methylthio)benzoic acid | 58 |
| 2-(Methylthio)phenyl bromide | 2-(Methylthio)benzoic acid | 67 |
| 2,4,6-Tri-iso-propylphenyl bromide | 2,4,6-Tri-iso-propylbenzoic acid | 52 |
| Benzyl bromide | Phenylacetic acid | 82 |
| 3-Phenylpropyl bromide | 4-Phenylbutyric acid | 70 |
| 2-Bromothiophene | 2-Thiophenecarboxylic acid | 56 |
| 2-Bromonaphthalene | 2-Naphthoic acid | 44 |
| Bromocyclohexane | Cyclohexanecarboxylic acid | 41 |
| 1-Bromoadamantane | 1-Adamantanecarboxylic acid | 25 |
Table 2: Yields of Carboxylic Acids from Traditional Solution-Phase Grignard Carboxylation
This table presents typical yields for the synthesis of various carboxylic acids using the more common solution-phase method with dry ice.
| Starting Material | Product | Yield (%) | Reference |
| Bromobenzene | Benzoic Acid | ~80 | [6] |
| tert-Butyl chloride | Pivalic Acid (Trimethylacetic acid) | 61-70 | [7] |
| 1-Chlorobutane | Pentanoic Acid | 73-87 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carboxylic Acid via Grignard Reagent and Dry Ice
This protocol provides a general method applicable to a variety of aryl and alkyl halides.
Materials:
-
Alkyl or Aryl Halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Iodine crystal (for activation, if necessary)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Dissolve the alkyl or aryl halide in anhydrous ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution becoming cloudy and warm.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a generous excess of dry ice.
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic. This will dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous bicarbonate layer and carefully acidify it with concentrated HCl until the carboxylic acid precipitates.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., IR, NMR).
-
Protocol 2: Synthesis of Benzoic Acid from Bromobenzene
Materials:
-
Bromobenzene (10.4 g, 7.0 mL, 0.066 mole)
-
Magnesium turnings (1.74 g, 0.072 g atom)
-
Anhydrous diethyl ether (30 mL)
-
Dry Ice (~25 g)
-
Concentrated Hydrochloric Acid
-
10% Sodium hydroxide solution
-
Saturated sodium thiosulfate solution
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a dry 100 mL round-bottom flask with a reflux condenser and an addition funnel under a nitrogen atmosphere.
-
Add the magnesium turnings and a single crystal of iodine to the flask.
-
In the addition funnel, place a solution of bromobenzene in 10 mL of anhydrous diethyl ether.
-
Add about one-third of the bromobenzene solution to the magnesium and gently warm the flask with your hands to initiate the reaction. The disappearance of the iodine color and spontaneous bubbling indicate the start of the reaction.[9]
-
Once initiated, add the remaining bromobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, add an additional 20 mL of anhydrous ether and reflux for 30 minutes.
-
-
Carboxylation:
-
Cool the reaction mixture to room temperature.
-
Pour the Grignard reagent solution onto approximately 25 g of crushed dry ice in a beaker.
-
-
Work-up and Purification:
-
After the excess dry ice has sublimed, carefully add about 25 g of crushed ice (from water) to the mixture.
-
Slowly add concentrated HCl dropwise until the solution is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the combined ether layers with a solution of 12.5 mL of water and 2.5 mL of saturated sodium thiosulfate solution to remove any remaining iodine.
-
Extract the ether layer three times with 12.5 mL portions of 10% sodium hydroxide solution to convert the benzoic acid to its water-soluble sodium salt.
-
Combine the basic aqueous extracts and carefully acidify with concentrated HCl to precipitate the benzoic acid.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and dry. The expected yield is around 80%.[6]
-
Mandatory Visualizations
Caption: Reaction pathway for carboxylic acid synthesis.
Caption: Experimental workflow for Grignard carboxylation.
Troubleshooting and Safety
Troubleshooting
-
Failure to Initiate: This is the most common issue.[5][10]
-
Cause: Moisture in the glassware or reagents, or a passivating oxide layer on the magnesium.
-
Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[5][10]
-
-
Low Yield:
-
Cause: Incomplete Grignard formation, presence of moisture, or side reactions.
-
Solution: Ensure the Grignard reagent has fully formed before proceeding. Meticulously exclude moisture. Control the rate of addition of the alkyl/aryl halide to prevent side reactions like Wurtz coupling.[5]
-
-
Formation of Biphenyl (for aryl Grignards):
-
Cause: Homocoupling of the aryl radical intermediate.
-
Solution: This is a common side reaction. Slower addition of the aryl halide and maintaining a moderate reaction temperature can help minimize its formation. Biphenyl can be removed during the basic extraction step as it is not acidic.
-
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware and solvents must be strictly anhydrous. The reaction should be performed under an inert atmosphere of nitrogen or argon.[5]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent and its reaction with carbon dioxide are exothermic. Have an ice bath readily available to control the reaction temperature and prevent it from becoming too vigorous.
-
Dry Ice Handling: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite. Handle with appropriate insulating gloves.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Scope and Limitations
Scope:
-
The Grignard carboxylation is a very general method and can be applied to a wide range of primary, secondary, and tertiary alkyl halides, as well as vinyl and aryl halides.[11]
Limitations:
-
The primary limitation is the incompatibility of the Grignard reagent with acidic functional groups. The starting alkyl or aryl halide cannot contain acidic protons such as those found in alcohols (-OH), amines (-NH), thiols (-SH), or carboxylic acids (-COOH).[11] The Grignard reagent will be quenched by these groups.
-
Other functional groups that are reactive towards Grignard reagents, such as aldehydes, ketones, esters, and nitriles, must also be absent from the starting material unless they are protected.
References
- 1. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 2. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonyl compounds, including aldehydes and ketones, are a significant class of organic compounds that are important in various fields, from industrial chemistry to environmental and biomedical research.[1][2] They are used as raw materials and intermediates in manufacturing and are also monitored as pollutants in air and water.[1][3] Due to their potential toxicity and role in atmospheric chemistry, sensitive and accurate analytical methods for their determination are crucial.[4] High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, often in conjunction with a derivatization step to enhance detection and separation.[5][6]
This application note provides detailed protocols and methodologies for the determination of carbonyl compounds using HPLC, with a primary focus on the widely accepted 2,4-dinitrophenylhydrazine (DNPH) derivatization method.
Principle of the Method
Many low molecular weight carbonyl compounds lack a strong chromophore, making their direct detection by UV-Vis detectors in HPLC challenging.[5][7] To overcome this, a pre-column derivatization step is typically employed. The most common method involves the reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[3][6][7][8] These derivatives exhibit strong UV absorbance at approximately 360 nm, allowing for sensitive detection.[3][6]
The derivatized sample is then injected into a reversed-phase HPLC system, typically with a C18 column, where the DNPH-hydrazones are separated using a gradient elution of acetonitrile and water.[3] Quantification is achieved by comparing the peak areas of the analytes to those of known standards. This method is consistent with established regulatory procedures such as U.S. EPA Methods 554 and 8315A.[3][6]
Alternatively, fluorescent labeling agents can be used for derivatization, offering potentially higher sensitivity with fluorescence detection.[5]
Experimental Protocols
DNPH Derivatization Method (Adapted from U.S. EPA Method 8315A)
This protocol is applicable to the analysis of free carbonyl compounds in various matrices, including aqueous, soil, waste, and air samples.[6]
3.1.1. Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a gradient pump, UV-Vis detector, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Sample preparation equipment: volumetric flasks, pipettes, syringes with 0.45 µm filters, solid-phase extraction (SPE) cartridges (C18), and a vacuum manifold.
-
-
Reagents:
-
Reagent-grade chemicals should be used.[3]
-
Acetonitrile (HPLC grade).[3]
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized to ensure purity.[5]
-
Hydrochloric acid (HCl), 2N.
-
Organic-free reagent water.
-
Buffer solutions (e.g., citrate buffer for pH 3).[3]
-
Stock and working standards of target carbonyl compounds and their DNPH derivatives.
-
3.1.2. Sample Preparation and Derivatization
The sample preparation procedure varies depending on the matrix:
-
Aqueous Samples:
-
Measure a 100 mL aliquot of the aqueous sample into a flask.[3]
-
Add an appropriate volume of the DNPH derivatizing solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C for one hour).[9]
-
Extract the derivatized compounds using either liquid-liquid extraction with methylene chloride or solid-phase extraction (SPE) with C18 cartridges.[3][6]
-
If using SPE, elute the cartridges with ethanol or acetonitrile.[6]
-
Concentrate the extract and exchange the solvent to acetonitrile if necessary before HPLC analysis.[6]
-
-
Air Samples:
3.1.3. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3.1.4. Preparation of Standards and Calibration
-
Prepare individual stock standards of the target carbonyl-DNPH derivatives in acetonitrile.
-
From the stock standards, prepare a series of working calibration standards by dilution.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of carbonyl-DNPH derivatives.
Table 1: Chromatographic and Detection Data for Common Carbonyl Compounds.
| Carbonyl Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Formaldehyde | ~ 5.2 | 0.02 µg/m³ (air)[2] | - |
| Acetaldehyde | ~ 6.8 | 0.1 µg/m³ (air)[2] | - |
| Acetone | ~ 8.1 | - | - |
| Propanal | ~ 9.5 | - | - |
| Crotonaldehyde | ~ 10.2 | - | - |
| Butanal | ~ 11.5 | - | - |
| Benzaldehyde | ~ 12.3 | - | - |
| Isovaleraldehyde | ~ 13.0 | - | - |
| Valeraldehyde | ~ 13.8 | - | - |
| o-Tolualdehyde | ~ 14.5 | - | - |
| m-Tolualdehyde | ~ 15.0 | - | - |
| p-Tolualdehyde | ~ 15.3 | - | - |
| Hexanal | ~ 16.5 | - | - |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and gradient conditions. LOD and LOQ are method-dependent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for carbonyl compound analysis using DNPH derivatization and HPLC-UV.
Chemical Reaction Diagram
Caption: Derivatization reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH).
Method Selection Logic
Caption: Decision tree for selecting an appropriate HPLC method for carbonyl analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csus.edu [csus.edu]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
Application Notes and Protocols for Potentiometric Titration of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative determination of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including the quality control of raw materials and finished products in the pharmaceutical and chemical industries, as well as in the analysis of bio-oils and environmental samples.[1][2][3] Carbonyl groups are known to influence the stability and reactivity of many substances.[2][3][4] Potentiometric titration offers a reliable and accurate method for the quantification of these functional groups, overcoming limitations of traditional methods that rely on visual indicators, especially when dealing with colored or turbid samples.[5]
This document provides detailed application notes and experimental protocols for the potentiometric titration of carbonyl compounds, primarily focusing on the widely used hydroxylamine hydrochloride method. The protocols described herein are based on established methods that have been refined for improved accuracy, precision, and efficiency.[2][6]
Principle of the Method
The determination of carbonyl compounds via potentiometric titration is most commonly based on the principle of oximation.[2][4] In this reaction, aldehydes and ketones react with hydroxylamine hydrochloride (NH₂OH·HCl) to form an oxime and liberate hydrochloric acid (HCl), as shown in the reaction scheme below.
R₁R₂C=O + NH₂OH·HCl → R₁R₂C=NOH + HCl + H₂O
The amount of HCl liberated is stoichiometric to the amount of carbonyl compound present in the sample. This liberated acid can then be titrated with a standardized base, such as sodium hydroxide (NaOH).[2] Alternatively, a known excess of a base like triethanolamine or pyridine can be added to neutralize the liberated HCl, and the remaining unreacted base is then back-titrated with a standardized acid, typically hydrochloric acid.[2][4] The endpoint of the titration is detected by monitoring the change in potential of an electrode system, which shows a sharp inflection at the equivalence point.[5]
Key Advantages of Potentiometric Titration for Carbonyl Analysis:
-
High Accuracy and Precision: The method provides reliable and reproducible results.[2]
-
Applicability to Colored and Turbid Samples: The use of an electrode to detect the endpoint eliminates the interference of sample color or turbidity that can affect visual indicator methods.[5]
-
Automation: The procedure can be easily automated for high-throughput analysis.[2][7]
-
Improved Safety: Newer methods have replaced toxic reagents like pyridine with safer alternatives such as triethanolamine.[2][4]
Experimental Protocols
Two primary methods for the potentiometric titration of carbonyl compounds using hydroxylamine hydrochloride are detailed below: the traditional method and the improved Faix method. The Faix method is generally recommended due to its shorter reaction time, use of less toxic reagents, and smaller sample size requirements.[2][6]
Method 1: Aqueous System for Water-Soluble Carbonyl Compounds
This method is suitable for the determination of water-soluble aldehydes and ketones.[1]
Instrumentation and Reagents:
| Component | Specification |
| Titrator | Automatic potentiometric titrator |
| Electrode | Combined pH glass electrode or a suitable solvent-resistant electrode (e.g., Solvotrode) |
| Buret | 10 mL or 20 mL capacity |
| Stirrer | Magnetic stirrer |
| Heating Device | Thermostatted titration vessel or water bath capable of maintaining 50 °C |
| Hydroxylamine hydrochloride solution | 1.0 mol/L in deionized water |
| Sodium hydroxide solution | Standardized 1.0 mol/L or 0.1 mol/L aqueous solution |
| Validation Standard | Cyclohexanone |
Procedure:
-
Sample Preparation: Dissolve a known weight of the sample in deionized water to achieve a concentration of approximately 5 mmol of carbonyl compounds per 10 mL.[1]
-
Reaction:
-
Pipette 50 mL of the 1.0 mol/L hydroxylamine hydrochloride solution into a thermostatted titration vessel.
-
Add 1 mL of the sample solution to the vessel.
-
Fill the vessel to 100 mL with deionized water.
-
Heat the solution to 50 °C and stir for 5 minutes.[1]
-
-
Titration: Titrate the liberated hydrochloric acid with standardized sodium hydroxide solution until after the equivalence point.
-
Blank Determination: Perform a blank titration using 50 mL of the hydroxylamine hydrochloride solution and 50 mL of deionized water, following the same heating and titration procedure.[1]
-
Calculation: The carbonyl content is calculated based on the difference in the volume of titrant consumed by the sample and the blank.
Method 2: Non-Aqueous System (Modified Faix Method) for Bio-oils and Other Complex Samples
This method is particularly suitable for the analysis of carbonyl compounds in complex matrices like bio-oils and is an improvement over the traditional Nicolaides method.[2][4][6] It features a shorter reaction time and uses the less toxic base triethanolamine instead of pyridine.[2][6]
Instrumentation and Reagents:
| Component | Specification |
| Titrator | Automatic potentiometric titrator |
| Electrode | Combined pH glass electrode |
| Vials | 5 mL reaction vials with spin vanes |
| Heating Block/Water Bath | Capable of maintaining 80 °C |
| Solvents | Dimethyl sulfoxide (DMSO), Ethanol (reagent grade) |
| Hydroxylamine hydrochloride solution (Solution A) | 0.3 N in 80% ethanol |
| Triethanolamine (TEA) solution (Solution B) | 0.5 N in 96% ethanol |
| Hydrochloric acid solution | Standardized 0.1 N aqueous solution |
| Validation Standard | 4-(Benzyloxy)benzaldehyde (4-BBA) |
Procedure:
-
Standardization of Titrant: Standardize the hydrochloric acid solution against a primary standard like sodium carbonate (Na₂CO₃).[2][7]
-
Sample Preparation:
-
Reaction:
-
Titration:
-
After cooling, quantitatively transfer the contents of the vial to a titration vessel.
-
Rinse the reaction vial several times with an 80% ethanol/water solution and add the rinsings to the titration vessel.[2]
-
Titrate the excess triethanolamine with the standardized hydrochloric acid solution.
-
-
Blank Determination:
-
Blank A: Prepare a blank containing 0.5 mL DMSO, 2 mL of Solution A, and 2 mL of Solution B. Subject it to the same reaction and titration procedure as the sample.[2]
-
Blank B (for acidic samples): If the sample is suspected to contain acidic components, prepare a blank with 0.5 mL DMSO and 2 mL of Solution B (without hydroxylamine hydrochloride). This corrects for any reaction between the sample's inherent acids and the triethanolamine.[2]
-
-
Validation: Periodically analyze a known carbonyl compound, such as 4-(benzyloxy)benzaldehyde, to validate the method's accuracy.[2]
Data Presentation
The following tables summarize typical experimental parameters and expected results for the potentiometric titration of carbonyl compounds.
Table 1: Comparison of Reaction Conditions for Carbonyl Titration Methods
| Parameter | Nicolaides Method | Faix Method | Aqueous Method |
| Base | Pyridine | Triethanolamine | - (Direct Titration) |
| Titrant | Sodium Hydroxide | Hydrochloric Acid | Sodium Hydroxide |
| Reaction Temperature | Room Temperature | 80 °C[2][4][6] | 50 °C[1] |
| Reaction Time | > 48 hours[2] | 2 hours[2][4][6] | 5 minutes[1] |
| Sample Size | 1-2 g[2][3] | 100-150 mg[2] | ~5 mmol/10 mL |
| Toxicity of Reagents | High (Pyridine)[2][3] | Low (Triethanolamine)[2][4] | Low |
Table 2: Typical Reagent Concentrations and Volumes for the Faix Method
| Reagent | Concentration | Volume per Sample |
| Sample | - | 100-120 mg[4] |
| DMSO | - | 0.5 mL[4] |
| Hydroxylamine hydrochloride (Solution A) | 0.3 N in 80% ethanol | 2 mL[4] |
| Triethanolamine (Solution B) | 0.5 N in 96% ethanol | 2 mL[4] |
| Hydrochloric Acid (Titrant) | 0.1 N | Variable |
Table 3: Validation Standard Data
| Standard | Method | Theoretical Carbonyl Content (mmol/g) |
| Cyclohexanone | Aqueous Method | 10.14[1] |
| 4-(Benzyloxy)benzaldehyde | Faix Method | - |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical principle of the potentiometric titration of carbonyl compounds.
Caption: Experimental workflow for the potentiometric titration of carbonyl compounds.
Caption: Logical relationship of the oximation reaction and back-titration.
References
- 1. metrohm.com [metrohm.com]
- 2. Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. osti.gov [osti.gov]
- 5. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for C-H Functionalization of Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1][2] Carboxylic acids are particularly attractive substrates for C-H functionalization due to their widespread availability, structural diversity, and low cost.[1][3] The carboxylate group can act as a native directing group, coordinating to a transition metal catalyst and facilitating the activation of a specific C-H bond, often in the ortho-position of aromatic acids or the β- or γ-position of aliphatic acids.[4][5] This directed approach allows for high regioselectivity, which is a significant challenge in traditional synthetic methods.[4][6]
This document provides detailed application notes and protocols for the C-H functionalization of carboxylic acids, focusing on palladium-, rhodium-, and copper-catalyzed transformations. The information is intended to provide researchers, scientists, and drug development professionals with the necessary guidance to apply these methodologies in their own work.
Palladium-Catalyzed ortho-C(sp²)-H Arylation of Benzoic Acids
Palladium catalysis is a cornerstone of C-H functionalization, and the ortho-arylation of benzoic acids is a well-established and highly useful transformation for the synthesis of biaryl carboxylic acids, which are important structural motifs in many pharmaceuticals and functional materials. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the carboxylate group directs the palladium catalyst to the ortho C-H bond.
Data Presentation: Substrate Scope and Yields for Pd-Catalyzed ortho-Arylation
| Entry | Benzoic Acid Derivative | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Benzoic acid | 4-Iodoanisole | 2-(4-Methoxyphenyl)benzoic acid | 85 | Daugulis et al. |
| 2 | 4-Methoxybenzoic acid | 4-Iodotoluene | 2-(4-Methylphenyl)-4-methoxybenzoic acid | 92 | Daugulis et al. |
| 3 | 4-(Trifluoromethyl)benzoic acid | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-4-(trifluoromethyl)benzoic acid | 78 | Daugulis et al. |
| 4 | 2-Naphthoic acid | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-naphthoic acid | 88 | Daugulis et al. |
| 5 | 3,5-Dimethylbenzoic acid | 4-Iodoanisole | 2-(4-Methoxyphenyl)-3,5-dimethylbenzoic acid | 75 | Daugulis et al. |
Note: The yields are isolated yields and the referenced work should be consulted for specific reaction conditions.
Experimental Protocol: General Procedure for Pd-Catalyzed ortho-Arylation
Reagents and Materials:
-
Substituted benzoic acid (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl carboxylic acid.
Diagram: Catalytic Cycle for Pd-Catalyzed ortho-Arylation
Caption: A simplified catalytic cycle for the Pd-catalyzed ortho-arylation of benzoic acids.
Rhodium-Catalyzed ortho-C(sp²)-H Olefination of Benzoic Acids
Rhodium catalysis offers a complementary approach to palladium for C-H functionalization, often exhibiting different reactivity and substrate scope. The ortho-olefination of benzoic acids using rhodium catalysts is a valuable method for synthesizing substituted styrenes and other vinylarenes.[5][7] These reactions can proceed under mild conditions and often utilize oxygen as a green oxidant.[8]
Data Presentation: Substrate Scope and Yields for Rh-Catalyzed ortho-Olefination
| Entry | Benzoic Acid Derivative | Olefin | Product | Yield (%) | Reference |
| 1 | Benzoic acid | n-Butyl acrylate | (E)-2-(2-Butoxycarbonylvinyl)benzoic acid | 95 | Jeganmohan et al.[5] |
| 2 | 4-Methylbenzoic acid | Styrene | (E)-2-(2-Phenylvinyl)-4-methylbenzoic acid | 88 | Jeganmohan et al.[5] |
| 3 | 4-Fluorobenzoic acid | n-Butyl acrylate | (E)-2-(2-Butoxycarbonylvinyl)-4-fluorobenzoic acid | 92 | Jeganmohan et al.[5] |
| 4 | 3-Methoxybenzoic acid | n-Butyl acrylate | (E)-2-(2-Butoxycarbonylvinyl)-3-methoxybenzoic acid | 75 | Jeganmohan et al.[5] |
| 5 | 2-Naphthoic acid | n-Butyl acrylate | (E)-1-(2-Butoxycarbonylvinyl)-2-naphthoic acid | 85 | Jeganmohan et al.[5] |
Note: The yields are isolated yields and the referenced work should be consulted for specific reaction conditions.
Experimental Protocol: General Procedure for Rh-Catalyzed ortho-Olefination
Reagents and Materials:
-
Substituted benzoic acid (0.5 mmol)
-
Olefin (1.0 mmol)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂·H₂O (20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (2 mL)
-
Air atmosphere
Procedure:
-
To a screw-capped vial, add the substituted benzoic acid (0.5 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 7.7 mg), AgSbF₆ (0.05 mmol, 17.2 mg), and Cu(OAc)₂·H₂O (0.1 mmol, 20.0 mg).
-
Add anhydrous DCE (2 mL) followed by the olefin (1.0 mmol).
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours under an air atmosphere.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (10 mL).
-
Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired olefinated product.
Diagram: Experimental Workflow for Rh-Catalyzed ortho-Olefination
Caption: A general experimental workflow for the Rh-catalyzed ortho-olefination of benzoic acids.
Palladium-Catalyzed β-C(sp³)-H Arylation of Aliphatic Carboxylic Acids
The functionalization of C(sp³)-H bonds is significantly more challenging than that of C(sp²)-H bonds due to their higher bond dissociation energies and lower acidity. However, significant progress has been made in the palladium-catalyzed β-C(sp³)-H arylation of aliphatic carboxylic acids.[4][9] These reactions often require specialized ligands, such as mono-N-protected amino acids (MPAA), to facilitate the C-H activation step.[4][10]
Data Presentation: Ligand Effects on Pd-Catalyzed β-C(sp³)-H Arylation
| Entry | Carboxylic Acid | Aryl Iodide | Ligand | Yield (%) | Reference |
| 1 | 3,3-Dimethylbutanoic acid | 4-Iodoanisole | N-Ac-Gly-OH | 72 | Chen, G.; Shaughnessy, K. H.; Daugulis, O. |
| 2 | 3,3-Dimethylbutanoic acid | 4-Iodoanisole | N-Ac-L-Ile-OH | 85 | Chen, G.; Shaughnessy, K. H.; Daugulis, O. |
| 3 | Cyclohexanecarboxylic acid | 4-Iodotoluene | N-Ac-L-Val-OH | 68 | Chen, G.; Shaughnessy, K. H.; Daugulis, O. |
| 4 | 3,3-Dimethylbutanoic acid | 1-Iodo-4-(trifluoromethyl)benzene | N-Ac-L-Ile-OH | 75 | Chen, G.; Shaughnessy, K. H.; Daugulis, O. |
| 5 | Adamantanecarboxylic acid | 4-Iodoanisole | N-Ac-L-Ile-OH | 55 | Chen, G.; Shaughnessy, K. H.; Daugulis, O. |
Note: The yields are isolated yields and the referenced work should be consulted for specific reaction conditions.
Experimental Protocol: General Procedure for Pd-Catalyzed β-C(sp³)-H Arylation
Reagents and Materials:
-
Aliphatic carboxylic acid (0.5 mmol)
-
Aryl iodide (0.75 mmol)
-
Pd(OAc)₂ (10 mol%)
-
Mono-N-protected amino acid (MPAA) ligand (30 mol%)
-
Ag₂CO₃ (1.0 mmol)
-
Anhydrous hexafluoroisopropanol (HFIP) (2 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add the aliphatic carboxylic acid (0.5 mmol), aryl iodide (0.75 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), MPAA ligand (0.15 mmol), and Ag₂CO₃ (1.0 mmol, 275.7 mg) to a screw-capped vial.
-
Add anhydrous HFIP (2 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated aluminum block at 110 °C and stir for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the β-arylated carboxylic acid.
Diagram: Role of MPAA Ligand in β-C(sp³)-H Activation
Caption: The role of the MPAA ligand in facilitating the β-C(sp³)-H activation of aliphatic carboxylic acids.
Copper-Catalyzed C-H Functionalization of Carboxylic Acids
Copper-catalyzed C-H functionalization has gained significant attention as a more economical and sustainable alternative to palladium- and rhodium-based systems.[2][11][12] Copper catalysts can promote a variety of transformations, including C-N, C-O, and C-C bond formations.[1][11]
Data Presentation: Scope of Copper-Catalyzed Decarboxylative C(sp³)-H Alkylation
| Entry | Alkynyl Carboxylic Acid | Ketone | Product | Yield (%) | Reference |
| 1 | Phenylpropiolic acid | Acetone | 4-Phenylbutane-2,4-dione | 78 | Li et al.[11] |
| 2 | (4-Methylphenyl)propiolic acid | Acetone | 4-(4-Methylphenyl)butane-2,4-dione | 82 | Li et al.[11] |
| 3 | (4-Chlorophenyl)propiolic acid | Cyclohexanone | 2-(1-Oxo-1-(4-chlorophenyl)propan-2-yl)cyclohexan-1-one | 75 | Li et al.[11] |
| 4 | Phenylpropiolic acid | 3-Pentanone | 2-Methyl-1-phenylpentane-1,3-dione | 65 | Li et al.[11] |
| 5 | Thiophen-2-ylpropiolic acid | Acetone | 4-(Thiophen-2-yl)butane-2,4-dione | 71 | Li et al.[11] |
Note: The yields are isolated yields and the referenced work should be consulted for specific reaction conditions.
Experimental Protocol: General Procedure for Copper-Catalyzed Decarboxylative Alkylation
Reagents and Materials:
-
Alkynyl carboxylic acid (0.2 mmol)
-
Ketone (2.0 mL)
-
Cu(ClO₄)₂·6H₂O (10 mol%)
-
Mn(OAc)₃·2H₂O (0.3 equiv)
-
Benzoyl peroxide (BPO) (3.0 equiv)
-
Water (1.0 mL)
Procedure:
-
To a sealed tube, add the alkynyl carboxylic acid (0.2 mmol), Cu(ClO₄)₂·6H₂O (0.02 mmol, 7.4 mg), Mn(OAc)₃·2H₂O (0.06 mmol, 16.1 mg), and benzoyl peroxide (0.6 mmol, 145.3 mg).
-
Add the ketone (2.0 mL) and water (1.0 mL).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 6 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-diketone.
Diagram: Proposed Radical Mechanism for Copper-Catalyzed Decarboxylative Alkylation
Caption: A proposed radical pathway for the copper-catalyzed decarboxylative alkylation of alkynyl carboxylic acids with ketones.
References
- 1. Carboxylic Acids as Directing Groups for C-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carboxylic Acids as Directing Groups for C-H Bond Functionalization. | Semantic Scholar [semanticscholar.org]
- 7. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual palladium-organophotoredox catalyzed C–H olefination–annulation of aryl carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00275C [pubs.rsc.org]
- 9. Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)–H Arylation of Free Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview and detailed protocol for the Fischer esterification of carboxylic acids, a fundamental reaction in organic synthesis for the preparation of esters.
Introduction
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] It is a reversible process and a classic example of nucleophilic acyl substitution.[2] The reaction is typically driven to completion by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1][2] This method is widely employed in both academic and industrial settings for the synthesis of a vast array of esters, which are valuable intermediates and products in the pharmaceutical, fragrance, and materials industries.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol. The generally accepted mechanism is as follows:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][2]
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1]
Quantitative Data Summary
The yield and reaction rate of Fischer esterification are influenced by several factors, including the structure of the carboxylic acid and alcohol, the type and amount of catalyst, the reaction temperature, and the reaction time. The following table summarizes typical reaction conditions and yields for the synthesis of common esters.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Ethanol | H₂SO₄ | Reflux | 1 | ~65 (equimolar) |
| Acetic Acid | Ethanol | H₂SO₄ | Reflux | 1 | ~97 (10-fold excess EtOH) |
| Salicylic Acid | Methanol | H₂SO₄ | ~80 | 1.25 | High (not specified) |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | Not specified | High (not specified) |
| Lauric Acid | Ethanol | H₂SO₄ | Reflux | 1 | High (not specified) |
Experimental Protocol
This protocol provides a general procedure for the Fischer esterification of a generic carboxylic acid with an alcohol. Specific quantities and reaction times should be optimized for each specific substrate combination.
4.1. Materials
-
Carboxylic acid
-
Alcohol (in excess, can also serve as the solvent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Deionized water
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.
-
Add a large excess of the alcohol. The alcohol often serves as the solvent.
-
While stirring, slowly and carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the mixture. The addition of strong acid is exothermic.
-
Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.
-
Place the flask in a heating mantle or oil bath and heat the mixture to reflux. The reflux temperature will be the boiling point of the alcohol used.
4.4. Reaction Workup and Purification
-
After the reaction is complete (typically monitored by TLC or GC), allow the mixture to cool to room temperature.
-
If the alcohol is a low-boiling solvent, it can be removed by distillation or under reduced pressure using a rotary evaporator.
-
Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction two to three times to ensure all the ester is recovered.
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Brine to remove any remaining water.
-
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude ester can be further purified by distillation or column chromatography if necessary.
Visualizations
Fischer Esterification Workflow
Caption: Experimental workflow for Fischer esterification.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer esterification.
References
Troubleshooting & Optimization
Technical Support Center: Hydroxycarbonyl Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in hydroxycarbonyl synthesis. The following sections address common issues encountered during these reactions, offering potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis reactions?
A1: Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion of starting materials or the formation of side products.[1]
-
Catalyst Deactivation: The catalyst may lose activity due to poisoning, coking, or thermal degradation.[2]
-
Presence of Impurities: Water, oxygen, or other contaminants in the reagents or solvents can interfere with the reaction.[1]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.[3]
-
Product Loss During Workup and Purification: The desired this compound compound may be lost during extraction, filtration, or chromatography steps.[4]
Q2: How can I minimize the formation of side products?
A2: Minimizing side products often involves careful control of reaction conditions and reagent selection. Key strategies include:
-
Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway. For some reactions, like directed aldol additions, very low temperatures (e.g., -78 °C) are crucial.
-
Order of Reagent Addition: In reactions with multiple steps, the order in which reagents are added can significantly impact the product distribution.
-
Choice of Catalyst and Ligands: Selecting a catalyst with high selectivity for the desired transformation is critical. For instance, in hydroformylation, the choice of phosphine ligands can influence the ratio of linear to branched aldehydes.
-
Use of Protecting Groups: Temporarily blocking reactive functional groups that are not involved in the desired transformation can prevent unwanted side reactions.
Q3: My catalyst seems to have lost activity. What are the common causes and how can I address this?
A3: Catalyst deactivation is a common issue. The primary causes include:
-
Poisoning: Impurities in the feedstock, such as sulfur compounds or carbon monoxide, can bind to the active sites of the catalyst and inhibit its function.[2][5] Purifying the starting materials can help prevent this.
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[2] This is common in reactions involving hydrocarbons at high temperatures.
-
Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[2]
-
Leaching: In heterogeneous catalysis, the active metal may leach from the support into the reaction mixture.
Regeneration procedures, such as calcination to burn off coke, may be possible for some catalysts. In other cases, the catalyst may need to be replaced.
Q4: What are the best practices for purifying this compound compounds?
A4: The purification strategy depends on the properties of the target compound and the impurities present. Common techniques include:
-
Recrystallization: This is an effective method for purifying solid compounds.[4][6] The choice of solvent is crucial for successful recrystallization.[7]
-
Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities. For this compound compounds, silica gel is often used as the stationary phase.
-
Distillation: For volatile liquid products, distillation can be an effective purification method.[8]
-
Extraction: Liquid-liquid extraction is often used during the workup to separate the product from water-soluble impurities.
A common challenge is the separation of a hydroxy acid from its corresponding lactone, which can sometimes be achieved through careful pH adjustment during extraction or by using specific chromatographic conditions.[9]
Troubleshooting Guides
Issue 1: Low Yield in Aldol Condensation
Symptom: The yield of the desired β-hydroxycarbonyl or α,β-unsaturated carbonyl compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., LDA for less acidic ketones) or a different solvent system.[3] |
| Reversible Aldol Addition | For the aldol addition product, consider running the reaction at a lower temperature to favor the product. For the condensation product, increasing the temperature can drive the dehydration.[10] |
| Self-Condensation of Starting Materials | If using two different carbonyl compounds, choose one that cannot enolize (e.g., benzaldehyde) or use a directed aldol approach where one enolate is pre-formed.[10] |
| Product Decomposition | The product may be unstable to the reaction conditions (e.g., strongly basic or acidic). Consider a milder catalyst or shorter reaction times. |
Issue 2: Formation of Lactone Byproduct in Baeyer-Villiger Oxidation
Symptom: A significant amount of lactone is formed alongside or instead of the desired hydroxy acid. This is a common intramolecular side reaction.
| Possible Cause | Suggested Solution |
| Intramolecular Cyclization | This is inherent to the structure of many hydroxy acids. To favor the acid, work up the reaction under basic conditions (e.g., using NaHCO₃) to deprotonate the carboxylic acid and reduce its electrophilicity. |
| Acidic Conditions | Acidic conditions can catalyze the intramolecular esterification to form the lactone.[11] Neutralize the reaction mixture promptly during workup. |
| High Temperatures | Elevated temperatures can promote lactonization.[11] Perform the reaction and workup at lower temperatures if possible. |
Issue 3: Poor Regioselectivity in Hydroformylation
Symptom: The reaction produces an undesirable mixture of linear and branched aldehydes.
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | The ligand on the metal catalyst plays a crucial role in determining the regioselectivity. Bulky phosphine ligands often favor the formation of the linear aldehyde. |
| Suboptimal Temperature and Pressure | Higher temperatures can sometimes decrease the selectivity. The partial pressure of CO and H₂ can also influence the l/b ratio. These parameters should be optimized for the specific substrate and catalyst system. |
| Isomerization of the Alkene | The catalyst may also be isomerizing the starting alkene, leading to a mixture of products. Using a catalyst with lower isomerization activity or milder reaction conditions can help. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Baeyer-Villiger Oxidation of Cycloketones with H₂O₂
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Sn-zeolite beta | Cyclohexanone | 90 | 7 | - | >99 | [12] |
| Sn-zeolite beta | Adamantanone | 90 | 7 | - | >99 | [12] |
| [ProH]CF₃SO₃ | Cyclohexanone | 70 | 24 | 99 | 99 | [12] |
| Fe-Co/SPS | Cyclohexanone | 80 | 12 | 92.3 | 89.2 | [12] |
Table 2: Comparison of Catalysts for the Hydroformylation of 1-Octene
| Catalyst System | Temperature (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | l/b ratio | Reference |
| Co₂(CO)₈ | 180 | 200 (1:1) | 2 | 98 | 85 | 4 | [13] |
| Rh/phosphine | 100-120 | 15-20 (1:1) | 1-4 | >99 | >98 | 20-30 | [13] |
| Rh-Xantphos in scCO₂ | 100 | 6 (1:1) | - | - | - | - | [11] |
| Rh/TImT-TBPT | 100 | 60 (1:1) | - | >99 | >99 | 1.8 | [11] |
Experimental Protocols
Protocol 1: Aldol Condensation of p-Anisaldehyde and Acetone[9][15]
This protocol describes the synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one.
Materials:
-
p-Anisaldehyde (1.2 mL, 10 mmol)
-
Acetone (15 mL)
-
Potassium hydroxide (1.0 g)
-
Water (20 mL + 40 mL for precipitation)
-
Ethanol (for recrystallization)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of p-anisaldehyde in acetone.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
In a separate beaker, dissolve potassium hydroxide in 20 mL of water.
-
Slowly add the potassium hydroxide solution to the stirred acetone solution over 2 minutes.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add approximately 40 mL of water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with water.
-
Dry the solid and recrystallize it from a minimal amount of hot ethanol.
Protocol 2: Purification of Aldol Product by Recrystallization[4][5][6]
This is a general procedure for the purification of a solid aldol product.
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good choice for aldol products.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for an aldol reaction.
References
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scribd.com [scribd.com]
- 6. Home Page [chem.ualberta.ca]
- 7. How To [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
Technical Support Center: Optimizing Carboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude carboxylic acids?
A1: Typical impurities depend on the synthetic route but often include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[1] For instance, if the carboxylic acid is synthesized by oxidation of a primary alcohol, residual alcohol or an intermediate aldehyde may be present.[2] Other common organic impurities can include aldehydes, ketones, and other related organic compounds.[3] Inorganic impurities like salts and metal residues may also be present.[1]
Q2: How do I choose the best purification technique for my carboxylic acid?
A2: The choice of purification technique depends on the physical properties of your carboxylic acid (e.g., solid vs. liquid, boiling point, solubility) and the nature of the impurities. A general approach is outlined in the decision-making workflow below. For solid carboxylic acids, recrystallization is often the first choice. For liquid carboxylic acids, distillation is a common method, particularly if the impurities have significantly different boiling points.[4] Acid-base extraction is highly effective for removing neutral or basic impurities.[5][6][7] Column chromatography is useful for separating compounds with similar polarities.[5]
Q3: My carboxylic acid is streaking badly on a silica gel TLC plate. What can I do?
A3: Streaking of carboxylic acids on silica gel is a common issue due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[5] This can lead to a mixture of protonated and deprotonated forms, causing tailing. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5][8] This ensures the compound remains fully protonated and moves as a more defined spot.
Q4: My purified carboxylic acid is an oil or a sticky gum instead of a solid. What should I do?
A4: "Oiling out" can occur if the compound is insoluble in the recrystallization solvent at high temperatures or if impurities are inhibiting crystal lattice formation.[5][9] Here are a few troubleshooting steps:
-
Trituration: Stir the oil with a non-polar solvent in which it is insoluble (e.g., hexanes or petroleum ether) to induce solidification.[5]
-
Change the Solvent System: Attempt recrystallization from a different solvent or a binary solvent mixture. Good options for carboxylic acids include toluene, ethanol/water mixtures, or ethyl acetate/hexanes.[5][10]
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.[5][11]
-
Further Purification: The presence of impurities is a primary cause of oiling out. Consider an additional purification step like column chromatography on a small sample to see if a purer product crystallizes more readily.[5]
Troubleshooting Guides by Technique
Crystallization
Problem: Low recovery of the purified carboxylic acid. Possible Cause & Solution:
| Possible Cause | Solution |
| Too much solvent used | Use the minimum amount of hot solvent required to dissolve the crude product. To check if significant product remains in the mother liquor, concentrate it and see if more crystals form upon cooling.[9] |
| Crystals are too soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[11] |
| Premature crystallization during hot filtration | Preheat the filtration funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter paper. |
Problem: The crystallized product is not pure. Possible Cause & Solution:
| Possible Cause | Solution |
| Rapid crystallization | Slow cooling of the solution promotes the formation of purer crystals. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[9][11] Covering the flask can also slow down the cooling rate.[11] |
| Incomplete removal of impurities | If impurities have similar solubility, a second recrystallization may be necessary. Alternatively, consider a different purification technique to remove the persistent impurities prior to recrystallization. |
Distillation
Problem: Poor separation of the carboxylic acid from impurities. Possible Cause & Solution:
| Possible Cause | Solution |
| Boiling points are too close | Use a fractional distillation column with a higher number of theoretical plates for better separation of liquids with close boiling points.[12] |
| Distillation rate is too fast | A slow and steady distillation rate is crucial for good separation. Adjust the heating to maintain a consistent temperature and a slow collection rate of the distillate.[12] |
| "Bumping" or uneven boiling | Use boiling chips or a magnetic stir bar to ensure smooth boiling. |
Problem: The carboxylic acid decomposes at its boiling point. Possible Cause & Solution:
| Possible Cause | Solution |
| Thermal instability | Use vacuum distillation to lower the boiling point of the carboxylic acid and prevent thermal decomposition.[4] |
Acid-Base Extraction
Problem: Low yield of the recovered carboxylic acid after acidification. Possible Cause & Solution:
| Possible Cause | Solution |
| Incomplete extraction into the aqueous basic layer | Ensure thorough mixing of the organic and aqueous layers to maximize the extraction. Perform multiple extractions with fresh aqueous base.[13] |
| Incomplete precipitation upon acidification | Add the acid dropwise and check the pH with litmus paper to ensure the solution is sufficiently acidic for complete precipitation.[14] Cool the solution in an ice bath to further decrease the solubility of the carboxylic acid.[14] |
| Carboxylic acid is somewhat soluble in water | If the carboxylic acid has some water solubility, after acidification, extract the product back into an organic solvent like diethyl ether or ethyl acetate.[15] |
Problem: Emulsion formation between the organic and aqueous layers. Possible Cause & Solution:
| Possible Cause | Solution |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of dissolved substances | Add a small amount of brine (saturated NaCl solution) to break up the emulsion. |
Column Chromatography
Problem: Poor separation of the carboxylic acid from impurities. Possible Cause & Solution:
| Possible Cause | Solution |
| Inappropriate solvent system | Develop an optimal solvent system using TLC. For carboxylic acids on silica gel, adding 0.5-1% acetic or formic acid to the eluent can improve separation and reduce tailing.[5][8] |
| Column was not packed properly | Ensure the column is packed uniformly without any air bubbles or channels to allow for even solvent flow.[16] |
| Sample was loaded incorrectly | For better separation, dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel (dry loading) before adding it to the top of the column.[5] |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Carboxylic Acid (e.g., Benzoic Acid)
-
Dissolution: In an Erlenmeyer flask, add the crude solid carboxylic acid. Add a minimal amount of a suitable hot solvent (e.g., water for benzoic acid) while heating on a hot plate until the solid just dissolves.[11]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Protocol 2: Acid-Base Extraction to Purify a Carboxylic Acid from a Neutral Impurity
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[6][7]
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[13] Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[13] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus paper).[14] The carboxylic acid should precipitate out.
-
Isolation: Collect the purified carboxylic acid by vacuum filtration.[14] If the carboxylic acid is soluble in water, extract it back into an organic solvent.[15]
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it. If extracted into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent.
Protocol 3: Flash Column Chromatography of a Carboxylic Acid
-
Mobile Phase Preparation: Based on TLC analysis, prepare the eluting solvent (mobile phase). Add 0.5-1% acetic or formic acid to the solvent mixture.[5]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the prepared mobile phase, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude carboxylic acid in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified carboxylic acid.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.
Visualizations
Caption: Workflow for Carboxylic Acid Purification by Recrystallization.
Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.
Caption: Troubleshooting Logic for Common Purification Issues.
References
- 1. veeprho.com [veeprho.com]
- 2. britannica.com [britannica.com]
- 3. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. Purification [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.uvic.ca [web.uvic.ca]
common problems in analyzing hydroxycarbonyl compounds
Welcome to the Technical Support Center for the Analysis of Hydroxycarbonyl Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the analysis of compounds containing both hydroxyl and carbonyl functional groups.
General Sample Stability & Preparation
This section addresses common challenges related to the inherent stability of this compound compounds and the necessity for chemical modification prior to analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound compound appears to be degrading during sample preparation or storage. What are the likely causes and solutions?
A1: this compound compounds can be susceptible to degradation from various factors. The primary causes include:
-
Temperature: Elevated temperatures can accelerate degradation reactions such as dehydration.[1] It is crucial to store samples at controlled, and often reduced, temperatures (e.g., 4°C or -20°C).[2]
-
pH: The pH of the sample matrix can significantly impact stability. For example, strong acidic or basic conditions can catalyze hydrolysis or other rearrangements.[1] Buffering the sample to an optimal pH range is recommended.
-
Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation, particularly for sensitive compounds.[1][2] Storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]
-
Light Exposure: Some compounds are photolabile and can degrade upon exposure to light.[1] Storing samples in amber vials or in the dark is a necessary precaution.
-
Enzymatic Degradation: When working with biological matrices, enzymes can metabolize the analyte.[1] Immediate sample processing, freezing, or the use of enzyme inhibitors is critical.
Q2: When is derivatization necessary for analyzing this compound compounds?
A2: Derivatization is a chemical modification process used to enhance the analytical properties of a compound.[3][4] It is often necessary in the following situations:
-
Gas Chromatography (GC): Many this compound compounds have low volatility or are thermally unstable due to the polar hydroxyl and carbonyl groups. Derivatization, such as silylation or alkylation, replaces active hydrogens, increasing volatility and thermal stability for GC analysis.[5][6]
-
High-Performance Liquid Chromatography (HPLC): For detection methods like UV-Vis or fluorescence, if the native compound lacks a suitable chromophore or fluorophore, derivatization can introduce one to improve detection sensitivity.[3][6]
-
Mass Spectrometry (MS): In GC-MS, derivatization can lead to more specific and predictable fragmentation patterns, aiding in structural identification.[5]
Data Presentation: Common Derivatization Strategies
The following table summarizes common derivatization reagents used for this compound compounds.
| Analytical Technique | Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantages |
| GC | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH | Increases volatility and thermal stability.[6] |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -OH, -COOH, -SH, -NH | Creates stable derivatives with good electron-capturing properties for ECD.[4][5] | |
| Acylation | Acetic Anhydride | -OH, -NH | Increases volatility and can improve chromatographic separation.[5] | |
| HPLC | Hydrazine Reagents | 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (C=O) | Introduces a strong chromophore for UV-Vis detection.[6] |
| Acyl Chlorides | Benzoyl Chloride | -OH, -NH | Adds a phenyl group for enhanced UV detection.[6] |
Chromatography Troubleshooting
This section focuses on resolving common issues encountered during the separation of this compound compounds using GC and HPLC.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing tailing peaks for my this compound compound in HPLC or GC?
A1: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front.[7] The primary cause is often secondary, unwanted interactions between the analyte and the stationary phase.[8] For this compound compounds, which are polar, this is a frequent problem.
Common Causes and Solutions:
-
Silanol Interactions (HPLC): Free silanol groups on silica-based columns can interact strongly with the polar hydroxyl and carbonyl groups of the analyte, causing tailing.[8][9]
-
Active Sites (GC): Active sites in the GC inlet liner or on the column can cause reversible adsorption of polar analytes.[10]
-
Solution: Use an inert flow path, including deactivated liners and columns. If tailing persists, derivatizing the analyte to make it less polar is an effective strategy.[10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[9][11]
-
Solution: Dilute the sample and re-inject. If peak shape improves, overload was the issue.[11]
-
-
Column Degradation: Voids in the column packing or contamination at the column inlet can disrupt the flow path.[7][11]
Mandatory Visualization: HPLC Peak Tailing Workflow
Caption: Troubleshooting workflow for HPLC peak tailing.
Experimental Protocols
Protocol: Derivatization of Carbonyls with 2,4-DNPH for HPLC-UV Analysis
This protocol is adapted for the derivatization of carbonyl compounds to their 2,4-dinitrophenylhydrazone derivatives, which are readily analyzed by HPLC with UV detection.[6]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).
-
Sample containing the this compound compound.
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
0.45 µm syringe filters.
Procedure:
-
Reaction: To 1 mL of your sample solution, add 1 mL of the DNPH derivatizing solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature for 1-2 hours. Protect the mixture from light to prevent photodegradation.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a compound that reacts with excess DNPH, if necessary for the specific method.
-
Dilution: Dilute the reaction mixture with the initial mobile phase (e.g., 1:1 acetonitrile:water) to a suitable concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system. Detection is typically performed at a wavelength of ~360 nm.
Mass Spectrometry Troubleshooting
This section provides guidance on interpreting mass spectra and resolving common issues when analyzing this compound compounds with MS.
Frequently Asked Questions (FAQs)
Q1: What are the common fragmentation patterns for this compound compounds in MS, and how do I interpret them?
A1: this compound compounds undergo characteristic fragmentation pathways in a mass spectrometer, which are crucial for structural elucidation.[13]
-
Alpha (α)-Cleavage: This is a primary fragmentation mode for both aldehydes and ketones.[14][15] The bond between the carbonyl carbon and an adjacent carbon is broken, yielding a resonance-stabilized acylium ion and a neutral radical.[15][16] The relative likelihood of which alpha-carbon bond breaks can depend on the stability of the resulting radical.[16]
-
McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[13][15] It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons. This results in the loss of a neutral alkene molecule.[13][14]
-
Dehydration: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (18 amu) from the molecular ion.[15] This can be a prominent peak in the mass spectrum of this compound compounds.
Q2: My molecular ion peak is weak or absent in the mass spectrum. What could be the cause?
A2: The molecular ion (M+) results from the removal of a single electron from the molecule.[17] Its absence or low intensity indicates that the molecular ion is highly unstable and rapidly fragments.[17] For aliphatic aldehydes, the molecular ion is often weak.[14] For alcohols, extensive fragmentation via alpha-cleavage or dehydration can also lead to a diminished molecular ion peak.[15] If the molecular ion is not observed, techniques like chemical ionization (CI) or electrospray ionization (ESI), which are "softer" ionization methods, may be required to observe the intact molecule.
Mandatory Visualization: Fragmentation Pathways
Caption: Common MS fragmentation pathways for hydroxycarbonyls.
Mandatory Visualization: Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Improving Yield in Carboxylic Acid Extraction Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing carboxylic acid extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high yield in a carboxylic acid extraction?
A1: The most critical parameter is the pH of the aqueous phase. To ensure maximum partitioning into the organic solvent, the carboxylic acid must be in its neutral, protonated form. This is achieved by acidifying the aqueous solution to a pH at least 2 units below the pKa of the target carboxylic acid. At a pH above the pKa, the carboxylic acid will exist in its deprotonated, carboxylate salt form, which is highly soluble in the aqueous phase and will not be efficiently extracted into the organic solvent.
Q2: How do I choose the right organic solvent for my extraction?
A2: The ideal solvent should have high solubility for the carboxylic acid in its neutral form and be immiscible with water. Other important considerations include a low boiling point for easy removal after extraction and a density that is significantly different from water to allow for clear phase separation. Common choices include diethyl ether and ethyl acetate. For certain applications, reactive extraction using solvents containing amines (like trioctylamine) or organophosphorus compounds can enhance extraction efficiency by forming complexes with the carboxylic acid.
Q3: How many extractions are necessary to achieve a good yield?
A3: It is generally more effective to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. Typically, three sequential extractions are sufficient to ensure a high recovery of the carboxylic acid from the aqueous phase.
Q4: Can I separate a carboxylic acid from a phenol using extraction?
A4: Yes, this can be achieved by carefully controlling the pH. Carboxylic acids are generally more acidic than phenols. By using a weak base, such as sodium bicarbonate, you can selectively deprotonate the carboxylic acid, making it water-soluble, while the less acidic phenol remains in the organic layer. A stronger base like sodium hydroxide would deprotonate both.
Troubleshooting Guides
Issue 1: Low Yield or Poor Recovery of the Carboxylic Acid
Symptoms:
-
The final isolated mass of the carboxylic acid is significantly lower than expected.
-
Analysis of the aqueous layer after extraction shows a high concentration of the carboxylic acid.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | Verify that the pH of the aqueous solution is at least 2 pH units below the pKa of your carboxylic acid. Use a pH meter for accurate measurement and adjust with a suitable acid (e.g., HCl) if necessary. |
| Suboptimal Organic Solvent | The chosen solvent may not be effectively solubilizing the carboxylic acid. Consider switching to a different solvent with a different polarity. For small organic acids, ethyl acetate is often a good starting point. If yield is still low, a more polar solvent or a mixture of solvents might be more effective. |
| Insufficient Mixing or Extraction Time | Ensure vigorous mixing of the two phases to maximize the surface area for mass transfer. Vortexing for 1-2 minutes for each extraction is recommended. |
| Incomplete Phase Separation | If the layers are not allowed to separate completely, some of the organic layer containing the product may be discarded with the aqueous layer, leading to lower yields. |
| Analyte Co-precipitation (if applicable) | If a protein precipitation step was performed, the carboxylic acid may have co-precipitated. Trying a different precipitation solvent, such as acetonitrile, may resolve this issue. |
| Procedural Errors | Inaccurate pipetting, sample loss during transfers, or premature evaporation of the solvent can all contribute to low yield. Review your technique and ensure careful handling at each step. |
Issue 2: Formation of an Emulsion at the Interface
Symptoms:
-
A thick, cloudy, or foamy layer forms between the aqueous and organic phases, making a clean separation impossible.
-
The emulsion does not break even after allowing the separatory funnel to stand for an extended period.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Vigorous Shaking | Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. Instead, use a gentle swirling or inverting motion. |
| Presence of Surfactants or Particulate Matter | Impurities in the sample can act as emulsifying agents. |
| High Concentration of Solute | A high concentration of the carboxylic acid or other solutes can sometimes contribute to emulsion formation. |
Methods for Breaking Emulsions:
-
Time: Allow the separatory funnel to sit undisturbed for 10-20 minutes, as some emulsions will break on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a plug of glass wool or Celite can sometimes be effective.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.
Data Presentation
Table 1: Effect of pH on the Distribution Coefficient of Succinic Acid
| pH | Distribution Coefficient (D) |
| 2.5 | 2.3 |
| 4.0 | 1.8 |
| 6.5 | 0.1 |
Data sourced from a study on the extraction of succinic acid with Cyanex 923. A higher distribution coefficient indicates more efficient extraction into the organic phase.
Table 2: Comparison of Extraction Efficiencies for Protocatechuic Acid with Different Solvent Systems
| Extractant/Diluent System | Maximum Extraction Efficiency (%) |
| TOPO / Isobutanol | 98.91 |
| TOPO / Propyl Acetate | 99.05 |
| TOPO / Ethyl Methyl Ketone | 91.09 |
TOPO: Trioctylphosphine oxide. Data indicates the high efficiency of reactive extraction systems.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of a Carboxylic Acid
This protocol outlines the fundamental steps for extracting a carboxylic acid from an aqueous solution.
-
Preparation:
-
Ensure the separatory funnel is clean, and the stopcock is properly greased and in the closed position.
-
Secure the separatory funnel in a ring stand.
-
-
pH Adjustment:
-
Transfer the aqueous solution containing the carboxylic acid to a beaker.
-
Measure the pH and adjust to at least 2 pH units below the pKa of the carboxylic acid using an appropriate acid (e.g., 1M HCl).
-
-
Extraction:
-
Transfer the acidified aqueous solution to the separatory funnel.
-
Add the organic extraction solvent (a volume approximately one-third to one-half of the aqueous phase is a good starting point).
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Gently swirl or invert the funnel for 1-2 minutes to ensure thorough mixing. Vent frequently to prevent pressure buildup.
-
Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.
-
-
Separation and Collection:
-
Carefully drain the lower layer into a clean flask. The denser layer will be at the bottom.
-
Pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat the extraction process (steps 3 and 4) two more times with fresh organic solvent, combining the organic layers.
-
-
Drying and Isolation:
-
Dry the combined organic extracts using a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the purified carboxylic acid.
-
Visualizations
Technical Support Center: Scaling Up Hydroxycarbonyl Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up the synthesis of hydroxycarbonyl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to pilot and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up this compound compound synthesis?
A1: Scaling up the synthesis of this compound compounds introduces several critical challenges that can impact yield, purity, and safety. The primary issues include:
-
Heat Management: Exothermic reactions, common in carbonyl chemistry, are harder to control in large reactors due to a lower surface-area-to-volume ratio, which can lead to thermal runaways.[1]
-
Mixing Efficiency: Achieving homogenous mixing is more difficult at larger scales, potentially leading to localized "hot spots," uneven reagent distribution, and increased side-product formation.
-
Impurity Profile: Minor side reactions at the lab scale can become significant at an industrial scale, leading to a more complex impurity profile and challenging purification processes.[1]
-
Reagent and Solvent Sourcing: The availability and cost of reagents and solvents in large quantities can become a limiting factor.
-
Stereoselectivity Control: Maintaining the desired stereochemistry can be challenging due to variations in temperature and mixing at larger scales.
Q2: How does the choice of synthetic route impact scalability?
A2: The choice of synthetic route is paramount for successful scale-up. An ideal scalable route for this compound synthesis should prioritize:
-
Use of Readily Available and Cost-Effective Starting Materials: Avoid starting materials that are expensive or difficult to source in large quantities.
-
Minimizing the Number of Synthetic Steps: Each additional step typically reduces the overall yield and increases operational complexity.
-
Avoiding Hazardous Reagents and Reactions: Reactions involving highly toxic, explosive, or difficult-to-handle reagents should be avoided where possible.
-
Robust and Well-Understood Reaction Mechanisms: Reactions with a narrow operating window or those that are highly sensitive to minor variations in conditions are poor candidates for scale-up.
Q3: What are the key considerations for managing exothermic reactions during scale-up?
A3: Effective management of exothermic reactions is crucial for safety and process control. Key considerations include:
-
Calorimetric Studies: Perform reaction calorimetry at the lab scale to understand the heat of reaction and the maximum rate of heat evolution.
-
Controlled Reagent Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation.
-
Efficient Heat Transfer: Utilize reactors with appropriate heat transfer capabilities, such as jacketed reactors with efficient stirring.
-
Emergency Shutdown Procedures: Have a well-defined emergency shutdown plan in place, including quenching protocols, in case of a thermal runaway.
Q4: How can I control stereoselectivity when scaling up a carbonyl addition reaction?
A4: Controlling stereoselectivity at a larger scale requires careful optimization of reaction parameters. Key strategies include:
-
Temperature Control: Maintain a consistent and optimal reaction temperature, as temperature fluctuations can significantly impact stereoselectivity.
-
Catalyst Selection: Choose a catalyst that provides high stereoselectivity and is stable under the reaction conditions. The catalyst loading may need to be re-optimized at a larger scale.
-
Reagent Addition: The rate and method of reagent addition can influence stereoselectivity. Slow, controlled addition is often preferred.
-
Solvent Effects: The choice of solvent can have a profound effect on stereoselectivity. Ensure the solvent is suitable for the larger scale and does not introduce new challenges.
Q5: What are the common challenges in purifying this compound compounds at an industrial scale?
A5: Purification at an industrial scale presents different challenges compared to the laboratory. Common issues include:
-
Method of Purification: Column chromatography, while common in the lab, is often not economically viable for large-scale production. Crystallization, distillation, and extraction are preferred methods.[2]
-
Oily or Liquid Products: Purifying non-solid products can be particularly challenging, often requiring distillation or liquid-liquid extraction.[2]
-
Impurity Removal: Removing closely related impurities can be difficult and may require multiple purification steps.
-
Solvent Handling and Recovery: The large volumes of solvents used in industrial purification necessitate efficient recovery and recycling systems to minimize cost and environmental impact.
Troubleshooting Guides
Issue 1: Low Yield in Aldol Condensation Scale-Up
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Consider extending the reaction time or cautiously increasing the temperature. |
| Inefficient mixing. | Improve agitation to ensure proper mixing of reactants and catalyst. | |
| Catalyst deactivation. | Ensure the catalyst is active and used in the correct proportion. For base-catalyzed reactions, ensure the base is not neutralized by acidic impurities. | |
| Formation of Multiple Byproducts | Self-condensation of reactants. | If using two different carbonyl compounds, ensure one is non-enolizable or use a directed aldol approach by pre-forming the enolate with a strong base like LDA.[3] |
| Dehydration of the aldol addition product. | If the β-hydroxy carbonyl is the desired product, control the temperature to prevent dehydration. If the α,β-unsaturated product is desired, higher temperatures may be beneficial.[3] | |
| Product Decomposition | Reaction temperature is too high. | Optimize the reaction temperature to minimize product degradation. |
| Prolonged reaction time. | Stop the reaction once the starting material is consumed to avoid product decomposition. |
Issue 2: Poor Selectivity in Grignard Reaction with a Carbonyl Compound at Scale
| Symptom | Possible Cause | Recommended Solution |
| Formation of Wurtz Coupling Byproduct | High local concentration of the alkyl halide. | Add the alkyl halide slowly and with efficient stirring to the magnesium turnings to maintain a low concentration. |
| Reaction of Grignard reagent with unreacted alkyl halide. | Ensure complete formation of the Grignard reagent before adding the carbonyl compound. | |
| Low Yield of the Desired Alcohol | Grignard reagent acting as a base (enolization of the carbonyl). | Use a non-enolizable carbonyl compound if possible. Add the carbonyl compound slowly to the Grignard reagent at a low temperature. |
| Reduction of the carbonyl compound. | This can occur if the Grignard reagent has a β-hydride. Consider using a different Grignard reagent or different reaction conditions. | |
| Difficulty Initiating the Grignard Reaction | Inactive magnesium surface. | Use fresh, dry magnesium turnings. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium. |
| Presence of moisture. | Ensure all glassware and solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Synthesis of a this compound Compound: Aldol Condensation
This protocol provides a general comparison between a lab-scale and a conceptual pilot-scale synthesis for an aldol condensation reaction. Note: This is a generalized example and specific parameters must be optimized for each unique reaction.
| Parameter | Lab Scale (e.g., 250 mL flask) | Pilot Scale (e.g., 50 L reactor) |
| Reactants | Aldehyde (e.g., 0.1 mol), Ketone (e.g., 0.1 mol) | Aldehyde (e.g., 20 mol), Ketone (e.g., 20 mol) |
| Solvent | Ethanol (e.g., 100 mL) | Ethanol (e.g., 20 L) |
| Catalyst | 10% aq. NaOH (e.g., 10 mL) | 10% aq. NaOH (e.g., 2 L) |
| Equipment | Round-bottom flask with magnetic stirrer, heating mantle | Jacketed glass-lined reactor with overhead mechanical stirrer, temperature control unit |
| Reagent Addition | Catalyst added via dropping funnel over 5-10 minutes. | Catalyst added via a metering pump over 1-2 hours to control the exotherm. |
| Temperature Control | Ice bath for initial cooling, then ambient or gentle heating. | Reactor jacket with a circulating thermal fluid to maintain a precise temperature (e.g., 20-25 °C). |
| Monitoring | Thin-Layer Chromatography (TLC) to monitor starting material consumption. | In-line Process Analytical Technology (PAT) such as FTIR or Raman spectroscopy for real-time reaction monitoring.[4][5] |
| Work-up | Quenching with dilute acid, extraction with an organic solvent, drying, and solvent evaporation. | Quenching with dilute acid, phase separation in the reactor, transfer of the organic layer for further processing. |
| Purification | Flash column chromatography or recrystallization. | Recrystallization from a suitable solvent in a crystallizer, followed by filtration and drying in a filter-dryer. |
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of polar compounds using C-18 reversed-phase chromatography.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing potential causes and solutions in a question-and-answer format.
Question: My polar compound shows little to no retention on the C-18 column and elutes at or near the void volume. What can I do?
Answer:
This is a common challenge as traditional C-18 columns are inherently nonpolar and struggle to retain highly polar analytes.[1] Here are several strategies to improve retention:
-
Decrease the Organic Solvent Concentration: The most straightforward approach is to increase the aqueous component of your mobile phase. For some polar compounds, using 100% aqueous mobile phase may be necessary.[2]
-
Use an Aqueous-Compatible C-18 (AQ) Column: Standard C-18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention.[1][2] C-18 AQ columns are specifically designed with polar modifications (e.g., polar-embedded or polar-endcapped) to prevent this and maintain retention even in 100% aqueous conditions.[1]
-
Mobile Phase pH Adjustment: For ionizable polar compounds, adjusting the mobile phase pH can significantly impact retention. If your compound is a weak acid, lowering the pH (to at least 2 pH units below its pKa) will suppress its ionization, making it less polar and more likely to be retained. Conversely, for a weak base, increasing the pH (to at least 2 pH units above its pKa) will neutralize it, enhancing retention.
-
Consider Alternative Chromatography Modes: If the above strategies are insufficient, you may need to switch to a different chromatographic technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high concentration of organic solvent in the mobile phase. This technique is excellent for retaining very polar compounds that show no retention in reversed-phase chromatography.[1]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for the retention of a wide range of compounds with varying polarities.[1]
-
Question: I'm observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my polar analyte. How can I improve it?
Answer:
Poor peak shape for polar compounds on C-18 columns can arise from several factors:
-
Secondary Interactions with Residual Silanols: The silica backbone of C-18 columns has residual silanol groups (-Si-OH) that can interact with polar analytes, especially basic compounds, leading to peak tailing.
-
Solution: Use a modern, high-purity, end-capped C-18 column where most of the residual silanols are deactivated. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can also help by protonating the silanol groups and reducing unwanted interactions.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger (less polar) than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Phase Collapse: As mentioned previously, using a high percentage of aqueous mobile phase on a standard C-18 column can lead to phase collapse, resulting in poor peak shape and loss of retention.
-
Solution: Switch to a C-18 AQ column. If you suspect phase collapse has occurred on a standard C-18 column, it can often be reversed by flushing the column with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) for an extended period.[2]
-
Frequently Asked Questions (FAQs)
What is a C-18 AQ column and how does it differ from a standard C-18 column?
A C-18 AQ column is a type of reversed-phase column specifically designed to be compatible with highly aqueous mobile phases (up to 100% water). Unlike standard C-18 columns, which can undergo phase collapse in these conditions, C-18 AQ columns have modifications to their stationary phase that prevent this. These modifications typically involve incorporating a polar group near the silica surface, either by using a polar-embedded ligand or through polar endcapping.[3][4][5] This polar character allows the stationary phase to remain wetted and extended in highly aqueous environments, ensuring reproducible retention of polar compounds.[1]
When should I consider using HILIC instead of reversed-phase chromatography for my polar compound?
You should consider HILIC when your polar compound is not retained on a C-18 column, even with a 100% aqueous mobile phase. HILIC is particularly well-suited for very polar and hydrophilic compounds such as carbohydrates, amino acids, and small organic acids.[1]
Can I use ion-pairing agents to improve the retention of my polar compound on a C-18 column?
Yes, ion-pairing agents can be effective for retaining ionic or ionizable polar compounds. These reagents, such as trifluoroacetic acid (TFA) for bases or triethylamine (TEA) for acids, are added to the mobile phase. They pair with the charged analyte, forming a more hydrophobic complex that has a stronger affinity for the nonpolar C-18 stationary phase. However, ion-pairing agents can have drawbacks, including long column equilibration times, potential for mass spectrometry (MS) signal suppression, and difficulty in completely washing them out of the column.[1]
Data Presentation
The following table summarizes the retention time of six polar compounds on a standard C-18 column versus a C-18 AQ column under 100% aqueous mobile phase conditions. This data highlights the enhanced retention provided by the AQ column for these challenging analytes.
| Compound | Standard C-18 Retention Time (min) | C-18 AQ Retention Time (min) |
| Thiourea | 0.45 | 0.46 |
| 5-Fluorocytosine | 0.48 | 0.65 |
| Adenine | 0.52 | 1.12 |
| Nicotinamide | 0.55 | 1.35 |
| Resorcinol | 0.68 | 1.95 |
| Guanosine | 0.85 | 2.54 |
Data adapted from an Agilent Technologies application note.[2]
Experimental Protocols
Protocol 1: General Method for Improving Retention of a Polar Compound on a C-18 AQ Column
This protocol provides a starting point for developing a separation method for a polar analyte using a C-18 AQ column.
-
Column: C-18 AQ, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for the analyte
-
Gradient Program:
-
Start with 100% Mobile Phase A and hold for 2 minutes.
-
If the analyte elutes too early, consider an isocratic run with 100% Mobile Phase A.
-
If the analyte is still not sufficiently retained, investigate the effect of pH by preparing Mobile Phase A with different buffers (e.g., ammonium acetate for higher pH).
-
If a gradient is necessary for a complex sample, a shallow gradient from 0% to 20% Mobile Phase B over 10-15 minutes can be a good starting point.
-
-
Column Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
Mandatory Visualization
Caption: Troubleshooting workflow for poor retention of polar compounds.
Caption: The mechanism of C-18 phase collapse in highly aqueous mobile phases.
References
- 1. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 2. agilent.com [agilent.com]
- 3. Comparison of retention on traditional alkyl, polar endcapped, and polar embedded group stationary phases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity
Welcome to the technical support center for the optimization of solvent systems for carboxylic acid purity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of carboxylic acids.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key factors to consider when selecting a solvent system for carboxylic acid purification?
A1: The primary goal is to maximize the separation of the target carboxylic acid from impurities while minimizing solvent consumption and energy.[1] Key factors include the solubility of the carboxylic acid and impurities at different temperatures, the polarity of the solvent and the target compound, the boiling point of the solvent for ease of removal, and potential azeotrope formation.[1] Environmental impact, toxicity, and the recyclability of the solvent are also increasingly important considerations.[1]
Q2: What are the most common methods for purifying carboxylic acids?
A2: The most common methods for purifying solid carboxylic acids is crystallization.[2][3] Liquid-liquid extraction is frequently used to separate carboxylic acids from reaction mixtures or aqueous solutions.[4][5][6] Column chromatography is another powerful technique for separating carboxylic acids from impurities with similar properties.[7]
Q3: How does the "like dissolves like" principle apply to carboxylic acid purification?
A3: This principle is a useful starting point. Carboxylic acids are polar compounds, so polar solvents are generally good choices for dissolving them.[2] However, for techniques like crystallization, the ideal solvent will have differential solubility at high and low temperatures.[8][9] Therefore, a solvent that readily dissolves the carboxylic acid at room temperature may not be suitable for crystallization.
Crystallization
Q4: How do I choose the best solvent for recrystallizing my carboxylic acid?
A4: The ideal solvent should dissolve the carboxylic acid when hot but have low solubility when cold.[2][8] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Small-scale solubility tests with various solvents are recommended to find the optimal one for your specific compound.[10]
Q5: What is a mixed solvent system and when should I use it for crystallization?
A5: A mixed solvent system, also known as a solvent/anti-solvent system, is used when a single solvent is not ideal.[10] This typically involves a "good" solvent that readily dissolves the carboxylic acid and a "poor" or "anti-solvent" in which the carboxylic acid is insoluble.[10] This technique is particularly useful when your compound is soluble in most solvents at room temperature.[10] A common example is dissolving a polar compound in ethanol (good solvent) and adding water (anti-solvent) to induce crystallization.[10]
Extraction
Q6: How can I efficiently extract a carboxylic acid from an organic reaction mixture?
A6: You can use an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[4][5] This salt will move to the aqueous layer, while neutral and basic impurities remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to protonate the carboxylate, causing the pure carboxylic acid to precipitate out or be extracted back into a fresh organic solvent.[4][6]
Q7: What factors influence the efficiency of a liquid-liquid extraction of a carboxylic acid?
A7: The choice of extraction solvent, the pH of the aqueous phase, and the number of extractions performed are critical factors. The pH should be adjusted to ensure the carboxylic acid is in its desired form (ionized for aqueous extraction or neutral for organic extraction).[6] Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.
Chromatography
Q8: My carboxylic acid is streaking on the silica gel column. How can I fix this?
A8: Streaking of acidic compounds on silica gel is a common issue caused by the interaction of the carboxylic acid with the acidic silanol groups on the silica surface.[11] To prevent this, a small amount of a sacrificial acid, such as acetic acid or formic acid (typically <2%), can be added to the eluent.[12] This protonates the carboxylic acid, reducing its interaction with the stationary phase and resulting in sharper peaks.[12]
Q9: What are some common solvent systems for the column chromatography of carboxylic acids?
A9: Common solvent systems are often mixtures of a non-polar and a polar solvent. A standard system is ethyl acetate/hexane.[13] For more polar carboxylic acids, a methanol/dichloromethane system can be effective.[12][13] It is often necessary to add a small percentage of an acid like acetic acid to the mobile phase to improve peak shape.[7][12]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Compound separates as a liquid instead of solid crystals) | - The boiling point of the solvent is too high, causing the compound to melt in the hot solution.- High concentration of impurities depressing the melting point.- Solution is too supersaturated. | - Use a solvent with a lower boiling point.- Try adding more solvent to reduce the saturation.- Allow the solution to cool more slowly.- Purify the compound by another method (e.g., chromatography) before crystallization.[10] |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and then allow it to cool again.[14]- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[14]- Add a seed crystal of the pure compound.[14]- Cool the solution in an ice bath to further decrease solubility. |
| Crystallization Happens Too Quickly | - The solvent is not a very good solvent for the compound, even when hot.- The solution is too concentrated. | - Reheat the solution and add a small amount of additional solvent to increase solubility at high temperatures.[14]- Choose a different solvent in which the compound is more soluble when hot. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were washed with a solvent at room temperature.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated during hot filtration. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[15] Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing/Streaking | - Strong interaction between the carboxylic acid and the silica gel stationary phase.- Inappropriate mobile phase polarity. | - Add a small amount of acetic acid or formic acid (0.1-2%) to the mobile phase to suppress the ionization of the carboxylic acid.[12]- Try a different stationary phase like alumina or a deactivated silica gel.[16] |
| Compound Won't Elute from the Column | - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).[16]- If using a binary solvent system, increase the proportion of the more polar solvent.- Consider using a more polar solvent system, such as methanol in dichloromethane.[12][13] |
| Poor Separation of Compounds | - The polarity of the solvent system is not optimal.- The column was not packed properly.- The column was overloaded with the sample. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a difference in Rf values.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of sample for the column size. |
| Compound Precipitates on the Column | - The compound is not very soluble in the initial mobile phase. | - Dissolve the crude mixture in a small amount of a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the column.[16]- Start with a slightly more polar mobile phase. |
Data Presentation
Table 1: Properties of Common Solvents for Carboxylic Acid Purification
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant |
| Water | 100.0 | 1.000 | 80.1 |
| Acetic Acid | 118.0 | 0.648 | 6.2 |
| Methanol | 64.7 | 0.762 | 32.7 |
| Ethanol | 78.4 | 0.654 | 24.5 |
| 2-Propanol | 82.3 | 0.546 | 19.9 |
| Acetone | 56.2 | 0.355 | 20.7 |
| Ethyl Acetate | 77.1 | 0.228 | 6.0 |
| Dichloromethane | 39.8 | 0.309 | 9.1 |
| Diethyl Ether | 34.5 | 0.117 | 4.3 |
| Tetrahydrofuran (THF) | 66.0 | 0.207 | 7.6 |
| Toluene | 110.6 | 0.099 | 2.4 |
| Hexane | 68.7 | 0.009 | 1.9 |
| Heptane | 98.4 | 0.012 | 1.9 |
Data compiled from various sources.[17][18][19][20][21]
Experimental Protocols
General Protocol for Recrystallization of a Carboxylic Acid
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude product.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[22]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the precipitation of the crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.
General Protocol for Liquid-Liquid Extraction of a Carboxylic Acid
This protocol describes the separation of a carboxylic acid from a neutral compound in an organic solvent.
-
Initial Dissolution: Dissolve the mixture containing the carboxylic acid and neutral impurities in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Basification and Extraction: Add a sufficient amount of an aqueous basic solution (e.g., 5% NaOH or saturated NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.
-
Separation of Layers: Allow the two layers to separate completely. The deprotonated carboxylic acid will be in the upper aqueous layer (if the organic solvent is denser than water, it will be the bottom layer). Drain the lower layer into a beaker. Drain the upper layer into a separate, clean Erlenmeyer flask.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the organic layer with a fresh portion of the aqueous basic solution. Combine the aqueous extracts.
-
Acidification and Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise until the solution is acidic (test with pH paper). The carboxylic acid should precipitate out as a solid.
-
Collection: Collect the solid carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry. Alternatively, if the carboxylic acid is a liquid or does not precipitate, it can be extracted back into a fresh portion of organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated.
Visualizations
Caption: General workflow for the purification of a carboxylic acid.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Purification [chem.rochester.edu]
- 17. Properties of Solvents Used in Organic Chemistry [murov.info]
- 18. scribd.com [scribd.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. www1.chem.umn.edu [www1.chem.umn.edu]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Oxidation of α-Hydroxycarbonyls
Welcome to the Technical Support Center for the oxidation of α-hydroxycarbonyls. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice for common issues encountered during experimentation, detailed experimental protocols, and comparative data to help you select the optimal oxidation strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the oxidation of α-hydroxycarbonyls, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired α-Dicarbonyl Product
Question: I am consistently obtaining a low yield of my target α-dicarbonyl compound. What are the likely causes and how can I improve my yield?
Answer: Low yields can stem from several factors, including incomplete conversion, degradation of the starting material or product, and competing side reactions.[1]
-
Incomplete Conversion:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For some reactions, a slight excess of the oxidant may be necessary.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[2]
-
Temperature: The reaction temperature may be too low for the chosen oxidant. While some mild oxidants work well at room temperature or below (e.g., Swern oxidation at -78°C), others may require elevated temperatures.[3][4]
-
-
Degradation:
-
Side Reactions:
-
The primary cause of low yields is often the prevalence of side reactions. Please refer to the specific entries below for troubleshooting C-C bond cleavage and over-oxidation.
-
Issue 2: C-C Bond Cleavage Leading to Unwanted Byproducts
Question: My reaction is producing significant amounts of smaller molecules, suggesting C-C bond cleavage. How can I prevent this?
Answer: Carbon-carbon bond cleavage is a common side reaction in the oxidation of α-hydroxycarbonyls, particularly with certain substrates and oxidizing agents.[5]
-
Mechanism of Cleavage: The cleavage often proceeds through the formation of an α-peroxo ketone intermediate, especially in copper-catalyzed aerobic oxidations. The fate of this intermediate determines the product selectivity. Cleavage of the peroxide to an α-oxy radical can trigger spontaneous C-C bond cleavage.[7]
-
Troubleshooting Strategies:
-
Choice of Oxidant: Avoid harsh oxidizing agents that are known to promote C-C bond cleavage, such as some permanganate or chromic acid conditions under high temperatures.[5]
-
Copper-Catalyzed Systems: In copper-catalyzed aerobic oxidations, the choice of base is crucial. Using a reducing base like 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine (hppH) can reduce the α-peroxo ketone intermediate to the desired α-hydroxy ketone, thus preventing cleavage. The addition of exogenous phosphine additives can also serve this reductive role.[7]
-
Substrate Control: Highly activated substrates are more susceptible to C-C cleavage. If possible, modifying the substrate or using protecting groups on other sensitive functionalities can help.
-
Solvent and Catalyst Counter-ion: The nature of the copper catalyst's counter-ion and the solvent can influence the reaction pathway. Experimenting with different solvents or copper salts may be beneficial.[7]
-
Issue 3: Over-oxidation to Carboxylic Acids or Other Highly Oxidized Species
Question: My desired α-dicarbonyl is being further oxidized to a carboxylic acid. How can I stop the reaction at the desired stage?
Answer: Over-oxidation is a frequent problem, especially when oxidizing α-hydroxy aldehydes or when using strong, aqueous oxidizing agents.[8]
-
Choice of Oxidant:
-
Mild Oxidants: Employ mild and selective oxidizing agents that are known to stop at the aldehyde or ketone stage. Dess-Martin Periodinane (DMP) and the Swern oxidation are excellent choices for this purpose as they are typically performed under anhydrous conditions, which prevents the formation of the hydrate intermediate necessary for further oxidation to a carboxylic acid.[6][9]
-
Catalytic Systems: TEMPO-catalyzed oxidations can be highly selective. By carefully controlling the reaction time and conditions, oxidation can often be stopped at the aldehyde/ketone stage.[10]
-
-
Reaction Conditions:
-
Anhydrous Conditions: As mentioned, performing the reaction in the absence of water is critical to prevent the over-oxidation of aldehydes.[8]
-
Temperature Control: Running the reaction at lower temperatures can often increase selectivity and reduce the rate of over-oxidation.
-
Reaction Time: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the product.
-
Issue 4: Decarboxylation of α-Hydroxy Acids
Question: I am trying to oxidize an α-hydroxy acid to an α-keto acid, but I am observing significant decarboxylation. How can this be avoided?
Answer: Oxidative decarboxylation is an intrinsic reactivity of α-hydroxy acids, and the resulting α-keto acids can also be susceptible to decarboxylation, especially at elevated temperatures and under basic conditions.[11][12]
-
Protecting Groups: One of the most effective strategies is to protect the carboxylic acid functionality as an ester or silyl ester before performing the oxidation. This increases the stability of the molecule and prevents decarboxylation. The protecting group can be removed in a subsequent step.[11]
-
Milder Conditions:
-
Lower Temperature: High temperatures significantly promote decarboxylation. If possible, use a more reactive oxidant that allows for lower reaction temperatures.[11]
-
Avoid Excess Base: Strong basic conditions can facilitate decarboxylation. Using a buffered solution or a milder base might be beneficial.
-
-
Alternative Catalytic Systems: For flow chemistry applications, exploring different supported metal catalysts (e.g., Pt-Bi) at lower temperatures could be a viable alternative to high-temperature oxidations with excess base.[11] Nitroxyl-radical-catalyzed aerobic oxidation (e.g., with AZADO) has been shown to be effective for the chemoselective conversion of α-hydroxy acids to α-keto acids, minimizing side reactions.[13]
Data Presentation: Comparison of Common Oxidizing Agents
The selection of an appropriate oxidizing agent is critical for a successful reaction. The following table summarizes the performance of several common oxidants for the conversion of α-hydroxyketones to α-diketones under various conditions.
| Oxidant/Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Cu(MeCN)₄]PF₆ / O₂ | 1-hydroxy-2-octanone | 60 | 4 | 82 | |
| [Cu(MeCN)₄]PF₆ / O₂ | 2-hydroxy-1-phenyl-ethanone | 60 | 3 | 87 | [14] |
| Mn(ClO₄)₂ / H₂O₂ | 1,2-cyclohexanediol | RT | 1 | 80 | [15] |
| TEMPO / Ca(OCl)₂ | Benzoin | RT | 1.5 | 99 | [16] |
| AZADO / NaNO₂ / O₂ | 2-hydroxy-2-methyl-1-phenylpropan-1-one | RT | 12 | 95 | [13] |
| Dess-Martin Periodinane | 2-hydroxy-1,2-diphenylethanone | RT | 2 | >95 | [6] |
| Swern Oxidation | 2-hydroxycyclohexanone | -78 | 1 | >90 | [4] |
Experimental Protocols
Below are detailed methodologies for key oxidation reactions.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of an α-Hydroxyketone[6]
Materials:
-
α-Hydroxyketone (1.0 equiv)
-
Dess-Martin Periodinane (1.1-1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
Procedure:
-
Dissolve the α-hydroxyketone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If the substrate is acid-sensitive, add sodium bicarbonate (2.0 equiv).
-
Add the Dess-Martin Periodinane in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Swern Oxidation of an α-Hydroxyketone[3][4][17]
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (2.5 equiv)
-
α-Hydroxyketone (1.0 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride dropwise to the cold DCM.
-
Slowly add a solution of DMSO in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Add a solution of the α-hydroxyketone in anhydrous DCM dropwise, again maintaining the low temperature. Stir for 30-45 minutes.
-
Add triethylamine or DIPEA dropwise, which may cause the mixture to become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation of an α-Hydroxycarbonyl[18][19]
Materials:
-
α-Hydroxycarbonyl (1.0 equiv)
-
TEMPO (0.01-0.1 equiv)
-
Co-oxidant (e.g., Ca(OCl)₂, NaOCl, or a metal catalyst like a Cu(I) salt with O₂/air)
-
Solvent (e.g., DCM, acetonitrile)
-
Aqueous buffer (if using NaOCl, e.g., sodium bicarbonate)
Procedure:
-
Dissolve the α-hydroxycarbonyl in the chosen solvent. If using a biphasic system (e.g., with NaOCl), add the aqueous buffer.
-
Add the catalytic amount of TEMPO to the mixture.
-
Initiate the reaction by adding the co-oxidant. If using air or oxygen with a metal catalyst, bubble the gas through the reaction mixture. If using a chemical co-oxidant like Ca(OCl)₂, add it portion-wise while monitoring the temperature.
-
Stir the reaction at the desired temperature (often room temperature) and monitor by TLC.
-
Once the starting material is consumed, quench the reaction. For hypochlorite-based systems, this can be done by adding a saturated aqueous solution of sodium thiosulfate.
-
Perform a standard aqueous workup: separate the layers, extract the aqueous phase with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by chromatography or crystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in α-hydroxycarbonyl oxidation.
Mechanism of C-C Bond Cleavage vs. Hydroxylation
Caption: Competing pathways in copper-catalyzed aerobic oxidation of α-hydroxycarbonyls.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Extending the spectrum of α-dicarbonyl compounds in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxi...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Stability of β-Hydroxy Carbonyl Compounds in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with β-hydroxy carbonyl compounds during their experiments.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common questions and solutions to problems that may arise when working with β-hydroxy carbonyl compounds in solution.
Q1: My β-hydroxy carbonyl compound is degrading upon storage. What are the likely causes?
A1: β-hydroxy carbonyl compounds are susceptible to two primary degradation pathways: retro-aldol reaction and dehydration. The retro-aldol reaction is a reversible process that cleaves the carbon-carbon bond formed during the aldol addition, reverting the compound to its starting aldehyde and/or ketone components.[1][2] Dehydration is the elimination of a water molecule to form a more stable α,β-unsaturated carbonyl compound, a process that is often irreversible and can be catalyzed by acid or base.[3][4] The stability of your compound is influenced by factors such as pH, temperature, and the specific structure of the molecule.[5]
Q2: I observe the formation of an α,β-unsaturated carbonyl in my reaction mixture. How can I prevent this?
A2: The formation of an α,β-unsaturated carbonyl is due to the dehydration of your β-hydroxy carbonyl product. This reaction is often promoted by heat and both acidic and basic conditions.[3][4] To minimize dehydration:
-
Control the temperature: Aldol addition reactions are typically carried out at low temperatures to favor the formation of the β-hydroxy carbonyl and prevent subsequent dehydration.[6] If dehydration is occurring, consider running your reaction at a lower temperature.
-
Neutralize the reaction mixture: After the reaction is complete, promptly neutralize any acid or base catalyst.
-
Purification conditions: During workup and purification, avoid exposing the compound to strong acids or bases and high temperatures.
Q3: My reaction yield is low, and I suspect the retro-aldol reaction is the culprit. How can I confirm this and improve my yield?
A3: The retro-aldol reaction is an equilibrium process, and for some ketones, the equilibrium may favor the starting materials, leading to low product yields.[2] To confirm if the retro-aldol reaction is occurring, you can monitor the reaction mixture over time using techniques like ¹H NMR or HPLC to see if the concentration of your starting materials increases.
To improve the yield and suppress the retro-aldol reaction:
-
Drive the reaction forward: If possible, subsequent dehydration to the α,β-unsaturated carbonyl can be used to drive the overall reaction towards the product side, as the dehydration is often irreversible.[3]
-
Use a strong, non-nucleophilic base: For directed aldol reactions, using a strong base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can lead to the rapid and irreversible formation of the enolate, which can then react with the electrophile to give the desired product.[6][7]
Q4: I am performing a crossed aldol reaction and getting a mixture of products. How can I improve the selectivity?
A4: A mixture of products in a crossed aldol reaction arises when both carbonyl compounds can act as both the nucleophile (enolate) and the electrophile, leading to self-condensation products as well as the desired crossed-aldol product.[7] To improve selectivity:
-
Use a non-enolizable electrophile: One of the carbonyl partners should lack α-hydrogens, such as benzaldehyde or formaldehyde. This compound can only act as the electrophile.[7]
-
Directed aldol addition: Pre-form the enolate of one carbonyl compound using a strong, non-nucleophilic base like LDA at low temperature before adding the second carbonyl compound (the electrophile).[7]
Q5: How does the solvent affect the stability of my β-hydroxy carbonyl compound?
A5: The choice of solvent can influence the stability of β-hydroxy carbonyl compounds. Protic solvents, like water and alcohols, can participate in proton transfer and may facilitate both retro-aldol and dehydration reactions, especially in the presence of acid or base catalysts. Aprotic solvents are generally preferred for better control over the reaction. The polarity of the solvent can also affect reaction rates and equilibria.
Data Presentation: Factors Affecting Stability
The following tables summarize the qualitative and quantitative effects of various factors on the stability of β-hydroxy carbonyl compounds.
Table 1: Qualitative Influence of Experimental Conditions on Degradation Pathways
| Factor | Effect on Retro-Aldol Reaction | Effect on Dehydration | Recommendation for Maximizing Stability |
| Temperature | Increased temperature favors the retro-aldol reaction (Le Chatelier's principle).[3] | Increased temperature strongly promotes dehydration.[3][4] | Work at low temperatures. |
| pH | Catalyzed by both acid and base.[1] | Catalyzed by both acid and base.[3][4] | Maintain a neutral pH. |
| Steric Hindrance | Increased steric hindrance around the carbonyl group can favor the retro-aldol reaction.[2] | Can influence the rate, but conjugation in the product is a strong driving force. | Consider the steric bulk of reactants. |
| Water | Can participate in the equilibrium. | A product of the reaction; its removal drives the reaction forward.[3] | Use anhydrous conditions where possible. |
Table 2: Equilibrium Constants for Selected Aldol Condensations
| Nucleophile | Electrophile | Equilibrium Constant (K) | Reference |
| Acetaldehyde | Formaldehyde | 1.1 x 10⁵ | [8] |
| Acetaldehyde | Acetaldehyde | 1.8 x 10² | [8] |
| Acetone | Formaldehyde | 3.2 x 10³ | [8] |
| Acetone | Acetaldehyde | 2.1 x 10¹ | [8] |
| Acetone | Acetone | 7.1 x 10⁻¹ | [8] |
Note: Larger equilibrium constants indicate a greater preference for the aldol addition product at equilibrium.
Experimental Protocols
This section provides detailed methodologies for key experiments to analyze the stability of β-hydroxy carbonyl compounds.
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the degradation of a β-hydroxy carbonyl compound over time.
Materials:
-
β-hydroxy carbonyl compound of interest
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the β-hydroxy carbonyl compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL). b. Prepare a stock solution of the internal standard in the same deuterated solvent at a known concentration. c. In an NMR tube, accurately mix a known volume of the compound stock solution and the internal standard stock solution.
-
Initial Spectrum Acquisition: a. Acquire a ¹H NMR spectrum of the freshly prepared sample. This will serve as the t=0 reference. b. Identify the characteristic peaks for the β-hydroxy carbonyl compound, the internal standard, and any potential degradation products (starting materials from retro-aldol or the α,β-unsaturated product from dehydration).
-
Stability Study: a. Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, specific pH by adding a small amount of acid or base). b. Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: a. For each spectrum, integrate the characteristic peaks of the β-hydroxy carbonyl compound and the internal standard. b. Calculate the concentration of the β-hydroxy carbonyl compound at each time point relative to the constant concentration of the internal standard. c. Plot the concentration of the β-hydroxy carbonyl compound versus time to determine the degradation rate.
Protocol 2: Analysis of Degradation Products by HPLC
Objective: To separate and quantify the β-hydroxy carbonyl compound and its degradation products.
Materials:
-
β-hydroxy carbonyl compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC column (e.g., C18 reverse-phase column)
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Method Development (if necessary): a. Develop a suitable mobile phase to achieve good separation between the β-hydroxy carbonyl compound, its starting materials, and the dehydration product. A typical starting point for a reverse-phase column is a gradient of acetonitrile and water. b. Determine the optimal detection wavelength by acquiring a UV spectrum of the compound.
-
Sample Preparation: a. Prepare a stock solution of the β-hydroxy carbonyl compound in a suitable solvent (e.g., mobile phase) at a known concentration. b. Prepare a series of calibration standards by diluting the stock solution. c. For the stability study, dissolve the compound in the desired solution (e.g., buffer at a specific pH) and store it under the test conditions. d. At each time point, withdraw an aliquot, dilute it with the mobile phase if necessary, and filter it through a 0.45 µm syringe filter.
-
HPLC Analysis: a. Inject the calibration standards to generate a calibration curve (peak area vs. concentration). b. Inject the samples from the stability study.
-
Data Analysis: a. Identify the peaks corresponding to the β-hydroxy carbonyl compound and its degradation products based on their retention times. b. Quantify the concentration of each compound in the samples using the calibration curve. c. Plot the concentrations of the parent compound and degradation products over time.
Protocol 3: Identification of Volatile Degradation Products by GC-MS
Objective: To identify volatile degradation products, particularly the starting aldehydes or ketones from a retro-aldol reaction.
Materials:
-
β-hydroxy carbonyl compound
-
Volatile organic solvent (e.g., dichloromethane, diethyl ether)
-
GC-MS system
-
Headspace vials (optional, for headspace analysis)
Procedure:
-
Sample Preparation: a. Dissolve the β-hydroxy carbonyl compound in a volatile solvent. b. Store the solution under conditions that may promote degradation (e.g., heating). c. For headspace analysis, place the solution in a sealed headspace vial and incubate at a specific temperature.
-
GC-MS Analysis: a. Inject a small volume of the solution (or the headspace gas) into the GC-MS. b. Use a GC temperature program that allows for the separation of the expected volatile products. c. The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each.
-
Data Analysis: a. Identify the peaks in the chromatogram. b. Compare the mass spectra of the unknown peaks with a mass spectral library (e.g., NIST) to identify the volatile degradation products.
Visualizations
The following diagrams illustrate key concepts related to the stability of β-hydroxy carbonyl compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 5. fiveable.me [fiveable.me]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Carboxylic Acid Mixture Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the separation of carboxylic acid mixtures.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for analyzing non-volatile or thermally sensitive carboxylic acids. The key to a successful separation is controlling the ionization state of the analytes through careful mobile phase pH management.
Troubleshooting Guide: HPLC
Q1: Why am I seeing severe peak tailing for my carboxylic acids in Reversed-Phase (RP) HPLC?
A1: Peak tailing for acidic compounds is a common issue, often stemming from secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact with the ionized form of the carboxylic acids, causing tailing.
-
Solution A: Adjust Mobile Phase pH. Lower the mobile phase pH to at least 1.5-2 units below the pKa of your most acidic analyte. This fully protonates the carboxylic acids, minimizing silanol interactions. An acidic modifier like formic acid (0.1%), trifluoroacetic acid (TFA, 0.05-0.1%), or phosphoric acid is typically used.
-
Solution B: Use a Different Column. Employ an "acid-friendly" or "aqueous-stable" column with advanced end-capping (e.g., "AQ" or "AS" type columns) or a polar-embedded phase. These are designed to minimize silanol activity.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in the system can contribute to peak asymmetry.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
A logical workflow for troubleshooting this issue is presented below.
Validation & Comparative
A Comparative Guide to the Validation of Hydroxycarbonyl Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxycarbonyls—a class of reactive molecules implicated in oxidative stress and various pathological conditions—is of paramount importance. This guide provides an objective comparison of common analytical methods for hydroxycarbonyl quantification, supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for this compound quantification is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific this compound species of interest. The most prevalent methods involve derivatization followed by chromatographic separation and detection.
Data Presentation: Performance Comparison of Quantification Methods
The following table summarizes the typical performance characteristics of the most common methods for this compound quantification. The values presented are representative and may vary depending on the specific analyte, sample matrix, and instrumentation.
| Parameter | GC-MS (with PFBHA derivatization) | LC-MS/MS (with HQ derivatization) | HPLC-UV (with DNPH derivatization) |
| Principle | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Separation of derivatives based on polarity and mass-to-charge ratio. | Separation of derivatives based on polarity and UV absorbance. |
| Primary Use | Analysis of volatile and semi-volatile hydroxycarbonyls in complex matrices like air and biological fluids. | Targeted and untargeted analysis of a broad range of hydroxycarbonyls in biological samples. | Quantification of known carbonyl compounds in various samples. |
| Limit of Detection (LOD) | Low pg to fg range | pg to fg range | Low ng range[1] |
| Limit of Quantification (LOQ) | Low pg to fg range | pg to fg range | ng range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999[1] |
| Precision (%RSD) | < 15% | < 10% | < 11%[2] |
| Accuracy (Recovery %) | 85-115% | 90-110% | > 90% (for most carbonyls)[2] |
| Selectivity | High (based on retention time and mass fragmentation) | Very High (based on retention time and specific precursor-product ion transitions) | Moderate (potential for interference from co-eluting compounds) |
| Strengths | High sensitivity and selectivity, well-established for volatile compounds. | High sensitivity, high selectivity, suitable for a wide range of analytes, including non-volatile ones.[3][4] | Robust, widely available, cost-effective. |
| Weaknesses | Requires derivatization to make analytes volatile, potential for thermal degradation of some compounds. | Can be affected by matrix effects, instrumentation is more expensive. | Lower sensitivity compared to MS methods, potential for interferences. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the key derivatization and analysis techniques.
Protocol 1: GC-MS Analysis with PFBHA Derivatization
This method is highly sensitive for the analysis of volatile carbonyl compounds.[5][6]
1. Sample Preparation:
-
Aqueous Samples: Adjust the pH of 5 mL of the sample to 4 with 1.0 M HCl in a glass test tube.[7]
-
Biological Fluids (Plasma/Serum): To 200 µL of plasma, add 800 µL of pre-cooled methanol to precipitate proteins. Vortex and centrifuge. Collect the supernatant.
2. Derivatization:
-
Add an internal standard (e.g., 50 µL of 0.1 mg/L acetone-d6 in methanol) to the prepared sample.[7]
-
Add 20 µL of a 1% (w/v) O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[7]
-
Seal the tube and incubate at 70°C for 10 minutes.[7]
3. Extraction:
-
After cooling, add 0.1 mL of ethyl acetate and approximately 5 g of sodium sulfate.[7]
-
Shake vigorously for 5 minutes to extract the PFBHA-oxime derivatives.[7]
-
Carefully transfer the organic phase to a GC vial.
4. GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a ZB-5ms (30 m x 0.25 mm I.D., 0.25-µm film thickness).[6]
-
Oven Temperature Program: Initial temperature of 50°C, ramp at 5°C/min to 180°C, then at 25°C/min to 280°C and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector: Splitless mode at 250°C.
-
MS Detection: Electron ionization (EI) at 70 eV. Operate in selected ion monitoring (SIM) mode for targeted analysis.[6]
Protocol 2: LC-MS/MS Analysis with 2-Hydrazinoquinoline (HQ) Derivatization
This method is suitable for a broad range of hydroxycarbonyls in biological matrices.[8][9][10][11]
1. Sample Preparation:
-
Urine: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to remove particulates. Use the supernatant.[8]
-
Serum/Plasma: Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes at 4°C. Collect the supernatant.[8]
-
Tissue: Homogenize the tissue in an acetonitrile/water mixture. Centrifuge to remove cellular debris and collect the supernatant.[8]
2. Derivatization:
-
Prepare a 1 mM solution of 2-hydrazinoquinoline (HQ) in acetonitrile.[8]
-
In a microcentrifuge tube, mix 5 µL of the biological sample with 100 µL of the 1 mM HQ solution.[8]
-
Add an appropriate internal standard.
-
Incubate the mixture at 60°C for 60 minutes.
-
After incubation, centrifuge the sample to pellet any precipitate.[8]
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the derivatized compounds, followed by a wash and re-equilibration.
-
MS/MS Detection: Positive Electrospray Ionization (ESI+). Use Multiple Reaction Monitoring (MRM) for targeted quantification.[8]
Protocol 3: HPLC-UV Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
A widely used and robust method for the quantification of carbonyl compounds.[2][12]
1. Sample Collection and Derivatization:
-
For air samples, draw air through a silica cartridge impregnated with acidified 2,4-dinitrophenylhydrazine (DNPH).
-
For liquid samples, add an acidic solution of DNPH to the sample.
2. Elution:
-
Elute the hydrazone derivatives from the cartridge with 5-10 mL of acetonitrile.[2]
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector set at 360 nm.
-
Quantification: Use an external calibration curve prepared from DNPH-derivatized carbonyl standards.
Mandatory Visualizations
Signaling and Metabolic Pathways
Hydroxycarbonyls, such as 4-hydroxy-2-nonenal (4-HNE), are not only markers of oxidative stress but also signaling molecules that can modulate various cellular pathways.[13] 4-HNE is formed from the peroxidation of ω-6 polyunsaturated fatty acids.[14] It can be detoxified through several metabolic pathways, including conjugation with glutathione (GSH), oxidation to 4-hydroxy-2-nonenoic acid (HNA), and reduction to 1,4-dihydroxynonene (DHN).[15][16]
Experimental Workflows
The general workflow for the quantification of hydroxycarbonyls involves sample preparation, derivatization, analysis, and data processing. The specific steps vary depending on the chosen method.
Logical Relationships in Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. Different analytical techniques provide complementary information for a comprehensive validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. epa.gov [epa.gov]
- 13. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of common carboxylic acid derivatives: acyl halides, acid anhydrides, esters, and amides. Understanding the relative reactivity of these functional groups is crucial for designing synthetic routes, developing new pharmaceuticals, and elucidating biological pathways. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
I. The Reactivity Series: A Quantitative Overview
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established trend. This reactivity is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the stability (and thus, the leaving group ability) of the substituent attached to the acyl group.
The generally accepted order of reactivity is:
Acyl Halides > Acid Anhydrides > Esters > Amides
Acyl chlorides are highly reactive and will even react with weak nucleophiles like water at room temperature.[1][2] Acid anhydrides are also quite reactive.[3] Esters are moderately reactive, and their reactions often require catalysts or heating.[3] Amides are the least reactive of the series, typically requiring strong acid or base catalysis and heat to undergo hydrolysis.[1][3]
Below is a table summarizing the relative rates of hydrolysis for common derivatives of acetic acid. While exact rate constants are highly dependent on specific reaction conditions (temperature, pH, solvent), this table provides a clear quantitative comparison of their intrinsic reactivity.
| Carboxylic Acid Derivative | Structure | Relative Rate of Hydrolysis (approximate) | Necessary Conditions for Hydrolysis |
| Acetyl Chloride | CH₃COCl | ~10¹¹ | Rapidly reacts with water at room temperature.[1][2] |
| Acetic Anhydride | (CH₃CO)₂O | ~10⁷ | Reacts with water, often requiring slight warming.[4] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 1 | Requires acid or base catalysis and heating.[3] |
| Acetamide | CH₃CONH₂ | ~10⁻² | Requires strong acid or base and prolonged heating.[1] |
II. Factors Influencing Reactivity
The significant differences in reactivity among these derivatives can be attributed to the electronic effects of the substituent attached to the carbonyl group:
-
Inductive Effect: The electronegativity of the substituent atom (Cl, O, N) withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Chlorine is more electronegative than oxygen, which is more electronegative than nitrogen, contributing to the observed reactivity order.[5]
-
Resonance Effect: Lone pairs of electrons on the substituent atom can be delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This resonance stabilization is most significant for amides, where nitrogen is a good electron donor, and least significant for acyl chlorides.[5]
-
Leaving Group Ability: The stability of the leaving group is a critical factor. The conjugate bases of strong acids are excellent leaving groups. Therefore, the chloride ion (Cl⁻) is an excellent leaving group, while the amide ion (⁻NH₂) is a very poor leaving group.[3]
III. Visualizing the Principles of Reactivity
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
The reactions of carboxylic acid derivatives with nucleophiles predominantly proceed through a nucleophilic acyl substitution mechanism. This two-step process involves the formation of a tetrahedral intermediate followed by the elimination of the leaving group.
Diagram 2: Reactivity Ladder of Carboxylic Acid Derivatives
This diagram illustrates the relative energy levels and interconversion possibilities of the different carboxylic acid derivatives. More reactive derivatives can be readily converted into less reactive ones.
IV. Experimental Protocols
The following protocols provide a framework for the quantitative comparison of the reactivity of carboxylic acid derivatives.
Experiment 1: Comparative Hydrolysis Rates by Monitoring pH Change
This experiment uses the change in pH resulting from the production of a carboxylic acid and HCl (in the case of acyl chlorides) to monitor the rate of hydrolysis.
Methodology:
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of the carboxylic acid derivatives (acetyl chloride, acetic anhydride, ethyl acetate, and acetamide) in a suitable inert solvent (e.g., anhydrous acetone or THF).
-
Reaction Setup: In a thermostatted beaker at a constant temperature (e.g., 25°C), place a known volume of deionized water with a calibrated pH probe.
-
Initiation of Reaction: Rapidly inject a small, precise volume of the derivative solution into the stirred water and immediately start recording the pH as a function of time.
-
Data Analysis:
-
For acyl chloride and acetic anhydride, the initial rate of reaction can be determined from the initial slope of the pH vs. time curve.
-
For ethyl acetate and acetamide, the reaction will be much slower. For these, a catalytic amount of acid or base can be added to the water to accelerate the reaction to an observable rate. The pseudo-first-order rate constant can be determined by plotting ln([Derivative]) vs. time, where the concentration of the derivative can be calculated from the change in pH.
-
-
Comparison: Compare the initial rates or the calculated rate constants to establish the relative reactivity.
Experiment 2: Comparative Aminolysis Rates by HPLC
This experiment uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the amide product.
Methodology:
-
Preparation of Solutions: Prepare standard solutions of the carboxylic acid derivatives, a chosen amine (e.g., benzylamine), and the expected amide products in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a series of vials, mix equimolar amounts of each carboxylic acid derivative with the amine at a constant temperature.
-
Time-course Analysis: At specific time intervals, quench the reaction in an aliquot by adding a suitable reagent (e.g., a large excess of a different, highly reactive amine or an acid).
-
HPLC Analysis:
-
Develop an HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase gradient) that can separate the starting derivative, the amine, and the amide product.
-
Inject the quenched reaction aliquots into the HPLC system and quantify the peak areas of the starting material and the product.
-
-
Data Analysis: Plot the concentration of the starting material versus time and determine the initial rate of the reaction from the slope of the curve. Compare the initial rates for the different derivatives.
V. Conclusion
The reactivity of carboxylic acid derivatives is a fundamental concept in organic chemistry with significant implications for synthetic and medicinal chemistry. The predictable trend of acyl halides > acid anhydrides > esters > amides provides a powerful tool for chemical design. The experimental protocols outlined in this guide offer a practical approach to quantitatively assess these reactivity differences in a laboratory setting. By understanding and applying these principles, researchers can optimize reaction conditions, control product formation, and develop novel chemical entities with greater efficiency.
References
- 1. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Arrange the following compounds in decreasing order of their rates of hydrolysis with water.(A). Acetamide(B). Acetyl chloride(C). Ethyl acetate(D). Acetic anhydrideChoose the correct answer from the options given below: [prepp.in]
- 5. brainkart.com [brainkart.com]
The Hydroxycarbonyl Group in Drug Design: A Comparative Guide to Functional Group Selection
For researchers, scientists, and drug development professionals, the strategic selection of functional groups is a cornerstone of medicinal chemistry. The hydroxycarbonyl (carboxylic acid) group is a frequently employed pharmacophoric element, vital for target interaction but often presenting significant challenges in drug development. This guide provides an objective comparison of the this compound group with its common bioisosteric replacements, supported by experimental data, to inform rational drug design and optimization.
The carboxylic acid moiety is a prominent feature in over 450 marketed drugs, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1] Its prevalence is due to its ability to act as a hydrogen bond donor and acceptor, and, upon deprotonation at physiological pH, to form strong ionic interactions with biological targets.[1] However, the anionic nature of the carboxylate group can also be a liability, leading to poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] To mitigate these issues, medicinal chemists often turn to bioisosteres—functional groups with similar physicochemical properties that can mimic the carboxylic acid's interactions while offering an improved pharmacokinetic or safety profile.
Comparative Analysis of Physicochemical and Pharmacological Properties
The decision to retain a this compound group or replace it with a bioisostere is a multifactorial process guided by a deep understanding of the drug target and the desired ADME (absorption, distribution, metabolism, and excretion) properties. Below is a summary of key quantitative data comparing the this compound group with some of its most common bioisosteres. The data is derived from a study on a phenylpropionic acid scaffold to allow for a direct comparison of the functional groups' intrinsic properties.[3][4]
| Functional Group | Structure | pKa | logD (pH 7.4) | Permeability (PAMPA) Pe (10⁻⁶ cm/s) |
| This compound | -COOH | 4.64 | -0.49 | <0.1 |
| Tetrazole | -CN₄H | 5.09 | -0.25 | 0.2 |
| Acylsulfonamide | -CONHSO₂CH₃ | 4.49 | -0.09 | 1.1 |
| Sulfonamide | -SO₂NH₂ | 10.1 | 0.95 | 17.6 |
| Hydroxamic Acid | -CONHOH | 8.18 | 0.71 | 2.1 |
Table 1: Physicochemical and permeability data for phenylpropionic acid and its bioisosteres. Data sourced from Lassalas et al., J. Med. Chem. 2016.[3][4]
In another example, the strategic replacement of a carboxylic acid in a series of Angiotensin II Type 1 (AT1) receptor antagonists demonstrates the impact of bioisosteres on biological activity. The tetrazole-containing drug, Losartan, was found to be effective after oral administration, unlike its carboxylic acid precursor, highlighting the pharmacokinetic advantages of this bioisosteric replacement.[1]
| Compound | Bioisostere | AT1 Receptor Binding IC₅₀ (nM) |
| Precursor | Carboxylic Acid | 19 |
| Losartan | Tetrazole | 8 |
Table 2: Comparison of in vitro potency of an AT1 receptor antagonist and its tetrazole bioisostere, Losartan. Data adapted from Duncia et al., J. Med. Chem. 1990 as cited in Ghose et al. J. Comb. Chem. 1999.
Experimental Protocols
Accurate and reproducible experimental data is critical for the informed selection of functional groups. Below are detailed methodologies for key experiments cited in this guide.
pKa Determination by UV-Metric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic co-solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.
-
Assay Setup: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Add a small, fixed amount of the compound stock solution to each well, ensuring the final co-solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa. Include blank buffer wells for background correction.
-
Data Acquisition: Record the UV-Vis spectra (e.g., from 230 to 500 nm) for each well using a microplate spectrophotometer.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.
logD Determination by Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of a compound at a specific pH (e.g., 7.4).
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase with the other by mixing them and allowing them to separate overnight.
-
Compound Addition: Add the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (from human or other species) on ice. Prepare a cofactor solution containing NADPH.
-
Incubation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the test compound and liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
Visualizing the Impact: The Angiotensin II Type 1 Receptor Signaling Pathway
The successful application of a tetrazole as a bioisostere for a carboxylic acid is exemplified by the development of Losartan, an AT1 receptor antagonist. The following diagram illustrates the signaling pathway that Losartan inhibits. Angiotensin II binding to the AT1 receptor activates a Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in vasoconstriction.
The strategic replacement of the carboxylic acid with a tetrazole in Losartan allowed for the preservation of the crucial interaction with the AT1 receptor while improving the drug's oral bioavailability.[1][5]
Conclusion
The this compound group is a powerful tool in the medicinal chemist's arsenal, offering potent interactions with biological targets. However, its inherent physicochemical properties can present significant hurdles in drug development. Bioisosteric replacement is a proven strategy to overcome these challenges. A thorough understanding of the comparative properties of the this compound group and its bioisosteres, supported by robust experimental data, is essential for the rational design of safe and effective medicines. The choice of functional group should be context-dependent, considering the specific drug target, desired pharmacokinetic profile, and potential metabolic liabilities. This guide serves as a foundational resource to aid researchers in making these critical decisions.
References
A Comparative Guide to Alternatives for Carboxylic Acid Functionalization in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Traditional carboxylic acid functionalization, often relying on carbodiimide chemistry (e.g., EDC/NHS coupling) to form amide bonds, has long been a cornerstone of bioconjugation and medicinal chemistry. However, the limitations of these methods, such as the potential for side reactions, lack of site-specificity, and the requirement for harsh reaction conditions, have driven the development of a diverse toolkit of alternative strategies. This guide provides an objective comparison of prominent alternatives, including Native Chemical Ligation (NCL), Sortase-Mediated Ligation (SML), Click Chemistry, and Photocatalysis, as well as the use of bioisosteres to replace the carboxylic acid moiety altogether.
Quantitative Comparison of Key Performance Metrics
The choice of a functionalization strategy is dictated by the specific requirements of the application, including the desired reaction rate, yield, and compatibility with other functional groups. The following table summarizes the key performance metrics of the discussed alternatives.
| Feature | NHS Ester Coupling | Native Chemical Ligation (NCL) | Sortase-Mediated Ligation (SML) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) | Photocatalytic Modification |
| Target Functional Groups | Primary amines (-NH₂) | N-terminal Cysteine, C-terminal Thioester | N-terminal Glycine, C-terminal LPXTG motif | Azides (-N₃), Terminal Alkynes | Azides (-N₃), Strained Alkynes | Specific amino acid side chains (e.g., Tyr, Trp, His, Met, Cys) |
| Reaction Kinetics (k₂) | ~10¹ - 10² M⁻¹s⁻¹ | ~10⁻² - 10⁻¹ M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~10⁻¹ - 10¹ M⁻¹s⁻¹ | Varies widely, can be very fast (seconds to minutes) |
| Typical Yield | Variable, often moderate to high | High to quantitative | High to quantitative | Quantitative | High to quantitative | Moderate to high, highly dependent on substrate and conditions |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 7.0 - 8.5 | 4.0 - 12.0 | 4.0 - 11.0 | Near-neutral, mild conditions |
| Biocompatibility | Moderate (reagents can be toxic) | High | High (enzymatic) | Low (copper catalyst toxicity) | High | High (visible light) |
| Site-Specificity | Low (targets all accessible lysines) | High (requires specific terminal residues) | High (requires specific recognition motifs) | High (bioorthogonal handles) | High (bioorthogonal handles) | High (can target specific residues based on accessibility and reactivity) |
| Functional Group Tolerance | Moderate | High | High | High | High | High |
Detailed Methodologies and Experimental Protocols
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments. The reaction proceeds via a chemoselective ligation between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[1][2]
Experimental Protocol: Ligation of Two Polypeptides
-
Peptide Preparation: Synthesize and purify the two peptide fragments. The N-terminal fragment should possess a C-terminal thioester, and the C-terminal fragment must have an N-terminal cysteine. Ensure peptides are >95% pure as determined by RP-HPLC.[1]
-
Reaction Buffer Preparation: Prepare a ligation buffer, typically 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5.[3]
-
Ligation Reaction:
-
Dissolve the two peptide fragments in the ligation buffer to a final concentration of 1-10 mM.
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.[4]
-
Incubate the reaction mixture at room temperature or 37°C.
-
-
Monitoring the Reaction: Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The reaction is typically complete within 1-24 hours.
-
Purification: Purify the ligated product by RP-HPLC.
Experimental Workflow for Native Chemical Ligation
A generalized workflow for performing Native Chemical Ligation.
Sortase-Mediated Ligation (SML)
SML utilizes the bacterial transpeptidase Sortase A (SrtA) to ligate a protein or peptide containing a C-terminal LPXTG recognition motif to a nucleophile with an N-terminal glycine.[5] This enzymatic approach offers high specificity and biocompatibility.
Experimental Protocol: Protein-Protein Ligation using Sortase A
-
Protein Preparation: Express and purify the two proteins to be ligated. One protein must have a C-terminal LPXTG motif, and the other must have an N-terminal oligo-glycine (G)n (n ≥ 1) tag.[6]
-
Reaction Buffer Preparation: Prepare a reaction buffer, typically 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[7]
-
Ligation Reaction:
-
Monitoring the Reaction: Monitor the formation of the ligated product by SDS-PAGE and mass spectrometry.
-
Purification: Purify the ligated product using affinity chromatography (if one of the proteins has an affinity tag) or size-exclusion chromatography.
Experimental Workflow for Sortase-Mediated Ligation
A generalized workflow for Sortase-Mediated Ligation.
Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds between a strained cyclooctyne and an azide without the need for a toxic copper catalyst, making it ideal for live-cell applications.[10]
Experimental Protocol: SPAAC for In Vivo Imaging
-
Metabolic Labeling: Administer an azide-modified metabolic precursor (e.g., Ac₄ManNAz for labeling cell surface glycans) to the animal model. Allow for an incubation period of 3-7 days for metabolic incorporation.[10]
-
Probe Administration: Administer the imaging probe, which is conjugated to a strained cyclooctyne (e.g., DBCO-fluorophore), via systemic or local injection.[10]
-
In Vivo Reaction: The SPAAC reaction occurs in vivo, covalently linking the probe to the azide-labeled biomolecules.
-
Imaging: After a short clearance period (e.g., 2-3 hours), perform imaging (e.g., fluorescence, PET, or SPECT).[10]
Experimental Workflow for SPAAC In Vivo Imaging
References
- 1. Photocatalytic Modification of Amino Acids, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in late-stage protein modification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
A Comparative Guide to the Characterization of β-Hydroxy Carbonyl Compounds by IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful and readily available analytical technique for the structural elucidation of organic molecules, including β-hydroxy carbonyl compounds. These motifs are crucial in numerous biologically active molecules and synthetic intermediates. This guide provides an objective comparison of using IR spectroscopy to characterize β-hydroxy carbonyls, supported by experimental data and detailed protocols.
The hallmark of a β-hydroxy carbonyl compound in an IR spectrum is the concurrent presence of absorption bands for a hydroxyl group (O-H) and a carbonyl group (C=O).[1] The precise location and shape of these bands offer significant insights into the molecule's structure, especially concerning intra- and intermolecular interactions. A primary characteristic of many β-hydroxy carbonyl compounds is their capacity to form a stable six-membered ring through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.[1] This interaction is a key diagnostic feature, as it significantly alters the vibrational frequencies of both the O-H and C=O bonds.[1]
Key IR Spectral Features for Identification
The utility of IR spectroscopy in identifying β-hydroxy carbonyls lies in the distinct shifts of the O-H and C=O stretching vibrations due to hydrogen bonding.
-
O-H Stretching: In the absence of hydrogen bonding, a free hydroxyl group typically displays a sharp, relatively weak absorption band around 3600 cm⁻¹.[1] However, in β-hydroxy carbonyl compounds, intramolecular hydrogen bonding leads to a broadening of this band and a shift to a lower frequency, generally in the 3500-3400 cm⁻¹ range.[1] This is distinct from intermolecular hydrogen bonding, which is concentration-dependent and results in a much broader absorption at even lower wavenumbers (around 3400-3200 cm⁻¹).[1]
-
C=O Stretching: The carbonyl group of a typical saturated ketone or aldehyde absorbs in the 1720-1705 cm⁻¹ region.[1] The presence of intramolecular hydrogen bonding in a β-hydroxy carbonyl compound weakens the C=O double bond, causing a noticeable shift to a lower frequency, typically between 1700-1680 cm⁻¹.[1] This shift is a strong indicator of the β-hydroxy carbonyl functionality.
Quantitative Data Summary
The following table summarizes the characteristic IR absorption frequencies for β-hydroxy carbonyl compounds in comparison to other relevant classes of organic molecules, allowing for clear differentiation based on their IR spectra.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Notes |
| β-Hydroxy Carbonyl | O-H Stretch (Intramolecular H-bond) | 3500 - 3400 (broad) | Shifted to lower frequency and broadened compared to free O-H. |
| C=O Stretch (Intramolecular H-bond) | 1700 - 1680 (strong) | Shifted to lower frequency compared to a non-hydrogen bonded carbonyl. | |
| Alcohols (Non-H-bonded) | O-H Stretch (Free) | ~3600 (sharp, weak) | Observed in dilute, non-polar solvents. |
| Alcohols (Intermolecular H-bond) | O-H Stretch | 3400 - 3200 (very broad) | Concentration-dependent. |
| Saturated Ketones/Aldehydes | C=O Stretch | 1720 - 1705 (strong) | No hydrogen bonding effects.[1][2] |
| α,β-Unsaturated Carbonyls | C=O Stretch | 1685 - 1665 (strong) | Lowered frequency due to conjugation.[3][4] |
| Carboxylic Acids | O-H Stretch | 3300 - 2500 (very broad) | Characteristic broad "hump" due to dimer formation.[5] |
| C=O Stretch | ~1710 (strong) | Part of the dimer structure.[5] | |
| Esters | C=O Stretch | 1750 - 1735 (strong) | Higher frequency than ketones.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol outlines the general steps for acquiring an IR spectrum of a β-hydroxy carbonyl compound using a common and convenient method.
Objective: To obtain a high-quality infrared spectrum of a β-hydroxy carbonyl compound to identify the characteristic O-H and C=O stretching frequencies.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of the β-hydroxy carbonyl compound (liquid or solid)
-
Spatula (for solid samples)
-
Dropper or pipette (for liquid samples)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
For liquid samples: Place a small drop of the liquid directly onto the center of the ATR crystal.
-
For solid samples: Place a small amount of the solid powder onto the crystal and apply the pressure arm to ensure good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The spectrometer will scan the sample over a defined range (typically 4000 to 400 cm⁻¹).
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
-
Data Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify the key absorption bands, paying close attention to the regions for O-H stretching (3600-3200 cm⁻¹) and C=O stretching (1750-1650 cm⁻¹).
-
Compare the observed frequencies to the expected values in the table above to confirm the presence of the β-hydroxy carbonyl moiety and assess the extent of hydrogen bonding.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.
-
Visualizing Relationships and Workflows
The following diagrams illustrate the key concepts and processes involved in the characterization of β-hydroxy carbonyl compounds using IR spectroscopy.
Caption: Logical workflow for the characterization of β-hydroxy carbonyls.
Caption: Impact of H-bonding on key IR stretching frequencies.
Conclusion
IR spectroscopy serves as a rapid, effective, and primary tool for the identification of β-hydroxy carbonyl compounds. The detection of characteristic hydroxyl and carbonyl absorption bands, along with the significant frequency shifts induced by intramolecular hydrogen bonding, provides a distinctive spectral fingerprint.[1] While other techniques like NMR and mass spectrometry offer more detailed structural information, IR spectroscopy remains an invaluable method for initial characterization and for monitoring reactions involving this important functional group.
References
The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the carboxylic acid moiety is a familiar ally in pharmacophore design. Its ability to form potent hydrogen bond and electrostatic interactions has cemented its role in a multitude of therapeutics. However, this functional group is not without its liabilities, often presenting challenges in absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicities. The strategic replacement of a carboxylic acid with a bioisostere—a functional group with similar physicochemical and biological properties—has emerged as a cornerstone of modern medicinal chemistry, enabling the fine-tuning of drug candidates for enhanced efficacy and safety.
This guide provides an objective comparison of common carboxylic acid isosteres, supported by experimental data from published studies. We will delve into their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity, offering a data-driven resource for rational drug design.
The Rationale for Isosteric Replacement
The acidic nature of carboxylic acids, with a typical pKa in the range of 4-5, leads to their ionization at physiological pH. While this anionic charge is often crucial for target binding, it can also be a significant drawback, contributing to:
-
Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, potentially limiting oral bioavailability and access to intracellular targets.[1][2][3]
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicity.[4]
-
High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins like albumin, reducing the concentration of free, pharmacologically active drug.[5]
-
Toxicity: The inherent acidity and potential for metabolic activation can contribute to off-target effects and toxicity.[1][6]
Bioisosteric replacement aims to mitigate these issues while preserving or even enhancing the desired pharmacological activity. The ideal isostere will mimic the key interactions of the carboxylic acid at the target protein but possess improved ADME properties.
A Comparative Analysis of Key Carboxylic Acid Isosteres
The selection of an appropriate isostere is a context-dependent decision, influenced by the specific drug target, the desired property modulations, and synthetic feasibility.[1][2] Below, we compare some of the most widely employed carboxylic acid isosteres.
Tetrazole
The 5-substituted 1H-tetrazole is arguably the most successful and widely recognized non-classical isostere of a carboxylic acid, featuring in over 20 FDA-approved drugs.[4] Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions.[4]
Case Study: Losartan
A classic example of the successful application of a tetrazole isostere is the angiotensin II type 1 (AT1) receptor antagonist, losartan. The parent carboxylic acid compound demonstrated potent in vitro activity but suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in losartan, which exhibited significantly improved oral efficacy.[7] While both the carboxylic acid and tetrazole derivatives are potent AT1 antagonists, the tetrazole provides superior pharmacokinetic properties.[7] Losartan is metabolized to an even more potent active metabolite, EXP3174, which is a carboxylic acid derivative.[5][8]
| Compound | Functional Group | pKa | Oral Bioavailability (%) | Plasma Clearance (ml/min) | Terminal Half-life (h) | AT1 Receptor Affinity (IC50, nM) |
| Losartan | Tetrazole | ~4.9 | ~33 | 610 | 2.1 | ~20 |
| EXP3174 (active metabolite) | Carboxylic Acid | ~4.0-4.5 | - | 47 | 6.3 | ~1-2 |
Data compiled from multiple sources.[4][5][7][8]
Acyl Sulfonamides and Hydroxamic Acids
Acyl sulfonamides and hydroxamic acids are other commonly employed isosteres. Acyl sulfonamides are typically more acidic than carboxylic acids, while hydroxamic acids are less acidic.[6] This modulation of acidity can be a powerful tool for optimizing a compound's properties.
Case Study: MEK Inhibitors
In the development of MAP/ERK kinase (MEK) inhibitors, hydroxamic acids and their esters have been successfully used as carboxylic acid bioisosteres. These replacements have led to compounds with favorable activity in both biochemical and cellular assays, along with acceptable ADME and pharmacokinetic profiles.[6][7]
| Isostere Class | General pKa Range | Key Features | Potential Advantages | Potential Disadvantages |
| Acyl Sulfonamides | 2-4 | Strongly acidic, can act as a hydrogen bond donor and acceptor. | Can form strong interactions with the target; may alter selectivity. | High acidity can lead to poor permeability; potential for off-target effects. |
| Hydroxamic Acids | 8-9 | Less acidic than carboxylic acids; potent metal chelators. | Improved membrane permeability due to lower ionization; can interact with metalloenzymes. | Can be susceptible to metabolism (sulfation, glucuronidation); potential for toxicity related to metal chelation.[6] |
Other Heterocyclic Isosteres
A diverse array of other heterocyclic systems can also serve as carboxylic acid isosteres, including thiazolidinediones, oxadiazoles, and triazoles.[7] The choice of heterocycle allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability.
Case Study: GPR40 Agonists
Thiazolidinediones have been employed as carboxylic acid bioisosteres in the design of GPR40 agonists for the treatment of type 2 diabetes.[7] GPR40 is activated by fatty acids, and synthetic agonists often mimic this structure with an acidic headgroup. The thiazolidinedione moiety in drugs like rosiglitazone and pioglitazone is thought to act as a surrogate for the carboxylic acid.[7]
Experimental Protocols
To provide a comprehensive resource, we have detailed the methodologies for key experiments used to characterize and compare carboxylic acid isosteres.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This assay is used to determine the binding affinity of compounds like losartan and its analogues to the AT1 receptor.
Protocol:
-
Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, are prepared by homogenization and centrifugation.[9][10]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II is used as the radioligand.[9][10]
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (competitor).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
MEK1 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MEK1.
Protocol:
-
Immunoprecipitation: MEK1 is immunoprecipitated from cell lysates using a specific anti-MEK antibody.[11]
-
Kinase Reaction: The immunoprecipitated MEK1 is incubated with a non-activated ERK2 substrate and ATP in a kinase reaction buffer. The test compound is included at various concentrations.
-
Detection: The phosphorylation of ERK2 is detected by immunoblotting using an antibody that specifically recognizes the dually phosphorylated, active form of ERK.[11]
-
Data Analysis: The intensity of the phosphorylated ERK band is quantified, and the IC50 value for the test compound is determined.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes and NADPH (a necessary cofactor for CYP enzymes) at 37°C.[12]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[4][13]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins.
Protocol:
-
Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[6][14]
-
Incubation: The test compound is added to plasma in one chamber, and buffer is placed in the other chamber. The device is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.[6][14]
-
Sampling: After incubation (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both chambers is measured by LC-MS/MS.
-
Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[6]
Visualizing the Strategy: Logical Relationships and Workflows
Conclusion
The replacement of carboxylic acids with appropriate bioisosteres is a powerful and well-established strategy in medicinal chemistry to overcome ADME and toxicity hurdles. As demonstrated, isosteres such as tetrazoles, acyl sulfonamides, and various heterocycles can effectively mimic the essential interactions of a carboxylic acid while imparting more favorable drug-like properties. The selection of an isostere is a nuanced process that requires careful consideration of the target, the desired property improvements, and synthetic accessibility. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics with improved clinical potential.
References
- 1. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. protocols.io [protocols.io]
- 5. ClinPGx [clinpgx.org]
- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bioivt.com [bioivt.com]
A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the strategic selection of carboxylic acid derivatives is paramount to achieving desired reaction outcomes. The reactivity of these functional groups dictates the conditions required for acylation reactions, influencing yield, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of acyl chlorides against other common carboxylic acid derivatives—acid anhydrides, esters, and amides—supported by experimental data and detailed methodologies.
The Reactivity Hierarchy: A Quantitative Perspective
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established hierarchy. Acyl chlorides are the most reactive, followed by acid anhydrides, then esters, and finally amides, which are the least reactive. This trend is a direct consequence of the electronic and steric environment of the carbonyl carbon, as well as the stability of the leaving group.
The general order of reactivity is: Acyl Chloride > Acid Anhydride > Ester > Amide
This hierarchy can be quantified by comparing the relative rates of hydrolysis, a common benchmark reaction. While exact rate constants are highly dependent on specific reaction conditions (solvent, temperature, pH), the relative orders of magnitude provide a clear illustration of the differences in reactivity.
| Carboxylic Acid Derivative | Structure | Leaving Group | pKa of Conjugate Acid of Leaving Group | Relative Rate of Hydrolysis (approximate) |
| Acyl Chloride | R-COCl | Cl⁻ | -7 | ~10¹¹ |
| Acid Anhydride | R-CO-O-CO-R' | R'-COO⁻ | ~4.8 | ~10⁷ |
| Ester | R-CO-OR' | R'O⁻ | ~16 | 1 |
| Amide | R-CO-NR'₂ | R'₂N⁻ | ~38 | ~10⁻² |
Note: Relative rates are approximate and intended for comparative purposes. The rate of ester hydrolysis is set as the baseline (1).
This vast difference in reactivity, spanning several orders of magnitude, underscores the importance of choosing the appropriate derivative for a given transformation. Acyl chlorides, due to their extreme reactivity, are suitable for reactions with weak nucleophiles under mild conditions, while amides require much more forcing conditions to react.[1][2][3][4]
Factors Governing Reactivity
The observed reactivity order is primarily influenced by a combination of three key factors:
-
Leaving Group Ability: A good leaving group is a weak base. The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl, pKa ≈ -7).[1] Conversely, the amide ion (R₂N⁻) is a very poor leaving group because it is the conjugate base of a very weak acid (an amine, pKa ≈ 38). The better the leaving group, the more readily the tetrahedral intermediate in the nucleophilic acyl substitution mechanism collapses to form the product, leading to a faster reaction rate.
-
Inductive Effects: The electronegativity of the atom attached to the carbonyl group influences the electrophilicity of the carbonyl carbon. Chlorine is highly electronegative, strongly withdrawing electron density from the carbonyl carbon and making it more susceptible to nucleophilic attack.[5] This effect is less pronounced in esters and amides.
-
Resonance Effects: The lone pair of electrons on the heteroatom adjacent to the carbonyl group can be delocalized into the carbonyl system, which stabilizes the ground state of the carboxylic acid derivative and reduces the electrophilicity of the carbonyl carbon. This resonance stabilization is most significant in amides, where the nitrogen atom is less electronegative than oxygen and a better electron donor.[5][6] This strong resonance stabilization contributes significantly to the low reactivity of amides. In acyl chlorides, the resonance contribution from chlorine is minimal due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of the carbonyl carbon.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the reactivity of these derivatives, a series of controlled experiments can be performed. The following are detailed protocols for monitoring the hydrolysis of an acyl chloride, an acid anhydride, an ester, and an amide.
Key Experiment: Comparative Hydrolysis Rates
This experiment aims to determine the pseudo-first-order rate constants for the hydrolysis of acetyl chloride, acetic anhydride, ethyl acetate, and acetamide.
Materials:
-
Acetyl chloride
-
Acetic anhydride
-
Ethyl acetate
-
Acetamide
-
Acetone (spectroscopic grade)
-
Deionized water
-
pH meter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow:
Diagram Caption: Workflow for determining hydrolysis rate constants.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare 1.0 M stock solutions of acetyl chloride, acetic anhydride, ethyl acetate, and acetamide in dry acetone.
-
Prepare a series of aqueous buffer solutions at a constant pH (e.g., pH 7.0).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product (acetic acid) does not absorb, but the change in the system can be monitored (e.g., by using a pH indicator whose absorbance changes with the production of acid, or by monitoring the disappearance of a UV-active starting material if applicable). For simple hydrolysis, conductimetric or titrimetric methods can also be employed.
-
Equilibrate the buffer solution in a thermostatted cuvette inside the spectrophotometer.
-
To initiate the reaction, inject a small aliquot of the stock solution of the carboxylic acid derivative into the cuvette, ensuring rapid mixing. The final concentration of the derivative should be low (e.g., 0.01 M).
-
Immediately start recording the absorbance at fixed time intervals. The rate of data acquisition will depend on the reactivity of the derivative (very rapid for acyl chloride, much slower for amides).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in a property proportional to concentration (e.g., absorbance) versus time. The plot should be linear, and the rate constant is the negative of the slope.
-
For each derivative, repeat the experiment multiple times to ensure reproducibility.
-
Compare the average rate constants to establish the quantitative reactivity order.
-
Signaling Pathways and Logical Relationships
The reactivity of carboxylic acid derivatives can be visualized as a downhill energy landscape, where more reactive derivatives can be readily converted into less reactive ones. This concept is crucial for planning synthetic routes.
Diagram Caption: Interconversion of carboxylic acid derivatives.
This diagram illustrates that a more reactive derivative can be converted to a less reactive one through reaction with an appropriate nucleophile. For instance, an acyl chloride can be transformed into an acid anhydride, an ester, or an amide. However, the reverse reactions (e.g., converting an amide directly to an acyl chloride) are generally not feasible in a single step and require more complex synthetic strategies.
Conclusion
The reactivity of acyl chlorides surpasses that of other common carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon. This high reactivity makes them powerful reagents for acylation reactions, particularly with unreactive nucleophiles. However, it also necessitates careful handling due to their sensitivity to moisture. Understanding the quantitative differences in reactivity, as outlined in this guide, is essential for the rational design of synthetic pathways in research and industrial applications, including the development of new pharmaceuticals. The provided experimental framework offers a robust method for quantifying these reactivity differences in a laboratory setting.
References
- 1. Arrange the following compounds in decreasing order of their rates of hydrolysis with water.(A). Acetamide(B). Acetyl chloride(C). Ethyl acetate(D). Acetic anhydrideChoose the correct answer from the options given below: [prepp.in]
- 2. Solved Rank the following in order of decreasing rate of | Chegg.com [chegg.com]
- 3. CARBOXYLIC ACIDS [sydney.edu.au]
- 4. Solved Rank the following in order of decreasing rate of | Chegg.com [chegg.com]
- 5. Khan Academy [khanacademy.org]
- 6. Ch20: Reactivity [chem.ucalgary.ca]
A Researcher's Guide to Carbonyl Compound Analysis: A Comparative Review of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a critical task in fields ranging from atmospheric chemistry and environmental monitoring to clinical diagnostics and pharmaceutical stability testing. This guide provides an objective comparison of the most common analytical techniques employed for carbonyl compound analysis, supported by experimental data and detailed methodologies to aid in the selection and implementation of the most suitable method for your research needs.
Carbonyl compounds, characterized by the presence of a carbon-oxygen double bond (C=O), are a vast and diverse class of molecules that includes aldehydes and ketones. Their reactivity makes them important intermediates in many biological and chemical processes, but also contributes to their potential toxicity. The choice of an appropriate analytical technique is paramount for obtaining reliable and accurate measurements, and is often dictated by factors such as the specific carbonyls of interest, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
This guide will delve into the principles, performance characteristics, and practical considerations of four primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Performance Comparison of Analytical Techniques
The selection of an analytical method for carbonyl compounds is a trade-off between sensitivity, selectivity, cost, and sample throughput. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of these key techniques.
| Technique | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Linearity (R²) | Repeatability (RSD%) | Reference |
| HPLC-UV (DNPH) | 12 Carbonyls | Workplace Air | - | 0.996 - 0.999 | 0.7 - 10 (intra-day) | [1] |
| LC-MS/MS (DNPH) | 12 Carbonyls | Workplace Air | - | 0.996 - 0.999 | 0.7 - 10 (intra-day) | [1] |
| UHPLC-UV (DNPH) | 14 Carbonyls | Indoor/In-car Air | 60 - 180 ppb | > 0.999 | - | [2] |
| UHPLC-MS/MS (DNPH) | 14 Carbonyls | Indoor/In-car Air | 0.03 - 0.3 ppb | - | - | [2] |
| GC-MS (DNPH) | Various Carbonyls | Cigarette Smoke | 1.4 - 5.6 µ g/cigarette | - | - | [3] |
| UHPLC-UV (DNPH) | 6 Carbonyls | Standard Mixture | 0.1 ng | 0.9991 - 0.9999 | - | [4] |
Table 1: Comparison of Quantitative Performance Data for Various Analytical Techniques. This table highlights the superior sensitivity of MS-based methods (LC-MS/MS and UHPLC-MS/MS) compared to UV detection.
In-Depth Look at Key Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted and robust technique for the analysis of carbonyl compounds.[5] Due to the lack of a strong chromophore in many low-molecular-weight carbonyls, a derivatization step is typically required prior to analysis.[6] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV absorbance at approximately 360 nm.[7][8] This method is standardized in several EPA methods for environmental analysis.[6][7][8]
Advantages:
-
Robust and widely available instrumentation.
-
Cost-effective compared to mass spectrometry-based methods.
-
Well-established and validated methods (e.g., EPA methods).
Disadvantages:
-
Requires a derivatization step, which can be time-consuming and a source of error.[9]
-
Formation of E/Z stereoisomers of the hydrazones can lead to analytical complications.[10]
-
Lower sensitivity and selectivity compared to MS methods, especially in complex matrices.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable carbonyl compounds.[11] It offers high separation efficiency and provides structural information through mass spectral fragmentation patterns.[9] Similar to HPLC, derivatization is often employed to improve the volatility and thermal stability of the carbonyl compounds.[11] Common derivatizing agents for GC-MS include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and DNPH.[3][11] Direct analysis of underivatized carbonyls is also possible for some applications.[9]
Advantages:
-
Excellent chromatographic resolution for complex mixtures.
-
Provides structural information for compound identification.
-
High sensitivity, especially with selected ion monitoring (SIM).
Disadvantages:
-
Limited to volatile and thermally stable compounds.
-
Derivatization is often necessary, adding complexity to the workflow.
-
Potential for thermal degradation of derivatives in the GC inlet.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique has become the gold standard for trace-level analysis of carbonyl compounds in complex matrices.[5][12] Like HPLC-UV, it typically involves derivatization with agents like DNPH.[11][13] The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and significantly lower detection limits compared to UV detection.[2][5]
Advantages:
-
Applicable to a wide range of carbonyl compounds, including non-volatile and thermally labile ones.
-
Provides molecular weight and structural information.
Disadvantages:
-
Higher instrumentation and operational costs.
-
Matrix effects can suppress or enhance the analyte signal, requiring careful method development and validation.
-
Derivatization is still often required for optimal performance.
Spectroscopic Techniques: NMR and FTIR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the identification and structural elucidation of carbonyl compounds, though they are generally not used for routine quantification at trace levels.
-
¹³C NMR Spectroscopy: The carbonyl carbon gives a characteristic resonance in the 160-220 ppm region of the ¹³C NMR spectrum, making it readily identifiable.[14][15] Ketones and aldehydes typically appear above 190 ppm, while carboxylic acid derivatives are found between 160-185 ppm.[14]
-
¹H NMR Spectroscopy: In aldehydes, the aldehydic proton is highly deshielded and appears as a distinct signal around 9-10 ppm in the ¹H NMR spectrum.[16]
-
FTIR Spectroscopy: The C=O stretching vibration results in a strong and sharp absorption band in the infrared spectrum, typically between 1600 and 1900 cm⁻¹.[17][18] The exact position of this band can provide information about the type of carbonyl group (e.g., ketone, aldehyde, ester).[19]
Advantages:
-
Provide detailed structural information for unambiguous identification.
-
Non-destructive techniques.
-
FTIR is a rapid and simple method for confirming the presence of a carbonyl group.[14]
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
NMR requires a relatively large amount of sample.[14]
-
FTIR may not be suitable for complex mixtures due to overlapping absorbances.[20]
Experimental Protocols
HPLC-UV Analysis of Carbonyls with DNPH Derivatization (Based on EPA Method 8315A)
This protocol outlines the general steps for the analysis of carbonyl compounds in aqueous samples.
-
Sample Collection and Preservation: Aqueous samples should be stored at 4°C and derivatized within three days of collection.[7]
-
Derivatization:
-
Extraction:
-
HPLC Analysis:
GC-MS Analysis of Carbonyls with PFBHA Derivatization
This protocol provides a general workflow for the analysis of volatile carbonyls.
-
Sample Collection: Air samples can be collected on solid adsorbent tubes.[11]
-
Derivatization: The adsorbent tube is coated with PFBHA, allowing for in-situ derivatization during sample collection.[11]
-
Thermal Desorption: The adsorbent tube is heated in a thermal desorber, and the volatilized derivatives are transferred to the GC column.
-
GC-MS Analysis:
-
GC Column: A non-polar or mid-polar capillary column is typically used.
-
Carrier Gas: Helium.[21]
-
Temperature Program: A temperature gradient is used to separate the derivatives.[21]
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.[21]
-
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Caption: Workflow for GC-MS analysis of volatile carbonyls.
Conclusion
The choice of an analytical technique for carbonyl compound analysis is a critical decision that directly impacts the quality and reliability of research data. For routine analysis where high sensitivity is not paramount, HPLC-UV with DNPH derivatization offers a robust and cost-effective solution.[5] For the analysis of volatile carbonyls in complex mixtures, GC-MS provides excellent separation and structural information.[5] When trace-level quantification in challenging matrices is required, LC-MS/MS stands out as the most sensitive and selective technique.[1][5] Finally, NMR and FTIR spectroscopy are indispensable tools for the definitive identification and structural elucidation of carbonyl compounds. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool to achieve their analytical goals.
References
- 1. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. epa.gov [epa.gov]
- 9. Analysis of carbonyl compounds in solvents by GC-MS | Separation Science [sepscience.com]
- 10. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. compoundchem.com [compoundchem.com]
- 16. jove.com [jove.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 21. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Hydroxycarbonyl Derivatives and Their Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a hydroxycarbonyl moiety to a parent compound can significantly alter its biological activity. This guide provides a comparative analysis of the bioactivity of select this compound derivatives against their parent compounds, supported by experimental data. We will delve into their cytotoxic, antioxidant, and anti-inflammatory properties, offering insights into structure-activity relationships.
Cytotoxicity: Caffeic Acid vs. Caffeic Acid Phenethyl Ester (CAPE)
A prominent example of enhanced biological activity through derivatization is the comparison between caffeic acid (CA), a widespread phenolic acid, and its phenethyl ester derivative, CAPE.
Data Presentation
The cytotoxic effects of CA and CAPE have been evaluated on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from studies on the human breast adenocarcinoma cell line MDA-MB-231 and the human breast cancer cell line MCF-7 are summarized below. Lower IC50 values indicate greater cytotoxic activity.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Caffeic Acid (CA) | MDA-MB-231 | 24 | > 10,000[1][2][3][4] |
| 48 | > 1,000[1][2][3][4] | ||
| MCF-7 | 24 | 83.47 - 102.98[5] | |
| 48 | 53.46 - 59.12[5] | ||
| Caffeic Acid Phenethyl Ester (CAPE) | MDA-MB-231 | 24 | 27.84[1][2][3][4] |
| 48 | 15.83[1][2][3][4] | ||
| MCF-7 | 24 | 38.53 - 56.39[5] | |
| 48 | 20.15 - 28.10[5] |
Key Observation: CAPE exhibits significantly greater cytotoxic activity against both MDA-MB-231 and MCF-7 breast cancer cell lines compared to its parent compound, caffeic acid. The esterification of caffeic acid with a phenethyl group markedly enhances its potency.
Experimental Protocols
The cytotoxicity is typically determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., CA and CAPE) and incubate for the desired period (24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve of the absorbance against the compound concentration.
Logical Relationship Diagram
Caption: Esterification of a parent compound can lead to a derivative with enhanced biological activity.
Antioxidant Activity: Hydroxycinnamic Acids vs. Their Esters
The antioxidant capacity is a key feature of many phenolic compounds. Derivatization can modulate this activity.
Data Presentation
The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While a direct IC50 comparison table is challenging to compile from the literature due to varying experimental conditions, the general trends are summarized below.
| Parent Compound | Derivative | DPPH Scavenging Activity Comparison |
| Ferulic Acid | Ethyl Ferulate | Esterification slightly decreases the DPPH scavenging activity. |
| Sinapic Acid | Alkyl Esters (short chain) | Esterification slightly lowers the DPPH scavenging activity. |
| Cinnamic & Hydroxycinnamic Acids | C10-Esters | Acids show higher scavenger activity than their C10 ester derivatives toward superoxide radicals and hydrogen peroxide.[6] |
Key Observation: Esterification of hydroxycinnamic acids tends to slightly decrease their direct radical scavenging activity in cell-free assays like the DPPH assay. However, the increased lipophilicity of the ester derivatives may enhance their antioxidant activity in more lipophilic environments.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[7]
-
Sample Preparation: Dissolve the test compounds in the same solvent at various concentrations.
-
Reaction Mixture: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[8]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7][8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Ferulic Acid vs. Ethyl Ferulate
The anti-inflammatory properties of phenolic compounds are of significant interest. Here, we compare ferulic acid and its ethyl ester derivative.
Data Presentation
| Compound | Activity | Observation |
| Ferulic Acid | Inhibition of NO production | Ferulic acid is known to possess anti-inflammatory properties.[9][10] |
| Ethyl Ferulate | Inhibition of NO production | Ethyl ferulate has also demonstrated anti-inflammatory effects.[11][12] |
| Comparison | ROS Scavenging in Leukocytes | Ethyl ferulate is more potent than ferulic acid in scavenging ROS produced by activated leukocytes.[11][12] |
Key Observation: The ethyl ester of ferulic acid shows enhanced activity in a cellular context, suggesting that its increased lipophilicity may facilitate better interaction with cellular components involved in the inflammatory response.
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.[13]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: The amount of NO produced is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion
The derivatization of parent compounds by introducing a this compound group, particularly through esterification, can have a profound impact on their biological activities. As demonstrated with caffeic acid and ferulic acid, these modifications can lead to:
-
Enhanced Cytotoxicity: A significant increase in potency against cancer cells, as seen with CAPE.
-
Modulated Antioxidant Activity: While direct radical scavenging in cell-free systems might be slightly reduced, the increased lipophilicity can improve activity in cellular and more complex environments.
-
Improved Anti-inflammatory Effects: Enhanced efficacy in cellular models of inflammation, likely due to better cell membrane permeability and interaction with intracellular targets.
These findings underscore the importance of chemical modification as a strategy in drug discovery and development to optimize the therapeutic potential of natural compounds. Further research should focus on elucidating the precise mechanisms by which these derivatives exert their enhanced effects and on exploring a wider range of derivatives to establish more comprehensive structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of α-Hydroxy Carbonyls: Validation of a Novel Organocatalytic Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-hydroxy carbonyl compounds, a critical structural motif in numerous pharmaceuticals and natural products, is a cornerstone of modern organic chemistry. The continuous pursuit of milder, more efficient, and highly selective methods has led to the development of innovative synthetic strategies. This guide provides a comprehensive comparison of a novel organocatalytic method for the synthesis of α-hydroxy carbonyls with established alternatives, offering supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal approach for their specific needs.
Introduction to a Novel Organocatalytic Method
A promising new approach to chiral α-hydroxy ketones involves an organocatalytic enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by a nucleophilic substitution. This method stands out as a valuable alternative to direct α-hydroxylation techniques.[1][2][3][4] A key advantage of this strategy is the use of N-chlorosuccinimide (NCS), a safe and easy-to-handle chlorinating agent, under mild, organocatalytic conditions. The subsequent nucleophilic substitution with a hydroxide source proceeds smoothly to afford the desired α-hydroxy ketone with high enantiopurity.[5]
Comparative Analysis of Synthetic Methods
To objectively evaluate the performance of this novel organocatalytic method, it is compared against two widely recognized alternatives: the classical oxidation of terminal alkenes using potassium permanganate and the increasingly popular biocatalytic approach employing thiamine diphosphate (ThDP)-dependent lyases.
| Method | Key Features | Yield | Enantioselectivity (ee) | Substrate Scope | Reaction Conditions |
| Organocatalytic Decarboxylative Chlorination | Two-step process; mild conditions; avoids direct oxidation. | Good to Excellent | High (up to 98% ee) | Broad, including tertiary α-hydroxy ketones. | Ambient temperature; organocatalyst. |
| Potassium Permanganate Oxidation | One-step oxidation; strong oxidant; not enantioselective. | Good | Not applicable | Terminal alkenes. | Cold, alkaline or hot, acidic conditions. |
| Biocatalytic (ThDP-dependent Lyase) | High chemo-, regio-, and enantioselectivity; environmentally benign. | Good to Excellent | Excellent (>99% ee) | Aldehydes and ketones. | Aqueous buffer; mild temperatures. |
Experimental Protocols
Organocatalytic Enantioselective Decarboxylative Chlorination and Nucleophilic Substitution
This protocol is based on the method described by Shibatomi et al.
Step 1: Enantioselective Decarboxylative Chlorination
-
To a stirred solution of the chiral primary amine catalyst (10 mol%) and N-chlorosuccinimide (NCS, 1.5 equiv.) in toluene (0.2 M) at ambient temperature, add the β-ketocarboxylic acid (1.0 equiv.).
-
Stir the reaction mixture in the dark for the time specified for the particular substrate (typically 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product directly by silica gel column chromatography to yield the corresponding α-chloroketone.
Step 2: Nucleophilic Substitution
-
Dissolve the α-chloroketone (1.0 equiv.) in acetonitrile.
-
Add tetrabutylammonium hydroxide (TBAOH, 1.5 equiv., 40% in water) to the solution at ambient temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography to afford the desired α-hydroxyketone.
Oxidation of a Terminal Alkene with Potassium Permanganate
This protocol is a general procedure for the synthesis of α-hydroxy ketones from terminal alkenes.[1]
-
Dissolve the terminal alkene (1.0 equiv.) in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO4, 1.0-1.2 equiv.) in water to the stirred alkene solution. The purple color of the permanganate should disappear upon addition.
-
Continue stirring at 0°C for 1-2 hours after the addition is complete.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Biocatalytic Synthesis using a Thiamine Diphosphate (ThDP)-Dependent Lyase
This protocol is a general representation of a biocatalytic carboligation reaction.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0-8.0) containing magnesium sulfate (e.g., 2.5 mM) and thiamine diphosphate (ThDP, e.g., 0.15 mM).
-
Add the donor aldehyde (e.g., acetaldehyde) and the acceptor aldehyde or ketone to the buffer. A co-solvent such as DMSO may be used to aid substrate solubility.
-
Initiate the reaction by adding the purified ThDP-dependent lyase (e.g., Benzaldehyde Lyase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Insights and Visualizations
Proposed Mechanism for Organocatalytic Decarboxylative Chlorination
The reaction is proposed to proceed through the formation of an enamine intermediate from the β-keto acid and the chiral primary amine catalyst. This is followed by decarboxylation to generate a chiral enamine, which then undergoes an electrophilic attack by the chlorinating agent (NCS) to yield an α-chloro iminium ion. Subsequent hydrolysis releases the α-chloroketone and regenerates the catalyst.
Caption: Proposed catalytic cycle for the enantioselective decarboxylative chlorination.
General Experimental Workflow for Method Validation
The validation of a new synthetic method typically follows a structured workflow to ensure its robustness, scope, and efficiency.
Caption: A typical workflow for the validation of a new synthetic methodology.
Conclusion
The organocatalytic enantioselective decarboxylative chlorination followed by nucleophilic substitution presents a compelling new strategy for the synthesis of chiral α-hydroxy carbonyls. Its mild reaction conditions, broad substrate scope, and high enantioselectivity make it a strong competitor to existing methods. While permanganate oxidation offers a simple, non-enantioselective alternative for specific substrates, biocatalytic methods provide exceptional selectivity but may require specialized enzymes and optimization for new substrates. This guide provides the necessary data and protocols for researchers to make an informed decision on the most suitable method for their synthetic targets, ultimately accelerating research and development in medicinal chemistry and related fields.
References
- 1. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective decarboxylative chlorination of β-ketocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of hydroxycarbonyl compounds (carboxylic acids) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound compounds, commonly known as carboxylic acids, are organic compounds characterized by the presence of a carboxyl functional group (-COOH). While ubiquitous in research and development, their acidic and sometimes flammable or corrosive nature necessitates strict disposal protocols. This document outlines the step-by-step procedures for the safe handling and disposal of these chemicals, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific carboxylic acid being handled. The following are general but crucial safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat.[1][2] For concentrated or volatile carboxylic acids, work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
-
Spill Management: Have spill control materials readily available. For minor spills, use an inert absorbent material like sand or vermiculite.[1][3] The absorbed material should then be collected in a designated, properly labeled hazardous waste container.[3] For large spills, evacuate the area and follow your institution's emergency procedures.[2]
-
Incompatible Materials: Carboxylic acids are incompatible with bases, oxidizing agents, reducing agents, and metals.[2][4][5] Never mix organic acid waste with inorganic acid waste, such as hydrochloric or sulfuric acid, in the same container.[6]
Step-by-Step Disposal Protocol
The appropriate disposal method for a this compound compound is primarily determined by its concentration and whether it is contaminated with other hazardous substances.
1. Waste Identification and Segregation:
-
Properly identify the carboxylic acid waste. Note its concentration and any contaminants.
-
Segregate carboxylic acid waste from other waste streams, particularly bases and inorganic acids.[7][8] Use designated, clearly labeled waste containers.[9]
2. Low Concentration, Uncontaminated Aqueous Solutions (<10%):
-
Dilute, uncontaminated solutions of many common carboxylic acids (e.g., acetic acid) can often be neutralized for drain disposal, provided local regulations permit this.[3]
-
Neutralization Procedure:
-
Work in a fume hood and wear appropriate PPE.[10]
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution with constant stirring.[3][11] Be cautious as this reaction can be exothermic and produce gas (carbon dioxide).[12]
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0).[10]
-
Once neutralized, the solution can typically be poured down the drain with copious amounts of water.[3][10]
-
3. Concentrated (>10%) or Contaminated Carboxylic Acids:
-
Concentrated or contaminated carboxylic acids must be disposed of as hazardous waste.[3][13]
-
Waste Collection:
-
Use a designated, compatible, and leak-proof hazardous waste container.[9][13] High-density polyethylene (HDPE) or glass containers are often suitable.[9][13]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Corrosive," "Flammable").[13][14]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials, such as a designated satellite accumulation area.[2][14]
-
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][13]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound compounds. Note that these are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Guideline | Citation |
| Concentration for Neutralization | < 10% aqueous solution | [3] |
| Target pH for Neutralization | 6.0 - 8.0 | [10] |
| Waste Container Fill Level | Max 90% of capacity | [9] |
| Satellite Accumulation Time | Up to 1 year for partially filled, properly labeled containers | [14] |
| Full Container Removal | Within 3 days of becoming full | [14] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.
Caption: Decision workflow for this compound compound disposal.
This guide is intended to provide a framework for the safe and compliant disposal of this compound compounds. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
- 1. youtube.com [youtube.com]
- 2. ehs.com [ehs.com]
- 3. laballey.com [laballey.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 12. quora.com [quora.com]
- 13. how to dispose of glacial acetic acid [ysxlglacialaceticacid.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
